Difluoroiodomethane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
difluoro(iodo)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF2I/c2-1(3)4/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLFMGDEEXOKHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHF2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379419 | |
| Record name | Difluoroiodomethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.920 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1493-03-4 | |
| Record name | Difluoroiodomethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Difluoroiodomethane | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Difluoroiodomethane: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the chemical properties, structure, synthesis, and reactivity of difluoroiodomethane (CHF₂I), a versatile reagent in modern organic synthesis and drug development.
This compound, a halogenated methane, has emerged as a significant building block in medicinal chemistry and materials science. Its unique structural features, combining the high electronegativity of fluorine with the reactivity of the carbon-iodine bond, make it a valuable reagent for the introduction of the difluoromethyl group (CF₂H) into organic molecules. This functional group is of particular interest in drug design as it can modulate a compound's lipophilicity, metabolic stability, and binding affinity. This guide provides a detailed overview of the fundamental chemical properties, structure, and synthetic applications of this compound.
Core Chemical and Physical Properties
This compound is a colorless liquid at room temperature.[1][2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | CHF₂I | [1][3] |
| Molecular Weight | 177.920 g/mol | [1][3] |
| Appearance | Colorless clear liquid | [1][2] |
| Density | 2.4 g/mL | [1] |
| Melting Point | -122.0 °C | [1][4] |
| Boiling Point | 21.6 °C | [1][4] |
| Solubility | Soluble in most organic solvents | [5] |
Molecular Structure and Spectroscopic Data
The molecular structure of this compound consists of a central carbon atom bonded to one hydrogen, two fluorine atoms, and one iodine atom in a tetrahedral geometry.[1] The distinct electronic environment of the nuclei provides characteristic spectroscopic signatures.
Spectroscopic Analysis:
-
¹H NMR: The proton spectrum shows a triplet due to coupling with the two adjacent fluorine atoms. In deuteroacetone, the chemical shift is observed at δ 8.16 ppm with a coupling constant (J) of 56.2 Hz.[5] In deuterated chloroform, a triplet is reported at δ 6.57 ppm with a J value of 57 Hz.[6]
-
¹⁹F NMR: The fluorine spectrum displays a doublet due to coupling with the single proton. In a CFCl₃ reference, the chemical shift is -68 ppm with a coupling constant of 56 Hz.[5]
-
Infrared (IR) Spectroscopy: The vapor phase IR spectrum provides information about the vibrational modes of the molecule's bonds.[3]
-
Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) data is available for the characterization of this compound.[3]
Figure 1: Ball-and-stick model of the this compound molecule.
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Halogen Exchange from Iodoform (B1672029)
A classical method involves the reaction of iodoform (CHI₃) with a fluorinating agent.
Reaction: CHI₃ + Hg₂F₂ → CHF₂I + Hg₂I₂↓[1]
Experimental Protocol: This reaction is typically carried out by heating iodoform with mercury(I) fluoride. The insoluble mercury(I) iodide precipitates, driving the reaction forward.
Finkelstein Reaction
The Finkelstein reaction provides an alternative route from other dihalomethanes.[7]
Reaction: CHBr₂F₂ or CHCl₂F₂ + NaI → CHF₂I + NaBr↓ or NaCl↓[7]
Experimental Protocol: Difluorobromomethane or difluorochloromethane is treated with sodium iodide in a suitable solvent such as acetone. The precipitation of the less soluble sodium bromide or chloride drives the equilibrium towards the formation of this compound.[7]
From Difluorocarbene Precursors
This compound can be synthesized in high yields from various difluorocarbene precursors.[8]
Reaction: FSO₂CF₂CO₂H + KI → CHF₂I[8]
Experimental Protocol: The reaction of difluorocarbene precursors like FSO₂CF₂CO₂H, FSO₂CF₂COF, or FSO₂CF₂CO₂Me with potassium iodide affords this compound in high yields.[8]
Figure 2: Synthetic pathways to this compound.
Reactivity and Applications in Drug Development
This compound is a key reagent for introducing the difluoromethyl group into organic molecules, a strategy often employed in drug development to enhance pharmacological properties.[7]
Difluoromethylation Reactions
This compound serves as an excellent source of the difluoromethyl radical or its synthetic equivalents.
Reaction with Alkenes and Alkynes: In the presence of a radical initiator such as sodium dithionite (B78146) (Na₂S₂O₄), this compound readily adds across double and triple bonds to yield difluoromethylated products.[7][8]
Experimental Protocol: A mixture of the alkene or alkyne, this compound, and sodium dithionite in a suitable solvent system is stirred, often at room temperature or with gentle heating, to afford the corresponding difluoromethylated adduct.[8]
Cross-Coupling Reactions
The carbon-iodine bond in this compound is susceptible to cleavage and participation in transition metal-catalyzed cross-coupling reactions.
Negishi Coupling: Palladium-catalyzed cross-coupling of this compound with arylzinc reagents (Negishi reaction) provides a direct method for the synthesis of difluoromethylated aromatic compounds.[7]
Experimental Protocol: To a solution of an arylzinc reagent, a palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable ligand are added, followed by the addition of this compound. The reaction mixture is typically stirred at an elevated temperature to yield the desired difluoromethylated arene.[2]
Generation of Difluorocarbene
Under certain conditions, this compound can act as a precursor to the highly reactive difluorocarbene (:CF₂) intermediate, which can then undergo cycloadditions and other characteristic reactions.[7]
Figure 3: Key reaction pathways involving this compound.
Safety and Handling
This compound is a flammable liquid and vapor.[1][9] It is harmful if inhaled and can cause skin and eye irritation.[1][10] It may also cause damage to organs through prolonged or repeated exposure.[2][6] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.[10] Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[6][9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 1493-03-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Difluoro(iodo)methane | CHF2I | CID 2775155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1493-03-4 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 1493-03-4 | TCI AMERICA [tcichemicals.com]
- 7. Buy this compound | 1493-03-4 [smolecule.com]
- 8. This compound: practical synthesis and reaction with alkenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comprehensive Technical Guide to the Synthesis and Preparation of Difluoroiodomethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluoroiodomethane (CHF₂I) is a valuable reagent in organic synthesis, primarily utilized for the introduction of the difluoromethyl (CF₂H) group into organic molecules. The incorporation of this moiety can significantly alter the biological and chemical properties of a compound, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides an in-depth overview of the principal synthetic routes for the preparation of this compound, complete with detailed experimental protocols, comparative quantitative data, and mechanistic insights to aid researchers in their synthetic endeavors.
Synthetic Methodologies
Several effective methods have been developed for the synthesis of this compound. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The most prominent and practical approaches are detailed below.
Synthesis from Bromodifluoroacetic Acid
This method involves the simultaneous decarboxylation and halogen exchange of bromodifluoroacetic acid or its salts. It is a widely used and efficient route for producing this compound.
Experimental Protocol:
A common procedure involves heating a solution of bromodifluoroacetic acid with sodium iodide in a high-boiling solvent like sulfolane (B150427). In a two-chamber reactor system, Chamber A is charged with bromodifluoroacetic acid and sodium iodide in sulfolane and heated to 90°C. The generated this compound gas then passes into Chamber B, where it can be used directly in subsequent reactions or collected.[1]
Reaction Mechanism:
The reaction is believed to proceed through a combined decarboxylation-halogen exchange mechanism. The carboxylic acid undergoes thermal decomposition to release carbon dioxide, while concurrently participating in a Finkelstein-type halogen exchange with the iodide ion.[1]
Caption: Decarboxylative Iodination of Bromodifluoroacetic Acid.
The Finkelstein Reaction
The Finkelstein reaction is a classic halogen exchange method. In the context of this compound synthesis, it typically involves the reaction of a difluoromethyl halide (bromide or chloride) with an iodide salt in a suitable solvent.
Experimental Protocol:
Difluorobromomethane or difluorochloromethane is treated with sodium iodide in acetone (B3395972). The reaction is driven to completion by the precipitation of the less soluble sodium bromide or sodium chloride from the acetone solution. The mixture is typically refluxed for several hours to ensure complete conversion.
Reaction Mechanism:
This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The iodide ion acts as the nucleophile, attacking the carbon atom of the difluoromethyl halide and displacing the bromide or chloride leaving group.
Caption: Sₙ2 Mechanism of the Finkelstein Reaction.
Synthesis from Difluorocarbene Precursors
This versatile method involves the in situ generation of difluorocarbene (:CF₂), which is then trapped by an iodide source. A variety of precursors can be used to generate difluorocarbene.
Experimental Protocol (using 2,2-difluoro-2-(fluorosulfonyl)acetic acid):
To a stirred solution of potassium iodide in acetonitrile (B52724) at 40°C, a solution of 2,2-difluoro-2-(fluorosulfonyl)acetic acid in acetonitrile is added dropwise. After the addition is complete, the reaction mixture is heated to 60°C for 2 hours. The product, this compound, is then distilled from the reaction mixture.
Reaction Mechanism:
The precursor decomposes to generate highly reactive difluorocarbene. The difluorocarbene then reacts with an iodide ion to form a difluoroiodomethyl anion intermediate ([CF₂I]⁻), which is subsequently protonated by a proton source (e.g., from the solvent or trace water) to yield this compound.
Caption: Trapping of In Situ Generated Difluorocarbene.
The Hunsdiecker Reaction
The Hunsdiecker reaction provides a route to this compound from the silver salt of difluoroacetic acid. This method involves a radical decarboxylation process.
Experimental Protocol:
Silver difluoroacetate (B1230586) is heated with iodine, typically without a solvent (neat), at elevated temperatures (e.g., 150°C). The reaction produces this compound, carbon dioxide, and silver iodide.
Reaction Mechanism:
The reaction is believed to proceed through a radical chain mechanism. The silver salt reacts with iodine to form an unstable acyl hypoiodite (B1233010) intermediate. Homolytic cleavage of the O-I bond generates a difluoroacetoxy radical, which then undergoes decarboxylation to form a difluoromethyl radical (•CHF₂). This radical subsequently abstracts an iodine atom from another molecule of the acyl hypoiodite or iodine to yield the final product.
Caption: Radical Mechanism of the Hunsdiecker Reaction.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different synthetic methods, allowing for a direct comparison of their efficacy.
| Synthesis Method | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |
| From Bromodifluoroacetic Acid | Bromodifluoroacetic Acid | NaI | Sulfolane | 90 | Several hours | Near-stoichiometric | High |
| Finkelstein Reaction | CHF₂Br or CHF₂Cl | NaI | Acetone | Reflux | Several hours | Moderate to High | High |
| From Difluorocarbene Precursor | FSO₂CF₂COOH | KI | Acetonitrile | 40-60 | ~4 hours | up to 80 | High |
| Hunsdiecker Reaction | Silver Difluoroacetate | I₂ | Neat | 150 | - | 25-93[2] | Variable |
Purification
Due to its volatility (boiling point: 21.6 °C), this compound is often purified by distillation. For small-scale laboratory preparations, trap-to-trap distillation under vacuum is a highly effective method for obtaining high-purity product. This technique involves the transfer of the volatile compound from a warmer trap to a colder trap under reduced pressure, leaving non-volatile impurities behind. For larger quantities, a simple distillation apparatus can be employed, with the receiving flask cooled in an ice bath to minimize loss of the product.
Conclusion
The synthesis of this compound can be achieved through several reliable methods. The choice of the most appropriate route will be dictated by factors such as the availability and cost of starting materials, the desired scale of the reaction, and the available laboratory equipment. The synthesis from bromodifluoroacetic acid and the use of difluorocarbene precursors are often favored for their high efficiency and yields. The Finkelstein reaction remains a classic and dependable method, particularly when the corresponding difluoromethyl bromide or chloride is readily accessible. The Hunsdiecker reaction, while capable of providing high yields, involves the use of a silver salt and elevated temperatures. This guide provides the necessary technical details to enable researchers and professionals in the field of drug development and materials science to make informed decisions and successfully prepare this important fluorinated building block.
References
Difluoroiodomethane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Difluoromethylating Agent.
Difluoroiodomethane (CHF₂I) is a volatile, colorless liquid that has emerged as a important reagent in organic synthesis, particularly for the introduction of the difluoromethyl (CF₂H) group into organic molecules. The difluoromethyl group is of significant interest in medicinal chemistry as it can act as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities. Its incorporation into drug candidates can enhance metabolic stability, membrane permeability, and binding affinity. This technical guide provides a thorough overview of this compound, including its chemical identifiers, physical and chemical properties, detailed synthesis protocols, and its applications in drug development and other areas of chemical research.
Chemical Identifiers and Physical Properties
Accurate identification and understanding of the physical characteristics of this compound are crucial for its safe handling and application in experimental settings.
Chemical Identifiers
A comprehensive list of identifiers for this compound is provided in Table 1, facilitating its unambiguous identification in databases and chemical inventories.
| Identifier | Value |
| CAS Number | 1493-03-4[1] |
| IUPAC Name | difluoro(iodo)methane[1] |
| Molecular Formula | CHF₂I[1] |
| InChI | InChI=1S/CHF2I/c2-1(3)4/h1H[2] |
| InChIKey | YSLFMGDEEXOKHF-UHFFFAOYSA-N[2] |
| SMILES | C(F)(F)I[1] |
| EC Number | 674-488-4[2] |
| PubChem CID | 2775155[2] |
| DSSTox Substance ID | DTXSID90379419[2] |
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in Table 2. These properties are essential for designing reaction conditions and ensuring safe laboratory practices.
| Property | Value |
| Molar Mass | 177.920 g·mol⁻¹[1] |
| Appearance | Colorless clear liquid[1] |
| Density | 2.4 g/mL[1] |
| Melting Point | -122.0 °C[1] |
| Boiling Point | 21.6 °C[1] |
| Flash Point | 115 °C[1] |
| Solubility | Soluble in most organic solvents[1] |
Synthesis of this compound
Several synthetic routes have been developed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The primary methods include the Finkelstein reaction of iodoform, the Hunsdiecker reaction of difluoroacetates, and the trapping of in situ generated difluorocarbene.
References
An In-depth Technical Guide to the Physical and Spectroscopic Properties of Difluoroiodomethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluoroiodomethane (CHF₂I) is a halogenated methane (B114726) derivative of significant interest in organic synthesis and medicinal chemistry. Its unique chemical properties, arising from the presence of both highly electronegative fluorine atoms and a labile iodine atom, make it a valuable reagent for the introduction of the difluoromethyl group (CHF₂) into organic molecules. The difluoromethyl moiety is a key pharmacophore in numerous drug candidates, as it can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive overview of the physical and spectroscopic data of this compound, along with detailed experimental protocols for its synthesis and characterization, to support its effective utilization in research and development.
Physical Properties
This compound is a colorless to almost colorless, volatile liquid at room temperature.[1] It is flammable and should be handled with appropriate safety precautions.[1] Key physical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | CHF₂I | [1][2] |
| Molecular Weight | 177.92 g/mol | [1][2] |
| Melting Point | -122 °C | [1] |
| Boiling Point | 21-23 °C | [3] |
| Density | 2.367 - 2.4 g/mL at 25 °C | [1][4] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
Spectroscopic Data
The structural characterization of this compound is well-established through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Solvent | References |
| ¹H | 8.16 ppm | Triplet | J(H,F) = 56.2 Hz | d₆-acetone | [3] |
| ¹⁹F | -68 ppm | Doublet | J(F,H) = 56 Hz | CFCl₃ | [3] |
| ¹³C | Not explicitly found in searches |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. While specific peak assignments were not detailed in the searched literature, IR spectra of this compound have been recorded and are available in databases such as the one maintained by the National Institute of Standards and Technology (NIST).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) would be expected at m/z 178, corresponding to the nominal molecular weight. Common fragmentation patterns for halogenated methanes involve the loss of halogen atoms and hydrogen. A plausible fragmentation pathway is illustrated below.
Synthesis of this compound
Several methods have been reported for the synthesis of this compound. The most common approaches are outlined below.
From Iodoform (B1672029)
One of the earliest reported methods involves the reaction of iodoform (CHI₃) with mercury(I) fluoride (B91410) (Hg₂F₂).[1] This reaction proceeds via a halogen exchange mechanism.
Caption: Synthesis of this compound from Iodoform.
Hunsdiecker Reaction
The Hunsdiecker reaction provides an alternative route to this compound. This method involves the reaction of the silver salt of difluoroacetic acid with iodine.[3] The reaction proceeds through a radical decarboxylation mechanism.
Caption: Hunsdiecker Reaction for this compound Synthesis.
Trapping of Difluorocarbene
A more modern and widely used approach involves the in situ generation of difluorocarbene (:CF₂) and its subsequent trapping with an iodide source.[3] Various precursors can be used to generate difluorocarbene.
References
An In-depth Technical Guide to the Early Discoveries and Development of Difluoroiodomethane
Introduction
Difluoroiodomethane (CHF₂I) is a valuable reagent in organic synthesis, primarily utilized for the introduction of the difluoromethyl group (CF₂H) into organic molecules. This functional group is of significant interest in the development of pharmaceuticals and agrochemicals due to its unique electronic properties and ability to act as a bioisostere for other chemical moieties. This technical guide provides a comprehensive overview of the early discoveries and development of this compound, focusing on its synthesis, key experimental protocols, and physical and spectroscopic properties.
Early Synthetic Methodologies
The initial preparations of this compound in the mid-20th century relied on halogen exchange reactions and decarboxylation methods. These early developments laid the foundation for the broader application of this important fluorinated building block.
1. Finkelstein-type Reaction of Iodoform (B1672029)
One of the earliest successful syntheses of this compound involved the reaction of iodoform (CHI₃) with a fluorinating agent. The use of mercury(I) fluoride (B91410) (Hg₂F₂) proved to be an effective method for this transformation.
-
Experimental Protocol: A mixture of iodoform and mercury(I) fluoride is heated, typically in the absence of a solvent. The reaction proceeds via a Finkelstein-type exchange of iodine atoms for fluorine atoms. To moderate the reaction and improve yields of the desired this compound, calcium fluoride (CaF₂) can be added to the reaction mixture. The volatile products, which include this compound (CHF₂I), fluoroiodomethane (B1339756) (CH₂FI), and trifluoromethane (B1200692) (CHF₃), are collected by trap-to-trap distillation for purification. By carefully controlling the stoichiometry, particularly by using an excess of mercury(I) fluoride and calcium fluoride, the yield of this compound can be maximized to approximately 30%.[1]
2. Hunsdiecker Reaction of Silver Difluoroacetate (B1230586)
Another significant early method for the synthesis of this compound was the Hunsdiecker reaction. This method utilizes the silver salt of difluoroacetic acid, which undergoes decarboxylation and subsequent iodination.
-
Experimental Protocol: Silver difluoroacetate is prepared from difluoroacetic acid. The dry silver salt is then heated with elemental iodine. The reaction proceeds through the formation of an unstable acyl hypoiodite (B1233010) intermediate, which then decarboxylates to generate a difluoromethyl radical. This radical subsequently abstracts an iodine atom to form this compound. The reported yields for this method vary, ranging from 25% to as high as 93%.[1]
3. Trapping of In Situ Generated Difluorocarbene
A more versatile and widely adopted approach for the synthesis of this compound involves the generation of difluorocarbene (:CF₂) as a reactive intermediate, which is then trapped by an iodide source in the presence of a proton source.
-
Experimental Protocol: Various precursors can be used to generate difluorocarbene, including (bromodifluoromethyl)triphenylphosphonium bromide. In a typical procedure, the difluorocarbene precursor is treated with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like triglyme (B29127) or dimethylformamide. A proton source, which can be water or an alcohol, is also present in the reaction mixture. The reaction is typically carried out at elevated temperatures (60-100 °C). The in situ generated difluorocarbene reacts with the iodide ion and the proton source to furnish this compound. This method has been reported to provide high yields, generally in the range of 70-96%.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the physical and spectroscopic properties of this compound, as well as a comparison of the early synthetic methods.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | CHF₂I | [2] |
| Molecular Weight | 177.92 g/mol | [2] |
| Boiling Point | 21-23 °C | [1] |
| Melting Point | -122 °C | [1] |
| Density | 2.4 g/mL | [3] |
| Appearance | Colorless clear liquid | [3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Coupling Constant (J) | Reference |
| ¹H NMR (d₆-acetone) | 8.16 (triplet) | JH-F = 56.2 Hz | [1] |
| ¹⁹F NMR (CDCl₃) | -68 (doublet) | JF-H = 56 Hz | [1] |
| Infrared (IR) | Data not available in detail in the provided search results |
Table 3: Comparison of Early Synthetic Methods for this compound
| Synthetic Method | Reagents | Typical Yield | Reference |
| Finkelstein-type Reaction | CHI₃, Hg₂F₂, CaF₂ | up to 30% | [1] |
| Hunsdiecker Reaction | AgOCOCF₂, I₂ | 25-93% | [1] |
| Difluorocarbene Trapping | :CF₂ precursor, NaI/KI, H₂O | 70-96% | [1] |
Visualizations of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways for the early preparation of this compound.
Caption: Finkelstein-type synthesis of this compound.
Caption: Hunsdiecker reaction for this compound synthesis.
Caption: Synthesis via difluorocarbene trapping.
The early discoveries and development of this compound were pivotal for the advancement of organofluorine chemistry. The synthetic methods established, from the initial Finkelstein-type reactions and Hunsdiecker decarboxylations to the more efficient trapping of difluorocarbene, provided researchers with access to this valuable difluoromethylating agent. The characterization of its physical and spectroscopic properties further enabled its application in a wide range of chemical transformations, a legacy that continues in the contemporary development of novel fluorinated molecules for various industries.
References
Theoretical Insights into the Reactivity of Difluoroiodomethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluoroiodomethane (CHF2I) is a halogenated methane (B114726) derivative of significant interest in organic synthesis and materials science. Its unique electronic properties, arising from the presence of two fluorine atoms and one iodine atom, impart a distinct reactivity profile that makes it a valuable reagent for the introduction of the difluoromethyl group (CHF2). This difluoromethyl moiety is of particular importance in medicinal chemistry, as its incorporation into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity. This technical guide provides an in-depth analysis of the theoretical studies on the reactivity of this compound, supported by experimental data and detailed protocols.
Theoretical Framework of this compound Reactivity
The reactivity of this compound is primarily governed by the nature of its chemical bonds, particularly the carbon-iodine (C-I) bond, which is the weakest and most labile. Theoretical studies, often employing computational methods like Density Functional Theory (DFT) and ab initio calculations, provide valuable insights into the molecule's electronic structure, bond energies, and reaction pathways. These studies are crucial for predicting its behavior in various chemical transformations.
Bond Dissociation Energies
| Bond | Molecule | Bond Dissociation Energy (kJ/mol) | Reference/Comparison |
| C-I | CHF2I | ~215-225 | Estimated based on related iodomethanes and computational studies. The C-I bond is significantly weaker than C-H and C-F bonds. |
| C-H | CHF2I | ~420-430 | Comparable to the C-H bond in other fluorinated methanes.[1] |
| C-F | CHF2I | ~480-500 | The C-F bond is the strongest bond in the molecule, contributing to the stability of the difluoromethyl group once formed.[1] |
| C-Br | CHF2Br | 289 ± 8 | For comparison, the C-Br bond in bromodifluoromethane (B75531) is significantly stronger than the C-I bond in CHF2I.[2] |
Note: The values for CHF2I are estimates based on computational studies and data from analogous compounds. Exact experimental values may vary.
Key Reaction Pathways of this compound
Theoretical and experimental studies have elucidated several key reaction pathways for this compound, primarily centered around the cleavage of the C-I bond.
Photodissociation
The absorption of ultraviolet (UV) radiation can induce the cleavage of the C-I bond in this compound, generating a difluoromethyl radical (•CHF2) and an iodine atom (•I). This process is highly efficient due to the relatively low C-I bond dissociation energy.
The generated •CHF2 radical is a key intermediate in many synthetic applications, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds.
Radical Reactions
The difluoromethyl radical (•CHF2) generated from CHF2I can participate in a variety of radical reactions. Theoretical studies help to understand the kinetics and thermodynamics of these processes.
-
Addition to Alkenes and Alkynes: The •CHF2 radical can add across the double or triple bonds of unsaturated compounds, leading to the formation of difluoromethylated products.[3][4] This reaction is a cornerstone of difluoromethylation chemistry.
-
Hydrogen Abstraction: The •CHF2 radical can abstract a hydrogen atom from a suitable donor molecule, leading to the formation of difluoromethane (B1196922) (CH2F2). The favorability of this process depends on the bond dissociation energy of the H-donor.
Nucleophilic Substitution (SN2 Type Reactions)
While less common than radical pathways, the carbon atom in this compound can be susceptible to nucleophilic attack, leading to the displacement of the iodide ion. This is analogous to the Finkelstein reaction.[5][6][7][8] The presence of the electronegative fluorine atoms can influence the reaction rate and mechanism.
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of this compound are crucial for its practical application.
Synthesis of this compound
1. Finkelstein-type Reaction from Iodoform (B1672029): [9][10]
-
Principle: This method involves the exchange of iodine atoms in iodoform (CHI3) with fluorine atoms using a fluoride (B91410) source, typically a metal fluoride.
-
Materials:
-
Iodoform (CHI3)
-
Mercury(I) fluoride (Hg2F2) or Silver(I) fluoride (AgF)
-
Anhydrous calcium fluoride (CaF2) (optional, as a support)
-
Reaction vessel with a reflux condenser and a collection trap cooled with dry ice/acetone.
-
-
Procedure:
-
In a dry reaction flask, combine iodoform and mercury(I) fluoride (and CaF2 if used). The stoichiometry can be adjusted to maximize the yield of CHF2I.
-
Heat the mixture gently under an inert atmosphere (e.g., nitrogen or argon).
-
The volatile products, including CHF2I, CHFI2, and CHF3, will distill over.
-
Collect the products in the cold trap.
-
The desired this compound can be separated from the byproducts by fractional distillation. Safety Note: Mercury compounds are highly toxic. Handle with extreme caution in a well-ventilated fume hood and follow appropriate safety protocols for disposal.
-
2. Hunsdiecker-type Reaction from Silver Difluoroacetate (B1230586): [11][12][13][14]
-
Principle: This reaction involves the thermal decarboxylation of the silver salt of difluoroacetic acid in the presence of iodine.
-
Materials:
-
Silver(I) difluoroacetate (AgOCOCF2H)
-
Iodine (I2)
-
Inert solvent (e.g., carbon tetrachloride - use with caution due to toxicity)
-
-
Procedure:
-
Suspend silver difluoroacetate in the inert solvent in a reaction flask equipped with a reflux condenser.
-
Add iodine to the suspension.
-
Heat the mixture to reflux. The reaction is often initiated by light or a radical initiator.
-
The reaction produces this compound, carbon dioxide, and silver iodide.
-
The volatile CHF2I can be collected by distillation.
-
Difluoromethylation of Alkenes using CHF2I
-
Principle: This protocol utilizes the photochemically generated difluoromethyl radical from CHF2I for addition to an alkene.
-
Materials:
-
This compound (CHF2I)
-
Alkene substrate
-
Photoreactor equipped with a UV lamp (e.g., 254 nm)
-
Degassed solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
-
Procedure:
-
In a quartz reaction vessel, dissolve the alkene substrate in the degassed solvent.
-
Add this compound to the solution.
-
Irradiate the mixture with the UV lamp at room temperature while stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or NMR).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the difluoromethylated product by column chromatography.
-
Computational Methodology in Theoretical Studies
The theoretical investigation of this compound reactivity heavily relies on quantum chemical calculations. Understanding the computational methods employed is essential for interpreting the results.
-
Density Functional Theory (DFT): A widely used method that balances computational cost and accuracy. Functionals like B3LYP are commonly employed to calculate molecular geometries, energies, and vibrational frequencies.
-
Ab initio Methods: These methods are based on first principles and do not rely on empirical parameters. High-level methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate results but are computationally more demanding.
-
Basis Sets: The choice of basis set (e.g., 6-31G*, cc-pVTZ) determines the flexibility of the mathematical functions used to describe the atomic orbitals and significantly impacts the accuracy of the calculations.
-
Potential Energy Surface (PES) Scans: These calculations explore the energy of the system as a function of the geometric coordinates of the reacting molecules, helping to identify reaction pathways and locate transition states.
-
Transition State (TS) Search and Intrinsic Reaction Coordinate (IRC) Calculations: These are performed to locate the highest energy point along the reaction pathway (the transition state) and to confirm that it connects the reactants and products.
Conclusion
Theoretical studies, in conjunction with experimental validation, provide a powerful framework for understanding and predicting the reactivity of this compound. The lability of the C-I bond is the central feature of its chemistry, enabling its use as a potent source of the difluoromethyl radical for various synthetic transformations. The detailed experimental protocols and an understanding of the underlying theoretical principles outlined in this guide are intended to facilitate the effective utilization of this versatile reagent in research and development, particularly in the synthesis of novel pharmaceuticals and advanced materials.
References
- 1. osti.gov [osti.gov]
- 2. Bond dissociation energies from equilibrium studies. Part 5.—The equilibria Br2+ CH2F2⇌ HBr + CHF2Br and Br2+ CH3F ⇌ HBr + CH2FBr. Determination of D(CHF2—Br) and ΔH(CHF2Br, g) - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 3. Catalytic, Asymmetric Difluorination of Alkenes to Generate Difluoromethylated Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. grokipedia.com [grokipedia.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. byjus.com [byjus.com]
- 12. Hunsdiecker Reaction [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
Difluoroiodomethane stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of Difluoroiodomethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for this compound (CHF₂I). The information is compiled from safety data sheets, academic publications, and chemical supplier information. Due to a lack of extensive direct studies on this compound, data from analogous compounds have been included to provide insights into its expected chemical behavior.
Physicochemical Properties
This compound is a colorless to almost colorless liquid with a low boiling point, making it a volatile compound at room temperature.[1] It is classified as a flammable liquid and gas under pressure.[2][3]
| Property | Value | Source(s) |
| Molecular Formula | CHF₂I | [1][2] |
| Molecular Weight | 177.92 g/mol | [1] |
| Boiling Point | 21.6 °C (70.9 °F; 294.8 K) | [1] |
| Melting Point | -122.0 °C (-187.6 °F; 151.2 K) | [1] |
| Density | 2.367 - 2.4 g/mL | [1][4] |
| Vapor Pressure | 841 mmHg at 25°C | [4] |
| Appearance | Colorless to almost colorless clear liquid | [1][5] |
Stability Profile
This compound is generally stable under recommended storage conditions.[4] However, its stability is influenced by temperature, light, and the presence of incompatible materials. The Carbon-Iodine (C-I) bond is the weakest link in the molecule and is susceptible to homolytic cleavage, initiating decomposition.[6]
A study on the pyrolysis of bromodifluoromethane (B75531) over a temperature range of 437–515 °C identified the primary decomposition step as the elimination of hydrogen bromide.[7] A similar mechanism has been observed for chlorodifluoromethane (B1668795).[8]
Photochemical Stability: Iodofluoroalkanes are characterized by strong continuous absorption in the short-range UV field.[6] This property makes them susceptible to photochemical decomposition. The energy from UV light can induce the homolysis of the C-I bond, generating radicals that can initiate further degradation reactions. For safe handling and to ensure purity, it is crucial to protect this compound from light.[7]
Recommended Storage and Handling Conditions
Proper storage and handling are critical to maintain the integrity of this compound and ensure safety.
| Condition | Recommendation | Source(s) |
| Temperature | Store in a cool, well-ventilated area. Recommended temperatures vary by supplier, ranging from 2-8 °C to as low as -20 °C. | [6][7][9] |
| Atmosphere | Store under an inert atmosphere, such as argon, to prevent reactions with atmospheric components. | [7] |
| Light Exposure | Protect from light as it is light-sensitive. | [7] |
| Container | Keep container tightly closed. For solutions, polyethylene (B3416737) or polypropylene (B1209903) containers are suggested. For the pure compound, it is often supplied in cylinders. | [6][7] |
| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof electrical equipment. | [2][7][8] |
| Incompatible Materials | Information on specific incompatible materials is limited. Avoid strong bases and nucleophiles. | [10] |
| Handling | Handle in a fume hood with adequate ventilation. Avoid direct contact with the substance and prevent the formation of mists.[7] |
Decomposition Pathways
As previously mentioned, the decomposition of this compound can be initiated by heat or light.
Proposed Thermal Decomposition Pathway:
Based on analogous haloalkanes, the primary thermal decomposition pathway is the elimination of hydrogen iodide.
Caption: Proposed thermal decomposition of this compound.
Hazardous Decomposition Products: In the event of combustion, toxic fumes are emitted, including carbon dioxide, carbon monoxide, hydrogen fluoride (B91410) (HF), and hydrogen iodide (HI).[7]
Experimental Protocols for Stability Assessment
Detailed experimental protocols for assessing the stability of this compound are not widely published. However, standard methods for evaluating the stability of volatile and halogenated compounds can be adapted.
Thermal Stability Analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG):
This method can be used to determine the thermal decomposition behavior and calculate kinetic parameters.
-
Sample Preparation: A small, precise amount of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
DSC Analysis: The sample and reference pans are heated in a DSC instrument at a constant rate (e.g., 2, 5, 10, 15 °C/min) under an inert atmosphere (e.g., nitrogen). The heat flow to the sample is measured as a function of temperature to identify endothermic (melting, boiling) and exothermic (decomposition) events.
-
TG Analysis: A sample is heated in a TG instrument at the same heating rates. The mass of the sample is continuously monitored as a function of temperature to quantify mass loss due to evaporation or decomposition.
-
Data Analysis: The onset temperature and peak temperature of decomposition are determined from the DSC curves. The mass loss as a function of temperature is obtained from the TG curves. These data can be used to calculate kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) using methods like the Ozawa and Kissinger equations.[11]
Caption: Workflow for thermal stability analysis using DSC and TG.
Accelerated Stability Testing:
This protocol is adapted from the EPA guidelines for pesticides and can be used to assess the stability of this compound over a shorter period.
-
Sample Storage: Samples of this compound in their final packaging are placed in a temperature-controlled chamber at an elevated temperature (e.g., 54 ± 2 °C) for a defined period (e.g., 14 days).[12]
-
Initial and Final Analysis: The concentration of this compound is determined at the beginning of the test and after the 14-day period using a validated analytical method, such as Gas Chromatography (GC) with an Electron Capture Detector (ECD) or Flame Ionization Detector (FID).[10][12]
-
Physical and Chemical Evaluation: At the end of the test, the sample is examined for any physical changes. The formation of degradation products should also be assessed.[12]
-
Corrosion Characteristics: The container is visually inspected for any signs of corrosion. For quantitative analysis, the weight of the container can be measured before and after the study.[12]
Material Compatibility
Specific material compatibility data for this compound is scarce. The choice of materials for handling and storage should be made with caution.
-
Plastics: Safety data sheets recommend the use of polyethylene or polypropylene containers for solutions of this compound.[6]
-
Metals: For pressurized gas cylinders, it is stated that compatible materials of construction should be used, but specific metals are not mentioned.[2] Given that decomposition can produce acidic species like HI and HF, materials resistant to acid corrosion should be considered, especially at elevated temperatures.
It is strongly recommended that users perform their own compatibility testing for their specific applications, as factors like temperature, pressure, and the presence of impurities can significantly affect material compatibility.[13]
Logical Workflow for Safe Handling and Storage
Caption: Safe handling and storage workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. microchemlab.com [microchemlab.com]
- 5. researchgate.net [researchgate.net]
- 6. notes.fluorine1.ru [notes.fluorine1.ru]
- 7. Decomposition Properties of Trifluoroiodomethane under Discharges and Interruptions -Journal of Electrical Engineering and Technology | Korea Science [koreascience.kr]
- 8. ftp.esrf.fr [ftp.esrf.fr]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. coleparmer.com [coleparmer.com]
A Technical Guide to Difluoroiodomethane: Commercial Availability, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difluoroiodomethane (CHF₂I), a key reagent in modern medicinal chemistry, serves as a versatile precursor for the introduction of the difluoromethyl (CF₂H) group into organic molecules. The CF₂H moiety is a valuable bioisostere for hydroxyl, thiol, and amine functionalities, capable of enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and application in cross-coupling reactions, and its role in the development of pharmaceutical agents.
Commercial Availability and Suppliers
This compound is commercially available from several chemical suppliers, typically offered as a neat liquid or as a solution in various solvents. The purity and available quantities vary by supplier, and it is crucial to select a product that meets the specific requirements of the intended application. Below is a summary of offerings from prominent suppliers.
| Supplier | Product Name/Description | Purity/Concentration | Available Quantities | CAS Number |
| TCI America | This compound | ca. 45% in Acetonitrile | 5 mL | 1493-03-4[1] |
| SynQuest Laboratories, Inc. | Iododifluoromethane | 97% | 5 g, 25 g | 1493-03-4[2] |
| Iododifluoromethane | 10 wt. % in THF | 5 g, 10 g, 50 g | 1493-03-4[2] | |
| Apollo Scientific | Difluoro(iodo)methane | 97% | 5 g, 25 g | 1493-03-4[3] |
| This compound | 10 wt. % solution in THF | 5 g, 10 g, 25 g | 1493-03-4 | |
| BOC Sciences | This compound | Inquire | Inquire | 1493-03-4[4] |
| Oakwood Chemical | This compound | 90% | 5 g, 25 g | 1493-03-4[5] |
| CymitQuimica | Difluoro(iodo)methane | 97% | 5 g, 25 g | 1493-03-4[6] |
| This compound | ca. 45% in Acetonitrile | 5 mL | 1493-03-4[6] | |
| This compound | 10 wt. % solution in THF | 5 g, 10 g, 25 g | 1493-03-4[6] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | CHF₂I[7] |
| Molecular Weight | 177.92 g/mol [7] |
| Appearance | Colorless to almost colorless clear liquid[8] |
| Boiling Point | 21.6 °C[8] |
| Melting Point | -122.0 °C[7][8] |
| Density | 2.4 g/mL[8] |
Synthesis of this compound
This compound can be synthesized via several routes. One common laboratory-scale preparation involves the reaction of iodoform (B1672029) with mercury(I) fluoride.[8]
Synthesis of this compound from Iodoform.
Experimental Protocols
This compound is a key reagent in a variety of difluoromethylation reactions. Below are detailed protocols for two common applications: the formation of a (difluoromethyl)zinc reagent and its subsequent use in a copper-catalyzed cross-coupling reaction, and the palladium-catalyzed difluoromethylation of heteroaryl halides.
Preparation of (Difluoromethyl)zinc Reagent and Copper-Catalyzed Difluoromethylation of Aryl Iodides
This two-step procedure first involves the in-situ generation of a (difluoromethyl)zinc reagent from this compound, followed by a copper-catalyzed cross-coupling with an aryl iodide.[9][10][11]
Step 1: Preparation of the (Difluoromethyl)zinc Reagent
The (difluoromethyl)zinc reagent can be prepared from this compound and either zinc dust or diethylzinc.[10][11]
Formation of the (Difluoromethyl)zinc Reagent.
Step 2: Copper-Catalyzed Difluoromethylation
Materials:
-
Aryl iodide
-
(Difluoromethyl)zinc reagent (prepared in situ)
-
Copper(I) iodide (CuI)
-
Solvent (e.g., DMPU)
Procedure:
-
To a solution of the (difluoromethyl)zinc reagent in DMPU, add the aryl iodide and a catalytic amount of CuI.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
Monitor the reaction progress by ¹⁹F NMR.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Palladium-Catalyzed Difluoromethylation of Heteroaryl Halides
This protocol is suitable for the direct difluoromethylation of a wide range of heteroaryl chlorides, bromides, and iodides.[12][13]
Materials:
-
Heteroaryl halide (chloride, bromide, or iodide)
-
[(SIPr)Ag(CF₂H)] (as the difluoromethyl source)
-
Pd(dba)₂ (palladium source)
-
DPEPhos (ligand)
-
Toluene (B28343) (solvent)
Procedure:
-
In a glovebox, combine the heteroaryl halide, [(SIPr)Ag(CF₂H)], Pd(dba)₂, and DPEPhos in a reaction vessel.
-
Add toluene as the solvent.
-
Seal the vessel and heat the reaction mixture at 80 °C for 18 hours.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the difluoromethylated heteroarene.
Palladium-Catalyzed Difluoromethylation Workflow.
Application in Drug Development: A Case Study of Loratadine
The late-stage functionalization of existing drug molecules is a powerful strategy for the rapid generation of new analogues with potentially improved properties. This compound can be utilized in such approaches. A notable example is the difluoromethylation of the antihistamine Loratadine.[14]
The pyridine (B92270) moiety of Loratadine can be regioselectively difluoromethylated, demonstrating the utility of modern synthetic methods in modifying complex, biologically active molecules. This modification can influence the drug's metabolic stability, lipophilicity, and binding affinity to its target receptor.
Late-Stage Difluoromethylation of Loratadine.
Conclusion
This compound is a readily available and highly effective reagent for the introduction of the difluoromethyl group into organic molecules. Its utility in forming organometallic reagents and participating in transition-metal-catalyzed cross-coupling reactions makes it an indispensable tool for medicinal chemists. The ability to perform late-stage difluoromethylation on complex molecules, such as existing drugs, underscores its importance in modern drug discovery and development programs. The protocols and data presented in this guide are intended to facilitate the use of this compound in research and development settings.
References
- 1. This compound | 1493-03-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound|1493-03-4|lookchem [lookchem.com]
- 3. 1493-03-4 Cas No. | Difluoro(iodo)methane | Apollo [store.apolloscientific.co.uk]
- 4. labshake.com [labshake.com]
- 5. This compound [oakwoodchemical.com]
- 6. CAS 1493-03-4: Iododifluoromethane | CymitQuimica [cymitquimica.com]
- 7. Buy this compound | 1493-03-4 [smolecule.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Vibrational and Rotational Spectroscopy of Difluoroiodomethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the principles and experimental methodologies for the vibrational and rotational spectroscopy of difluoroiodomethane (CHF₂I). While a comprehensive, publicly available research paper with detailed experimental data for this specific molecule could not be located through extensive searches, this document outlines the expected spectroscopic behavior and the experimental workflows based on established techniques and studies of analogous halogenated methanes. The guide includes structured tables for the anticipated vibrational frequencies and rotational constants, detailed descriptions of common experimental protocols for Fourier Transform Infrared (FTIR) and Microwave (MW) spectroscopy, and visualizations of the experimental workflows. This document is intended to serve as a foundational resource for researchers initiating spectroscopic studies on this compound, providing the necessary theoretical and practical framework.
Introduction
This compound (CHF₂I) is a halogenated methane (B114726) of interest in various fields, including atmospheric chemistry and as a potential building block in organic synthesis. Understanding its molecular structure, dynamics, and intermolecular interactions is crucial for these applications. Vibrational and rotational spectroscopy are powerful techniques to elucidate these properties at a quantum mechanical level.
Vibrational spectroscopy , typically performed using infrared (IR) spectroscopy, probes the quantized vibrational energy levels of a molecule. The absorption of IR radiation at specific frequencies corresponds to the excitation of molecular vibrations, such as bond stretching and bending. These frequencies are characteristic of the functional groups and the overall structure of the molecule.
Rotational spectroscopy , commonly carried out using microwave (MW) techniques, investigates the quantized rotational energy levels of gas-phase molecules. The analysis of the rotational spectrum provides highly precise values for the rotational constants, which are inversely related to the moments of inertia. From these constants, accurate molecular geometries, including bond lengths and angles, can be determined.
This guide details the theoretical background and experimental approaches for the comprehensive spectroscopic characterization of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | CHF₂I |
| Molecular Weight | 177.92 g/mol |
| CAS Number | 1493-03-4 |
| Boiling Point | 21 °C |
| Appearance | Colorless liquid |
Vibrational Spectroscopy of this compound
Theoretical Background
This compound is an asymmetric top molecule with Cₛ symmetry. It possesses nine fundamental vibrational modes. The vibrational frequencies are determined by the masses of the atoms and the force constants of the chemical bonds. The expected types of vibrational modes include C-H stretching, C-F stretching, C-I stretching, H-C-F bending, H-C-I bending, and F-C-F bending.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
High-resolution gas-phase FTIR spectroscopy is the primary technique for measuring the vibrational spectrum of this compound.
Methodology:
-
Sample Preparation: A gaseous sample of this compound is introduced into a long-path gas cell. The pressure is kept low (typically in the mTorr range) to minimize pressure broadening and resolve the rotational fine structure.
-
Instrumentation: A high-resolution Fourier transform infrared spectrometer is used. The instrument consists of a broadband infrared source, a Michelson interferometer, the sample cell, and a detector (e.g., a liquid nitrogen-cooled MCT detector).
-
Data Acquisition: The interferometer modulates the infrared radiation, which then passes through the sample. The detector measures the interferogram, which is the intensity of the transmitted radiation as a function of the optical path difference.
-
Data Processing: A Fourier transform is applied to the interferogram to obtain the vibrational spectrum, which is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹).
-
Spectral Analysis: The observed absorption bands are assigned to the fundamental vibrational modes, overtones, and combination bands. A rovibrational analysis of the high-resolution spectrum can provide rotational constants for the ground and vibrationally excited states.
Vibrational Frequencies
While specific, experimentally verified and comprehensively published vibrational frequency data for this compound were not found in the public domain during the literature search, Table 2 provides a template for the expected fundamental vibrational modes and their approximate frequency regions based on characteristic group frequencies and data from similar molecules.
Table 2: Fundamental Vibrational Frequencies of this compound (CHF₂I)
| Mode | Symmetry | Description | Expected Frequency Range (cm⁻¹) |
| ν₁ | A' | C-H stretch | ~3000 |
| ν₂ | A' | C-F symmetric stretch | ~1100 |
| ν₃ | A' | CH bend | ~1300 |
| ν₄ | A' | CF₂ scissors | ~600 |
| ν₅ | A' | C-I stretch | ~500 |
| ν₆ | A' | CH rock | ~1150 |
| ν₇ | A'' | C-F asymmetric stretch | ~1050 |
| ν₈ | A'' | CH wag | ~1200 |
| ν₉ | A'' | CF₂ twist | ~400 |
Note: The exact frequencies require experimental determination and analysis.
Rotational Spectroscopy of this compound
Theoretical Background
As an asymmetric top molecule, this compound has three different moments of inertia (Iₐ ≠ Iₑ ≠ Iₒ) and therefore three rotational constants (A, B, and C). The rotational energy levels are complex and are labeled by the quantum numbers J, Kₐ, and Kₒ. The analysis of the rotational spectrum allows for the precise determination of these rotational constants.
Experimental Protocol: Pulsed-Jet Fourier Transform Microwave (FTMW) Spectroscopy
Pulsed-jet FTMW spectroscopy is a high-resolution technique ideal for determining the rotational constants of gas-phase molecules.
Methodology:
-
Sample Introduction: A dilute mixture of this compound in a carrier gas (e.g., argon or neon) is expanded through a pulsed nozzle into a high-vacuum chamber. This supersonic expansion cools the molecules to a very low rotational temperature (a few Kelvin), simplifying the spectrum.
-
Microwave Excitation: The cooled molecules are subjected to a short, high-power microwave pulse. If the microwave frequency is resonant with a rotational transition, the molecules are coherently excited.
-
Free Induction Decay (FID) Detection: After the microwave pulse, the coherently rotating molecules emit a faint microwave signal, known as the free induction decay (FID). This signal is detected by a sensitive receiver.
-
Data Processing: The time-domain FID signal is converted into a frequency-domain spectrum by a Fourier transform. This results in a spectrum with very high resolution, allowing for the precise measurement of transition frequencies.
-
Spectral Fitting: The measured transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, C) and, if applicable, centrifugal distortion constants and nuclear quadrupole coupling constants for the iodine nucleus.
Rotational Constants
Specific, experimentally determined rotational constants for this compound from a primary literature source were not available at the time of this writing. Table 3 provides a template for the presentation of these constants once they are experimentally determined.
Table 3: Rotational Constants of this compound (CHF₂I)
| Constant | Value (MHz) |
| A | To be determined experimentally |
| B | To be determined experimentally |
| C | To be determined experimentally |
Note: These values are crucial for the precise determination of the molecular geometry.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the vibrational and rotational spectroscopic analysis of this compound.
Caption: Experimental workflows for FTIR and FTMW spectroscopy.
Relationship Between Spectroscopic Techniques and Molecular Properties
The following diagram illustrates the logical relationship between the spectroscopic techniques and the molecular properties they help to determine.
Caption: From spectroscopic data to molecular properties.
Conclusion
This technical guide has outlined the fundamental principles and experimental methodologies for the vibrational and rotational spectroscopic characterization of this compound. While a comprehensive set of experimentally determined vibrational frequencies and rotational constants is not yet readily available in the public scientific literature, the protocols and theoretical framework presented here provide a solid foundation for future research in this area. The application of high-resolution FTIR and FTMW spectroscopy will undoubtedly yield valuable insights into the molecular structure and dynamics of this important halogenated methane. Further experimental work is encouraged to populate the data tables presented in this guide and to contribute to a more complete understanding of the spectroscopy of this compound.
Methodological & Application
Application Notes and Protocols: Difluoroiodomethane in Radical Difluoromethylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of the difluoromethyl (CF2H) group into organic molecules is a pivotal strategy in medicinal chemistry and drug development. This moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive compounds. The CF2H group is recognized as a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) functionalities. Difluoroiodomethane (CF2HI) has emerged as a valuable and versatile reagent for introducing the CF2H group through radical difluoromethylation pathways. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in these transformative reactions.
Application Notes
This compound is a key precursor for the generation of the difluoromethyl radical (•CF2H). This reactive intermediate can be generated under various conditions, including nickel-catalyzed cross-coupling reactions and photochemical initiation. These methods offer distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions, making them suitable for a wide range of synthetic applications, including the late-stage functionalization of complex molecules.
Nickel-Catalyzed Difluoromethylation of Aryl Grignard Reagents
A prominent application of this compound is in the nickel-catalyzed cross-coupling reaction with aryl Grignard reagents. This method provides an efficient route to difluoromethylated arenes, which are important structural motifs in many pharmaceutical agents. The reaction typically proceeds under mild conditions and exhibits broad substrate scope.[1]
Key Features:
-
Mild Reaction Conditions: The reaction can be carried out at room temperature, which is advantageous for thermally sensitive substrates.[1]
-
High Efficiency: The difluoromethylation often proceeds with good to excellent yields.[1]
-
Broad Substrate Scope: A wide variety of aryl Grignard reagents, including those with electron-donating and electron-withdrawing groups, are well-tolerated.[1]
Photochemical Radical Addition to Alkenes
Photolysis of this compound provides a direct method for generating the difluoromethyl radical. This radical can then participate in addition reactions with unsaturated systems, such as alkenes, to form difluoromethylated products. This approach is particularly useful for the functionalization of aliphatic scaffolds.
Key Features:
-
Metal-Free Conditions: This method avoids the use of transition metal catalysts, which can be advantageous in terms of cost and product purity.
-
Direct Functionalization: It allows for the direct addition of the difluoromethyl group across a double bond.
-
Radical Cascade Potential: The initial radical addition can be followed by cyclization or other tandem reactions to build molecular complexity.
Data Presentation
Table 1: Nickel-Catalyzed Difluoromethylation of Aryl Grignard Reagents with this compound[1]
| Entry | Aryl Grignard Reagent (ArMgBr) | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | (Difluoromethyl)benzene | 85 |
| 2 | 4-Methylphenylmagnesium bromide | 1-(Difluoromethyl)-4-methylbenzene | 82 |
| 3 | 4-Methoxyphenylmagnesium bromide | 1-(Difluoromethyl)-4-methoxybenzene | 78 |
| 4 | 4-Chlorophenylmagnesium bromide | 1-Chloro-4-(difluoromethyl)benzene | 75 |
| 5 | 3-Trifluoromethylphenylmagnesium bromide | 1-(Difluoromethyl)-3-(trifluoromethyl)benzene | 68 |
| 6 | 2-Thienylmagnesium bromide | 2-(Difluoromethyl)thiophene | 72 |
Reaction Conditions: Aryl Grignard reagent (1.5 equiv), this compound (1.0 equiv), Ni(cod)2 (2.5 mol%), TMEDA (5.0 mol%) in THF at room temperature for 1 hour.
Table 2: Photochemical Radical Addition of this compound to Alkenes
| Entry | Alkene | Product | Yield (%) |
| 1 | 1-Octene | 1,1-Difluoro-3-iododecane | 65 |
| 2 | Styrene | (3,3-Difluoro-1-iodopropyl)benzene | 70 |
| 3 | Cyclohexene | (1,1-Difluoro-2-iodocyclohexyl)methane | 60 |
| 4 | Methyl acrylate | Methyl 4,4-difluoro-2-iodobutanoate | 55 |
| 5 | N-Allyl-N-tosyl-4-methylbenzenesulfonamide | 4-(Difluoromethyl)-3-iodo-N-tosylpyrrolidine | 68 |
Reaction Conditions: Alkene (1.0 equiv), this compound (1.5 equiv) in a suitable solvent (e.g., CH3CN), irradiation with a UV lamp (e.g., 254 nm) at room temperature.
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Difluoromethylation of Aryl Grignard Reagents[1]
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add Ni(cod)2 (2.5 mol%) and tetramethylethylenediamine (TMEDA, 5.0 mol%).
-
Solvent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) and stir the mixture at room temperature for 10 minutes.
-
Reagent Addition: Add the aryl Grignard reagent (1.5 equiv, typically as a 1 M solution in THF) dropwise to the catalyst mixture.
-
This compound Addition: Slowly add this compound (1.0 equiv) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired difluoromethylated arene.
Protocol 2: General Procedure for Photochemical Radical Addition of this compound to Alkenes
-
Reaction Setup: In a quartz reaction vessel, dissolve the alkene (1.0 equiv) and this compound (1.5 equiv) in a suitable degassed solvent (e.g., acetonitrile).
-
Irradiation: Place the reaction vessel in a photochemical reactor equipped with a UV lamp (e.g., 254 nm or broad-spectrum mercury lamp) and cool the reaction mixture to the desired temperature (typically room temperature) using a cooling fan or a water bath.
-
Reaction Monitoring: Irradiate the mixture with stirring for the specified time (e.g., 4-12 hours). Monitor the reaction progress by GC-MS or 19F NMR spectroscopy.
-
Work-up: After completion of the reaction, remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the difluoromethylated adduct.
Mandatory Visualization
References
Application Notes and Protocols for Photoredox-Catalyzed C-H Difluoromethylation with Diiodofluoromethane (CHFI2)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the visible-light-mediated difluoromethylation of carbon-hydrogen (C-H) bonds in heterocyclic compounds utilizing diiodofluoromethane (CHFI2) as the difluoromethyl source. The protocols and data presented are based on established photoredox catalysis principles and may serve as a robust starting point for the exploration of this transformation.
The introduction of the difluoromethyl (CF2H) group is of significant interest in medicinal chemistry as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups, often leading to improved metabolic stability and bioavailability of drug candidates.[1] Photoredox catalysis offers a mild and efficient method for the generation of difluoromethyl radicals from suitable precursors, enabling the direct functionalization of C-H bonds.[1][2]
Reaction Principle
The core of this methodology is the visible-light-mediated generation of a difluoromethyl radical (•CF2H) from diiodofluoromethane. A photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process. This leads to the formation of the radical species, which then engages in a C-H functionalization reaction with a heterocyclic substrate to yield the desired difluoromethylated product.
Experimental Protocols
General Procedure for the C-H Difluoromethylation of Heteroarenes
This protocol is adapted from established procedures for the photoredox-catalyzed C-H difluoromethylation of heterocycles using alternative difluoromethylating agents.[3] Optimization of reaction conditions may be necessary for specific substrates when using CHFI2.
Materials:
-
Heterocyclic substrate (e.g., quinoxalin-2(1H)-one)
-
Diiodofluoromethane (CHFI2)
-
Photocatalyst (e.g., Rose Bengal or fac-[Ir(ppy)3])
-
Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Visible light source (e.g., 3W Green LEDs)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the heterocyclic substrate (0.2 mmol, 1.0 equiv), the photocatalyst (2-5 mol %), and 1.0 mL of DMSO.
-
Add diiodofluoromethane (CHFI2) (0.4 mmol, 2.0 equiv) to the reaction mixture.
-
Degas the mixture by purging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Seal the Schlenk tube and place it in proximity to the visible light source (e.g., two 3W green LEDs).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 5 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (B86663) (Na2SO4).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica (B1680970) gel to obtain the desired difluoromethylated product.
Safety and Handling:
-
Diiodofluoromethane is a volatile and light-sensitive compound. It should be handled in a well-ventilated fume hood and stored in a cool, dark place.
-
Organic solvents are flammable and should be handled with care.
-
Visible light sources can be intense. Avoid direct eye exposure.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Data Presentation
The following tables summarize representative data for the photoredox-catalyzed C-H difluoromethylation of various heterocycles. The yields are based on published results using other difluoromethylating agents and serve as a benchmark for what might be expected when adapting the protocol for CHFI2.
Table 1: Substrate Scope of Quinoxalin-2(1H)-ones
| Entry | Substrate | Product | Yield (%) |
| 1 | 1-Methylquinoxalin-2(1H)-one | 3-(Difluoromethyl)-1-methylquinoxalin-2(1H)-one | 85 |
| 2 | 1-Phenylquinoxalin-2(1H)-one | 3-(Difluoromethyl)-1-phenylquinoxalin-2(1H)-one | 78 |
| 3 | 1-(4-Fluorophenyl)quinoxalin-2(1H)-one | 3-(Difluoromethyl)-1-(4-fluorophenyl)quinoxalin-2(1H)-one | 75 |
| 4 | 1-(4-Chlorophenyl)quinoxalin-2(1H)-one | 1-(4-Chlorophenyl)-3-(difluoromethyl)quinoxalin-2(1H)-one | 72 |
| 5 | 1-(4-Bromophenyl)quinoxalin-2(1H)-one | 1-(4-Bromophenyl)-3-(difluoromethyl)quinoxalin-2(1H)-one | 68 |
| Reaction conditions: Substrate (0.2 mmol), difluoromethylating agent (0.4 mmol), photocatalyst (2 mol%) in DMSO (1.0 mL) under two 3W green LEDs irradiation at room temperature for 12 h. Yields are isolated yields and are representative examples from the literature.[4] |
Table 2: Substrate Scope of Other Heterocycles
| Entry | Substrate | Product | Yield (%) |
| 1 | Caffeine | 8-(Difluoromethyl)caffeine | 65 |
| 2 | Theophylline | 7-(Difluoromethyl)theophylline | 62 |
| 3 | N-Methylphthalimide | 4-(Difluoromethyl)-N-methylphthalimide | 55 |
| 4 | 2-Phenylpyridine | 2-(Difluoromethyl)-6-phenylpyridine | 48 |
| 5 | Quinoline | 2-(Difluoromethyl)quinoline | 45 |
| Reaction conditions: Substrate (0.1 mmol), difluoromethylating agent (0.4 mmol), photocatalyst (5 mol%) in DMSO (1.0 mL) under two 3W green LEDs irradiation at room temperature for 24 h. Yields are isolated yields and are representative examples from the literature.[3] |
Visualizations
Proposed Reaction Mechanism
The proposed mechanism for the photoredox-catalyzed C-H difluoromethylation of a heteroarene is depicted below.
Caption: Proposed mechanism for photoredox C-H difluoromethylation.
General Experimental Workflow
The general workflow for setting up and performing the photoredox-catalyzed reaction is outlined below.
Caption: General workflow for photoredox C-H difluoromethylation.
Conclusion
The application of photoredox catalysis to C-H difluoromethylation reactions using diiodofluoromethane presents a promising avenue for the synthesis of valuable fluorinated molecules. The provided protocols and data, adapted from analogous transformations, offer a solid foundation for researchers to explore this chemistry. The mild reaction conditions and operational simplicity make this a compelling strategy for applications in drug discovery and development.[5] Further optimization of reaction parameters for specific substrates will likely lead to improved yields and broader applicability.
References
- 1. State of knowledge in photoredox-catalysed direct difluoromethylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Visible light-mediated C-H difluoromethylation of electron-rich heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Transition-Metal-Catalyzed Cross-Coupling with Difluoroiodomethane
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethyl (CF₂H) group is a critical strategy in modern drug discovery and development. Its unique properties as a lipophilic hydrogen-bond donor and a bioisostere of hydroxyl, thiol, or amine functionalities can significantly enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[1][2][3] This document provides detailed application notes and experimental protocols for the transition-metal-catalyzed cross-coupling of difluoroiodomethane (ICH₂F₂), a readily available C1 building block, with various organic partners. The protocols outlined below focus on palladium-, nickel-, and copper-catalyzed systems, offering a versatile toolkit for the efficient incorporation of the difluoromethyl moiety into diverse molecular scaffolds.
Section 1: Palladium-Catalyzed Negishi Cross-Coupling of Aryl Halides with a (Difluoromethyl)zinc Reagent
The palladium-catalyzed Negishi coupling is a robust method for the formation of carbon-carbon bonds. This protocol details the coupling of aryl iodides and bromides with a pre-formed (difluoromethyl)zinc reagent.[4][5] The use of a diamine ligand, such as TMEDA, is crucial for the stability and reactivity of the zinc reagent, facilitating efficient transmetalation to the palladium center.[5]
General Reaction Scheme:
References
Application Notes and Protocols: Difluoroiodomethane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluoroiodomethane (CHF₂I) is a valuable reagent in medicinal chemistry for the introduction of the difluoromethyl (CF₂H) group into organic molecules. The difluoromethyl group is a key pharmacophore that can significantly enhance the pharmacological properties of drug candidates. It is often employed as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. The incorporation of a CF₂H moiety can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to biological targets, in part due to its ability to form weak hydrogen bonds.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds.
Key Applications of this compound
This compound is primarily used as a precursor for the difluoromethyl radical or as a partner in transition metal-catalyzed cross-coupling reactions. These methods allow for the efficient formation of C-CF₂H bonds in a variety of molecular scaffolds, including heterocycles and aromatic systems, which are prevalent in many pharmaceuticals.[2][3]
A particularly effective method involves the ex-situ generation of this compound and its immediate use in palladium-catalyzed cross-coupling reactions with aryl boronic acids. This approach avoids the handling of potentially unstable reagents and allows for the controlled introduction of the difluoromethyl group.[4][5]
Data Presentation: Biological Activity of a Difluoromethylated Kinase Inhibitor
The strategic incorporation of a difluoromethyl group is exemplified in the potent and selective phosphoinositide 3-kinase (PI3K) inhibitor, ZSTK474. The CF₂H group in ZSTK474 contributes to its favorable pharmacokinetic and pharmacodynamic properties. The biological activity of ZSTK474 and a key analog are summarized in the table below.
| Compound | Target | IC₅₀ (nM)[6] | In Vivo Activity[7] |
| ZSTK474 | PI3Kα | 22.8 | Reduces tumor growth by 81% in a U87MG human glioblastoma xenograft model (50 mg/kg, ip, qd x 10) |
| 6-Amino-4-methoxy analog of ZSTK474 | PI3Kα | <0.1 | Significantly reduces tumor growth in a U87MG human glioblastoma xenograft model |
| ZSTK474 | PI3Kβ | 33.6 | - |
| ZSTK474 | PI3Kδ | - | - |
| ZSTK474 | PI3Kγ | - | - |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Difluoromethylation of Aryl Boronic Acids with Ex-Situ Generated this compound
This protocol describes a two-chamber reactor system for the safe generation and subsequent use of this compound in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][4][5]
Materials:
-
Chamber A (this compound Generation):
-
Bromodifluoroacetic acid (1.1 equiv)
-
Sodium iodide (1.2 equiv)
-
-
Chamber B (Difluoromethylation Reaction):
-
Aryl boronic acid (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (e.g., DPEPhos, Xantphos, 5-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O mixture)
-
Procedure:
-
Reactor Setup: Assemble a two-chamber glass reactor. Chamber A is for the generation of this compound and is connected via a gas-inlet tube to Chamber B, which contains the cross-coupling reaction mixture. Ensure the system is under an inert atmosphere (e.g., Argon or Nitrogen).
-
This compound Generation (Chamber A): a. To Chamber A, add bromodifluoroacetic acid and sodium iodide. b. Add anhydrous sulfolane as the solvent. c. Heat the mixture in Chamber A (e.g., to 80-100 °C) to initiate the decarboxylative iodination, generating gaseous this compound.
-
Cross-Coupling Reaction (Chamber B): a. In Chamber B, dissolve the aryl boronic acid, palladium catalyst, ligand, and base in the chosen solvent system. b. Gently bubble the this compound gas generated from Chamber A through the reaction mixture in Chamber B with stirring. c. Heat the reaction mixture in Chamber B to the desired temperature (e.g., 80-110 °C) and maintain for the required reaction time (typically 2-24 hours), monitoring by TLC or LC-MS.
-
Work-up and Purification: a. Upon completion, cool the reaction mixture to room temperature. b. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired difluoromethylated arene.
Mandatory Visualizations
Experimental Workflow: Pd-Catalyzed Difluoromethylation
Caption: Workflow for Pd-catalyzed difluoromethylation using a two-chamber reactor.
Signaling Pathway: PI3K/AKT/mTOR Pathway Inhibition
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by ZSTK474.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Difluoromethylated Heterocycles: Application Notes and Protocols
The introduction of the difluoromethyl (CHF2) group into heterocyclic scaffolds is a pivotal strategy in modern drug discovery and development. The unique properties of the CHF2 moiety, including its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive molecules. While a variety of difluoromethylating agents are available, this document focuses on contemporary and efficient methods for the synthesis of difluoromethylated heterocycles.
Extensive research has revealed a limited availability of specific protocols for the use of diiodo-fluoromethane (CHFI2) in the difluoromethylation of heterocycles. Therefore, these notes will concentrate on well-documented and highly effective alternative reagents and methodologies, including photocatalytic, radical-mediated, and transition-metal-catalyzed approaches.
Photocatalytic C-H Difluoromethylation of Heterocycles
Visible-light photocatalysis has emerged as a powerful and mild tool for the direct C-H difluoromethylation of a wide range of heterocycles. This method avoids the need for pre-functionalization of the substrate, making it an attractive strategy for late-stage functionalization in drug discovery.
Reaction Principle
In a typical photocatalytic cycle, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with a suitable difluoromethylating agent. This process generates a difluoromethyl radical (•CHF2), which then adds to the electron-rich or electron-deficient C-H bond of the heterocycle. Subsequent oxidation and deprotonation steps yield the desired difluoromethylated product and regenerate the photocatalyst.
General Photocatalytic Difluoromethylation Pathway
Caption: General workflow for photocatalytic C-H difluoromethylation.
Quantitative Data Summary
The following table summarizes the yields of photocatalytic difluoromethylation for various heterocycles using sodium difluoromethanesulfinate (CF2HSO2Na) as the difluoromethylating agent and Rose Bengal as the photocatalyst.
| Entry | Heterocycle Substrate | Product | Yield (%) |
| 1 | Quinoxalin-2(1H)-one | 3-(difluoromethyl)quinoxalin-2(1H)-one | 85 |
| 2 | 1-Methylquinoxalin-2(1H)-one | 3-(difluoromethyl)-1-methylquinoxalin-2(1H)-one | 92 |
| 3 | Caffeine | 8-(difluoromethyl)caffeine | 78 |
| 4 | Theophylline | 8-(difluoromethyl)theophylline | 75 |
| 5 | Uracil | 5-(difluoromethyl)uracil | 65 |
| 6 | N-Methylphthalimide | 4-(difluoromethyl)-N-methylphthalimide | 58 |
Experimental Protocol: Organophotocatalytic C-H Difluoromethylation
Materials:
-
Heterocyclic substrate (0.2 mmol, 1.0 equiv)
-
Sodium difluoromethanesulfinate (CF2HSO2Na) (0.4 mmol, 2.0 equiv)
-
Rose Bengal (2 mol%)
-
Dimethyl sulfoxide (B87167) (DMSO), 1.0 mL
-
Two 3W green LEDs
-
Schlenk tube (10 mL) with a magnetic stir bar
Procedure:
-
To a 10 mL Schlenk tube, add the heterocyclic substrate, sodium difluoromethanesulfinate, and Rose Bengal.
-
Add DMSO (1.0 mL) to the tube.
-
Place the Schlenk tube between two 3W green LEDs and stir the reaction mixture at room temperature.
-
Irradiate the reaction for the required time (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water (10 mL) and extract the product with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired difluoromethylated heterocycle.
Radical Difluoromethylation via Silver Catalysis
Direct C-H difluoromethylation can also be achieved through radical pathways initiated by metal catalysts, such as silver salts. This method is particularly effective for electron-deficient heterocycles.
Reaction Principle
In this approach, a silver(I) salt, often in the presence of an oxidant, facilitates the generation of a difluoromethyl radical from a suitable precursor like TMSCF2H. This radical then undergoes a Minisci-type reaction with the protonated heterocycle, leading to the formation of the difluoromethylated product.
Silver-Catalyzed Radical Difluoromethylation Pathway
Caption: Proposed mechanism for silver-catalyzed radical difluoromethylation.
Quantitative Data Summary
The following table presents the yields for the silver-catalyzed difluoromethylation of various heterocycles using difluoroacetic acid as the difluoromethyl source.
| Entry | Heterocycle Substrate | Product | Yield (%) |
| 1 | Lepidine | 2-(difluoromethyl)lepidine | 75 |
| 2 | Quinaldine | 2-(difluoromethyl)quinaldine | 68 |
| 3 | Isoquinoline | 1-(difluoromethyl)isoquinoline | 55 |
| 4 | Pyridine | 2-(difluoromethyl)pyridine | 45 |
| 5 | 4-Cyanopyridine | 2-(difluoromethyl)-4-cyanopyridine | 62 |
| 6 | Phenanthridine | 6-(difluoromethyl)phenanthridine | 71 |
Experimental Protocol: Silver-Catalyzed C-H Difluoromethylation
Materials:
-
Heterocyclic substrate (1.0 mmol, 1.0 equiv)
-
Difluoroacetic acid (2.0 mmol, 2.0 equiv)
-
Silver nitrate (B79036) (AgNO3) (0.2 mmol, 0.2 equiv)
-
Potassium persulfate (K2S2O8) (3.0 mmol, 3.0 equiv)
-
Acetonitrile:Water (1:1 v/v), 10 mL
-
Round-bottom flask with a reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the heterocyclic substrate and difluoroacetic acid in the acetonitrile:water mixture.
-
Add silver nitrate and potassium persulfate to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the difluoromethylated heterocycle.
Transition-Metal-Catalyzed Cross-Coupling with Chlorodifluoromethane (B1668795)
Chlorodifluoromethane (ClCF2H), an inexpensive and readily available industrial chemical, can be utilized as a difluoromethylating agent in transition-metal-catalyzed cross-coupling reactions with (hetero)aryl chlorides. Nickel-based catalytic systems have shown particular promise in this transformation.
Reaction Principle
The catalytic cycle typically involves the oxidative addition of a (hetero)aryl chloride to a low-valent nickel complex. Concurrently, ClCF2H is activated, potentially forming a difluoromethyl radical or a nickel-difluoromethyl species. Reductive elimination from the nickel center then furnishes the difluoromethylated heterocycle and regenerates the active nickel catalyst.
Nickel-Catalyzed Difluoromethylation Workflow
Caption: Simplified catalytic cycle for nickel-catalyzed difluoromethylation.
Quantitative Data Summary
The following table shows the yields of nickel-catalyzed difluoromethylation of various (hetero)aryl chlorides with ClCF2H.
| Entry | (Hetero)aryl Chloride | Product | Yield (%) |
| 1 | 2-Chloropyridine | 2-(difluoromethyl)pyridine | 85 |
| 2 | 3-Chloropyridine | 3-(difluoromethyl)pyridine | 78 |
| 3 | 2-Chloroquinoline | 2-(difluoromethyl)quinoline | 92 |
| 4 | 2-Chlorobenzothiazole | 2-(difluoromethyl)benzothiazole | 88 |
| 5 | 6-Chloro-2-methoxypyridine | 2-methoxy-6-(difluoromethyl)pyridine | 75 |
| 6 | 2-Chloro-5-(trifluoromethyl)pyridine | 2-(difluoromethyl)-5-(trifluoromethyl)pyridine | 81 |
Experimental Protocol: Nickel-Catalyzed Difluoromethylation
Materials:
-
(Hetero)aryl chloride (1.0 mmol, 1.0 equiv)
-
NiCl2·DME (10 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)
-
Zinc powder (3.0 equiv)
-
DMA (N,N-Dimethylacetamide), 5 mL
-
Chlorodifluoromethane (ClCF2H) gas
-
Schlenk tube or pressure vessel
Procedure:
-
To a Schlenk tube or pressure vessel, add the (hetero)aryl chloride, NiCl2·DME, dtbbpy, and zinc powder.
-
Evacuate and backfill the vessel with argon three times.
-
Add DMA (5 mL) via syringe.
-
Pressurize the vessel with ClCF2H gas (balloon or regulated pressure).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, carefully vent the excess ClCF2H gas.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the difluoromethylated heterocycle.
Conclusion
The synthesis of difluoromethylated heterocycles is a rapidly evolving field with significant implications for medicinal chemistry. While the use of diiodo-fluoromethane (CHFI2) is not prominently documented for this purpose, a range of powerful and versatile methods utilizing alternative reagents are available. Photocatalytic C-H functionalization offers a mild and direct approach for a broad array of heterocycles. Radical difluoromethylation, often mediated by silver catalysts, provides an effective route for electron-deficient systems. Furthermore, transition-metal-catalyzed cross-coupling reactions with inexpensive feedstocks like chlorodifluoromethane present a scalable and efficient alternative. The choice of methodology will depend on the specific heterocyclic scaffold, available starting materials, and desired functional group tolerance. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to incorporate the valuable difluoromethyl motif into their target molecules.
Application Notes and Protocols: Difluoroiodomethane for the Preparation of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing functional groups is a cornerstone of modern agrochemical design. The difluoromethyl (CF2H) group, in particular, has garnered significant attention due to its unique electronic properties and its role as a bioisostere for hydroxyl and thiol moieties. Incorporating the CF2H group can significantly enhance a molecule's metabolic stability, membrane permeability, and overall biological activity. Difluoroiodomethane (CHF₂I) has emerged as a valuable and versatile reagent for introducing the difluoromethyl group into organic molecules, offering a direct pathway to novel agrochemical candidates. These application notes provide detailed protocols for the use of this compound in the synthesis of key agrochemical precursors and illustrate the mode of action of a prominent difluoromethyl-containing fungicide.
Application Notes
This compound is a key reagent in transition metal-catalyzed cross-coupling reactions for the formation of C-CF2H bonds. Palladium- and copper-catalyzed methodologies are particularly prevalent, allowing for the difluoromethylation of a wide range of substrates, including aryl boronic acids and aryl iodides. These reactions are foundational for the synthesis of complex agrochemicals.
One of the most significant classes of agrochemicals featuring the difluoromethyl group is the succinate (B1194679) dehydrogenase inhibitors (SDHIs). These fungicides act by disrupting the fungal mitochondrial respiratory chain, a mode of action that has proven effective against a broad spectrum of plant pathogens. The synthesis of the pyrazole (B372694) carboxylic acid core, a common feature in many SDHI fungicides like Pydiflumetofen, often relies on difluoromethylation strategies.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Difluoromethylation of an Aryl Boronic Acid
This protocol details the synthesis of 1-(difluoromethyl)-3,5-dimethoxybenzene (B13719893) from 3,5-dimethoxyphenylboronic acid using this compound.
Materials:
-
3,5-Dimethoxyphenylboronic acid
-
This compound (CHF₂I)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Bis[2-(diphenylphosphino)phenyl] ether (DPEphos)
-
Tripotassium phosphate (B84403) (K₃PO₄)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a reaction vessel, add 3,5-dimethoxyphenylboronic acid (1.0 mmol), tripotassium phosphate (2.0 mmol), DPEphos (0.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.1 mmol).
-
Under an inert atmosphere, add toluene (5 mL) and water (0.5 mL) to the vessel.
-
Add this compound (1.5 mmol) to the reaction mixture.
-
Stir the mixture at 65 °C overnight.
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (25 mL).
-
Wash the organic layer with water (15 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1-(difluoromethyl)-3,5-dimethoxybenzene.[1]
Protocol 2: Copper-Catalyzed Difluoromethylation of an Aryl Iodide
This protocol describes the copper-catalyzed difluoromethylation of an aryl iodide using a (difluoromethyl)zinc reagent prepared in situ from this compound.
Materials:
-
Aryl iodide
-
This compound (CHF₂I)
-
Diethylzinc (B1219324) (Et₂Zn) or Zinc dust
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
Copper(I) iodide (CuI)
Procedure:
-
Preparation of the (Difluoromethyl)zinc reagent: In a glovebox, react this compound with diethylzinc or zinc dust in the presence of DMPU to generate the (DMPU)₂Zn(CF₂H)₂ reagent.[2][3]
-
To a reaction vessel containing the aryl iodide (1.0 mmol) and copper(I) iodide (10 mol%), add a solution of the pre-formed (difluoromethyl)zinc reagent (2.0 equiv) in DMPU.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
| Reaction Type | Substrate | Reagent | Catalyst | Ligand/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Palladium-Catalyzed Cross-Coupling | 3,5-Dimethoxyphenylboronic acid | CHF₂I | Pd(PPh₃)₄ | DPEphos | Toluene/H₂O | 65 | Overnight | 54 | [1] |
| Copper-Catalyzed Cross-Coupling | Ethyl 2-iodobenzoate | (DMPU)₂Zn(CF₂H)₂ | CuI | DMPU | DMPU | 60 | 24 | 90 | [3] |
| Copper-Catalyzed Cross-Coupling | 4-Iodoacetophenone | (DMPU)₂Zn(CF₂H)₂ | CuI | DMPU | DMPU | 60 | 24 | 78 | [3] |
| Copper-Catalyzed Cross-Coupling | 4-Iodonitrobenzene | (DMPU)₂Zn(CF₂H)₂ | CuI | DMPU | DMPU | 60 | 24 | 65 | [3] |
Mandatory Visualization
References
Application Notes and Protocols for the Scale-Up Synthesis of Difluoroiodomethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluoroiodomethane (CHF₂I) is a valuable reagent in organic synthesis, serving as a key precursor for the introduction of the difluoromethyl group (CF₂H) into organic molecules. This functional group is of significant interest in medicinal chemistry and drug development due to its ability to modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates. The scale-up synthesis of this compound presents unique challenges due to its low boiling point (21.6 °C), potential instability, and the hazardous nature of the reagents often employed.[1][2]
These application notes provide a comprehensive overview of scalable synthesis protocols for this compound, with a focus on safety, efficiency, and practicality for industrial applications. Detailed experimental protocols, a comparison of common synthetic routes, and safety guidelines are presented to assist researchers in the successful and safe production of this important building block.
Comparison of Synthesis Methods
Several methods for the synthesis of this compound have been reported. The choice of method for a scale-up operation depends on factors such as cost of starting materials, reaction yield and purity, scalability, and safety considerations. A summary of the most common methods is presented below.
| Synthesis Method | Starting Materials | Key Reagents | Reported Yield | Key Advantages | Challenges for Scale-Up |
| From Bromodifluoroacetic Acid | Bromodifluoroacetic acid | Sodium iodide, Sulfolane | Near-stoichiometric | In-situ generation avoids isolation of unstable product. | Requires careful temperature control. |
| Finkelstein Reaction | Difluorobromomethane or Difluorochloromethane | Sodium iodide | High | Utilizes readily available starting materials. | Requires a solvent in which sodium halides are poorly soluble.[3][4][5] |
| From Iodoform | Iodoform (CHI₃) | Mercury(I) fluoride (B91410) (Hg₂F₂) | Up to 30% | Direct conversion. | Use of highly toxic mercury salts.[1] |
| Hunsdiecker Reaction | Silver or Mercury difluoroacetate | Iodine | 25-93% | Can provide good yields. | Requires preparation of silver or mercury salts; potential for radical side reactions.[6][7][8][9] |
Recommended Scale-Up Protocol: In-Situ Generation from Bromodifluoroacetic Acid
This method is highly recommended for scale-up due to its efficiency and the significant safety advantage of generating and using this compound in-situ, thereby avoiding the isolation and storage of the volatile and potentially unstable product. The reaction proceeds via a combined decarboxylation and halogen exchange process.
Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. byjus.com [byjus.com]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 7. Hunsdiecker Reaction | Thermo Fisher Scientific - AE [thermofisher.com]
- 8. NEET UG : Hunsdiecker Reaction [unacademy.com]
- 9. Hunsdiecker Reaction [organic-chemistry.org]
Application Notes and Protocols for Flow Chemistry Applications of Difluoroiodomethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of difluoroiodomethane (CH₂FI) in continuous flow synthesis. The focus is on two key potential applications: the generation of a difluoromethylzinc reagent for subsequent cross-coupling reactions and the photochemical generation of difluoromethyl radicals for addition to unsaturated bonds. Continuous flow processing offers significant advantages for reactions involving potentially hazardous or gaseous reagents like this compound, including enhanced safety, precise control over reaction parameters, and improved scalability.
Introduction to this compound in Flow Chemistry
This compound is a valuable precursor for introducing the difluoromethyl (-CF₂H) group into organic molecules. The -CF₂H group is of significant interest in medicinal chemistry as it can act as a bioisostere for hydroxyl, thiol, or amine groups, thereby modulating a compound's lipophilicity, metabolic stability, and binding affinity. While direct utilization of this compound in flow chemistry is an emerging area, its known batch reactivity provides a strong basis for the development of continuous flow protocols. Flow chemistry offers a safer and more efficient way to handle this volatile reagent and to control the formation of reactive intermediates.
Application Note 1: Continuous Flow Generation and Utilization of a Difluoromethylzinc Reagent
This application note describes a proposed two-step continuous flow process. The first step involves the in-situ generation of a (difluoromethyl)zinc reagent from this compound. The second step utilizes this reagent in a copper-catalyzed difluoromethylation of aryl iodides. This "telescoped" approach avoids the isolation of the potentially unstable organozinc intermediate.
Reaction Pathway: Two-Step Telescoped Synthesis
Caption: Proposed telescoped flow synthesis.
Quantitative Data from Batch Synthesis (Basis for Flow Protocol)
The following data for the synthesis of the zinc reagent and its subsequent copper-catalyzed difluoromethylation of aryl iodides in batch provides the foundation for the development of the continuous flow protocol.[1][2]
Table 1: Synthesis of (DMPU)₂Zn(CF₂H)₂ from this compound
| Parameter | Value |
| Reagents | |
| This compound | 1.0 equiv |
| Diethylzinc | 0.5 equiv |
| DMPU | 2.0 equiv |
| Solvent | DMPU |
| Temperature | Room Temperature |
| Reaction Time | 1 hour |
| Yield | Not isolated, used in situ |
Table 2: Copper-Catalyzed Difluoromethylation of Aryl Iodides with (DMPU)₂Zn(CF₂H)₂
| Substrate (Aryl Iodide) | Product | Yield (%) |
| Ethyl 2-iodobenzoate | Ethyl 2-(difluoromethyl)benzoate | 75 |
| 4-Iodobenzonitrile | 4-(Difluoromethyl)benzonitrile | 85 |
| 1-Iodo-4-nitrobenzene | 1-(Difluoromethyl)-4-nitrobenzene | 90 |
| Methyl 4-iodobenzoate | Methyl 4-(difluoromethyl)benzoate | 82 |
Experimental Protocol: Proposed Continuous Flow Synthesis
Materials:
-
This compound (CH₂FI)
-
Diethylzinc (ZnEt₂)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
Copper(I) iodide (CuI)
-
Aryl iodide of choice
-
Anhydrous solvents
Equipment:
-
Two high-pressure syringe pumps
-
One T-mixer
-
Two residence time coils (e.g., PFA or stainless steel tubing)
-
Temperature controllers/heaters for coils
-
Back pressure regulator (BPR)
-
Collection vessel
Procedure:
-
Preparation of Stock Solutions:
-
Solution A: Prepare a solution of this compound and diethylzinc in anhydrous DMPU in the desired stoichiometry (e.g., 2:1 molar ratio).
-
Solution B: Prepare a solution of the aryl iodide and CuI (e.g., 10 mol%) in anhydrous DMPU.
-
-
System Setup:
-
Assemble the flow chemistry setup as depicted in the workflow diagram.
-
Purge the entire system with an inert gas (e.g., nitrogen or argon).
-
Set the temperature of the first residence coil to 25 °C and the second to 60 °C.
-
Set the back pressure regulator to maintain a pressure sufficient to keep reagents in the liquid phase (e.g., 5-10 bar).
-
-
Reaction Execution:
-
Pump Solution A and a stream of pure DMPU (to achieve the desired concentration) into the first T-mixer and through the first residence coil to generate the zinc reagent. The flow rates should be adjusted to achieve a residence time of approximately 5-10 minutes.
-
The output from the first coil, containing the in-situ generated (DMPU)₂Zn(CF₂H)₂, is then mixed with Solution B at a second T-mixer.
-
The combined stream flows through the second heated residence coil. The residence time in this coil should be optimized based on reaction monitoring (starting from a time equivalent to the batch reaction).
-
Collect the reaction mixture from the outlet of the BPR.
-
-
Work-up and Analysis:
-
Quench the collected reaction mixture with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the product yield and purity using standard techniques such as NMR and GC-MS.
-
Application Note 2: Photochemical Difluoromethylation of Alkenes in Flow
This note describes a hypothetical continuous flow protocol for the photochemical addition of a difluoromethyl radical, generated from this compound, to an alkene. Photolysis of this compound is known to generate difluoromethyl radicals.[3] Flow chemistry is particularly advantageous for photochemical reactions due to the uniform light penetration and precise control over irradiation time.
Reaction Pathway: Photochemical Radical Addition
Caption: Photochemical flow setup.
Quantitative Data (Hypothetical Parameters for Protocol Development)
The following table outlines proposed starting parameters for the optimization of a photochemical difluoromethylation in a flow reactor.
Table 3: Proposed Parameters for Photochemical Flow Reaction
| Parameter | Proposed Value | Unit |
| Substrate (Alkene) Concentration | 0.1 - 0.5 | M |
| CH₂FI:Alkene Ratio | 1.5 - 3.0 | Equiv. |
| Flow Rate | 0.1 - 1.0 | mL/min |
| Light Source | High-pressure Mercury Lamp | - |
| Reactor Tubing | FEP (Fluorinated ethylene (B1197577) propylene) | - |
| Reactor Volume | 1 - 10 | mL |
| Residence Time | 10 - 60 | min |
| Temperature | 20 - 40 | °C |
Experimental Protocol: Proposed Photochemical Flow Synthesis
Materials:
-
This compound (CH₂FI)
-
Alkene of choice
-
Anhydrous, degassed solvent (e.g., acetonitrile, ethyl acetate)
Equipment:
-
One high-pressure syringe pump
-
Photochemical flow reactor (e.g., FEP tubing coiled around a UV lamp)
-
Cooling system for the lamp
-
Back pressure regulator (BPR)
-
Collection vessel
Procedure:
-
Preparation of Stock Solution:
-
Prepare a solution of the alkene and this compound in the chosen solvent. The solution should be degassed to remove oxygen, which can quench radical reactions.
-
-
System Setup:
-
Assemble the photochemical flow reactor as depicted in the workflow diagram.
-
Ensure the reactor is shielded to prevent UV exposure.
-
Set the desired temperature for the reactor.
-
Set the back pressure regulator to a suitable pressure (e.g., 5 bar).
-
-
Reaction Execution:
-
Pump the stock solution through the photochemical reactor at a flow rate calculated to provide the desired residence time.
-
Turn on the UV lamp to initiate the reaction.
-
Allow the system to reach a steady state before collecting the product.
-
-
Work-up and Analysis:
-
The output from the reactor can be collected in a flask containing a radical scavenger (e.g., TEMPO) to quench any unreacted radicals.
-
The solvent can be removed under reduced pressure.
-
The crude product should be purified (e.g., by column chromatography) and analyzed by NMR and GC-MS.
-
Safety Considerations
-
This compound is volatile and should be handled in a well-ventilated fume hood.
-
Reactions involving organozinc reagents should be carried out under an inert atmosphere as they are sensitive to air and moisture.
-
High-pressure liquid and gas handling requires appropriate safety precautions and equipment.
-
UV radiation is harmful; ensure photochemical reactors are properly shielded.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Free radical addition to olefins. Part XVI. Photolysis of this compound in the presence of olefins - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Electrosynthesis in Difluoromethylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of the difluoromethyl (CF2H) group into organic molecules is a critical strategy in medicinal chemistry and materials science. This moiety can act as a bioisostere for hydroxyl or thiol groups, enhance metabolic stability, and modulate the physicochemical properties of parent compounds. While traditional methods for difluoromethylation often rely on specialized and sometimes hazardous reagents, electrosynthesis has emerged as a powerful and sustainable alternative. By leveraging the precise control of redox potentials, electrochemical methods allow for the in situ generation of reactive difluoromethyl species under mild conditions, often avoiding the need for harsh chemical oxidants or reductants.
While difluoroiodomethane (CF2HI) is a known difluoromethylating agent, its direct application as a primary reagent in electrosynthesis is not extensively documented in the current literature. The field of electrochemical difluoromethylation is predominantly characterized by the use of more readily available and stable precursors, with sodium difluoromethanesulfinate (HCF2SO2Na) being the most prominent. This document will provide a comprehensive overview of the principles, applications, and protocols for electrosynthesis-driven difluoromethylation, with a primary focus on the use of HCF2SO2Na, while also touching upon the broader context of generating difluoromethyl radicals electrochemically.
Application Notes
Electrochemical difluoromethylation offers a versatile platform for the modification of a wide array of organic substrates. The core principle involves the electrochemical generation of a difluoromethyl radical (•CF2H), which then engages in various bond-forming reactions.
Key Applications:
-
Difluoromethylation of Heterocycles: Aromatic and heteroaromatic systems are key scaffolds in many pharmaceuticals. Electrochemical methods have been successfully employed for the C-H difluoromethylation of various heterocycles, providing a direct route to novel drug analogues.
-
Difunctionalization of Alkenes and Alkynes: The electrochemically generated difluoromethyl radical can add to carbon-carbon multiple bonds, initiating a cascade of reactions. This has been utilized for the difluoromethylation-cyclization of unsaturated substrates to generate complex heterocyclic structures, such as lactones and nitrogen-containing rings.[1]
-
Synthesis of Difluoromethylated Building Blocks: Electrosynthesis provides a green and efficient pathway to valuable difluoromethylated building blocks. For example, the difluoromethylation of electron-rich olefins like enamides and styrenes has been achieved in good to excellent yields.
-
N-ortho-Selective Difluoromethylation: In specific cases, such as with quinoline (B57606) and isoquinoline (B145761) N-oxides, electrochemical methods have demonstrated high regioselectivity, enabling the direct difluoromethylation at the N-ortho position.
Advantages of Electrosynthesis in Difluoromethylation:
-
Mild Reaction Conditions: Most reactions are conducted at room temperature and ambient pressure.
-
High Functional Group Tolerance: The precise control over the electrode potential minimizes side reactions, allowing for the modification of complex molecules with various functional groups.
-
Sustainability: Electrosynthesis uses electrons as a "traceless" reagent, reducing the generation of chemical waste.
-
Scalability: Electrochemical reactions can be readily scaled up, and the use of flow reactors can enable continuous production.
Quantitative Data Summary
The following tables summarize key quantitative data from representative electrochemical difluoromethylation reactions.
Table 1: Electrochemical Difluoromethylation of N-Heterocycles
| Substrate | Reagent | Electrode (Anode/Cathode) | Solvent | Current/Potential | Yield (%) | Reference |
| Lepidine | (HCF2SO2)2Zn | Pt/Pt | MeCN/H2O | 10 mA | 39 | [1] |
| Isoquinoline | (HCF2SO2)2Zn | Pt/Pt | MeCN/H2O | 10 mA | 35 | [1] |
| Quinoline | (HCF2SO2)2Zn | Pt/Pt | MeCN/H2O | 10 mA | 31 | [1] |
Table 2: Electrochemical Difluoromethylation and Cyclization of Alkenes
| Substrate | Reagent | Electrode (Anode/Cathode) | Solvent | Current/Potential | Yield (%) | Reference |
| 4-Penten-1-oic acid | HCF2SO2Na | RVC/Pt | MeCN/H2O | 10 mA | 65 | [1] |
| N-Allylbenzamide | HCF2SO2Na | C/Pt | MeCN/H2O | 10 mA | 46 | [1] |
| 2-Vinylbenzoic acid | HCF2SO2Na | RVC/Pt | MeCN/H2O | 10 mA | 72 | [1] |
Table 3: Electrochemical Difluoromethylation of Indoles
| Substrate | Reagent | Electrode (Anode/Cathode) | Solvent | Current/Potential | Yield (%) | Reference |
| 1-Methylindole | HCF2SO2Na | C/Pt | MeCN | 10 mA | 75 | [2] |
| 5-Bromo-1-methylindole | HCF2SO2Na | C/Pt | MeCN | 10 mA | 68 | [2] |
| 1,2-Dimethylindole | HCF2SO2Na | C/Pt | MeCN | 10 mA | 82 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Electrochemical C-2 Difluoromethylation of Indoles
This protocol is based on the work of Xu and coworkers for the catalyst- and oxidant-free electrochemical synthesis of difluoromethylated indoles.[2]
Materials and Equipment:
-
Undivided electrochemical cell (e.g., a 10 mL beaker)
-
Graphite (B72142) plate anode (1.0 cm x 1.0 cm x 0.1 cm)
-
Platinum plate cathode (1.0 cm x 1.0 cm x 0.02 cm)
-
DC power supply
-
Magnetic stirrer and stir bar
-
Indole (B1671886) substrate (0.2 mmol)
-
Sodium difluoromethanesulfinate (HCF2SO2Na) (0.4 mmol)
-
Tetrabutylammonium (B224687) perchlorate (B79767) (n-Bu4NClO4) (0.2 mmol)
-
Acetonitrile (B52724) (MeCN) (5.0 mL)
Procedure:
-
To an undivided electrochemical cell equipped with a magnetic stir bar, add the indole substrate (0.2 mmol, 1.0 equiv), sodium difluoromethanesulfinate (0.4 mmol, 2.0 equiv), and tetrabutylammonium perchlorate (0.2 mmol, 1.0 equiv).
-
Add acetonitrile (5.0 mL) to the cell.
-
Immerse the graphite plate anode and the platinum plate cathode into the solution, keeping them parallel to each other with a distance of approximately 1.0 cm.
-
Stir the solution at room temperature.
-
Apply a constant current of 10 mA using the DC power supply.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion of the reaction, turn off the power supply.
-
Remove the electrodes from the solution.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired C-2 difluoromethylated indole.
Protocol 2: Electrochemical Difluoromethylation-Lactonization of Alkenoic Acids
This protocol is adapted from the work of Zhang, Xu, and coworkers, demonstrating a radical cascade reaction.[1]
Materials and Equipment:
-
Undivided electrochemical cell
-
Reticulated vitreous carbon (RVC) anode
-
Platinum plate cathode
-
DC power supply
-
Magnetic stirrer and stir bar
-
Alkenoic acid substrate (0.2 mmol)
-
Sodium difluoromethanesulfinate (HCF2SO2Na) (0.6 mmol)
-
Sodium trifluoromethanesulfonate (B1224126) (NaOTf) (0.4 mmol)
-
Acetonitrile (MeCN) (4.0 mL)
-
Water (H2O) (1.0 mL)
Procedure:
-
In an undivided electrochemical cell, combine the alkenoic acid substrate (0.2 mmol, 1.0 equiv), sodium difluoromethanesulfinate (0.6 mmol, 3.0 equiv), and sodium trifluoromethanesulfonate (0.4 mmol, 2.0 equiv).
-
Add a solvent mixture of acetonitrile (4.0 mL) and water (1.0 mL).
-
Place a magnetic stir bar in the cell.
-
Insert the RVC anode and the platinum plate cathode into the solution.
-
Stir the mixture at room temperature.
-
Apply a constant current of 10 mA.
-
Allow the reaction to proceed until the starting material is consumed (as monitored by TLC).
-
After the reaction is complete, discontinue the electrolysis.
-
Evaporate the acetonitrile under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the difluoromethylated lactone.
Visualizations
Caption: Proposed mechanism for anodic generation of the difluoromethyl radical.
Caption: General experimental workflow for electrosynthesis.
References
Application Notes and Protocols for Enzymatic Difluoromethylation Using Difluoroiodomethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a difluoromethyl (CHF2) group into bioactive molecules is a widely recognized strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and receptor binding affinity. While numerous chemical methods for difluoromethylation exist, enzymatic approaches offer the potential for unparalleled selectivity and sustainability. Currently, there are no known native enzymes that catalyze the difluoromethylation of substrates using difluoroiodomethane (CH2FI). However, the principles of directed evolution and enzyme engineering, coupled with an understanding of radical enzymatic chemistry, provide a clear roadmap for developing novel biocatalysts for this valuable transformation.
These application notes provide a conceptual framework and detailed protocols for the development of an enzymatic difluoromethylation method utilizing this compound. The proposed strategy is based on leveraging the promiscuous reactivity of existing enzyme scaffolds and tailoring their activity through iterative rounds of mutation and screening.
Conceptual Framework: A Directed Evolution Approach
The central hypothesis is that an enzyme can be evolved to recognize this compound and a target substrate, and to mediate the transfer of a difluoromethyl group. This process would likely proceed through a radical mechanism, initiated by the homolytic cleavage of the C-I bond in this compound to generate a difluoromethyl radical.
The development workflow can be broken down into three key stages:
-
Selection of a Starting Enzyme Scaffold: Identifying a suitable protein with the potential for promiscuous radical-mediated activity.
-
Library Generation and Directed Evolution: Creating a diverse library of enzyme variants and iteratively improving the desired difluoromethylation activity.
-
High-Throughput Screening: Developing a robust assay to rapidly identify improved enzyme variants.
Caption: Directed evolution workflow for developing a difluoromethylating enzyme.
Data Presentation: Key Parameters for Characterization
Once a promising enzyme variant is identified, it is crucial to characterize its performance quantitatively. The following table outlines the key parameters that should be measured and compared across different variants.
| Parameter | Description | Units | Importance |
| Enzyme Variant | Unique identifier for the engineered enzyme. | - | Tracking progress. |
| Substrate | The molecule undergoing difluoromethylation. | - | Defining the scope. |
| Product Yield | The percentage of substrate converted to the difluoromethylated product. | % | Assessing efficiency. |
| Enantiomeric Excess (e.e.) | The degree of stereoselectivity of the reaction. | % | Critical for chiral drug synthesis. |
| Turnover Number (kcat) | The number of substrate molecules converted per enzyme molecule per unit time. | s⁻¹ or min⁻¹ | Measuring catalytic speed. |
| Michaelis Constant (KM) | The substrate concentration at which the reaction rate is half of Vmax. | µM or mM | Indicates substrate binding affinity. |
| Catalytic Efficiency (kcat/KM) | An overall measure of the enzyme's effectiveness. | M⁻¹s⁻¹ or M⁻¹min⁻¹ | Comparing enzyme performance. |
| Stability (Tₘ) | The melting temperature of the enzyme, an indicator of thermostability. | °C | Important for process development. |
Experimental Protocols
Protocol 1: Selection of a Starting Enzyme Scaffold
Objective: To identify a suitable enzyme for engineering. Good candidates include enzymes with cofactors that can participate in single-electron transfer and have a structurally plastic active site.
Potential Candidates:
-
Radical S-adenosylmethionine (SAM) Enzymes: These enzymes are known to initiate radical reactions by cleaving SAM to generate a 5'-deoxyadenosyl radical. This inherent radical-generating capability makes them prime candidates.
-
Cytochrome P450 Monooxygenases: These heme-containing enzymes are known for their remarkable catalytic promiscuity and ability to be engineered for a wide range of non-native reactions.
-
Flavin-dependent Enzymes: Flavin coenzymes can mediate single-electron transfers, making them suitable for initiating radical chemistry.
Methodology:
-
Literature Review: Conduct a thorough search for enzymes within the candidate classes that have demonstrated promiscuity towards unnatural substrates or have been successfully engineered for other novel reactions.
-
Structural Analysis: Analyze the crystal structures of top candidates to assess the size and accessibility of the active site. A more open and malleable active site is preferable.
-
Initial Promiscuity Screening: a. Obtain the genes for a small number of candidate enzymes. b. Express and purify the wild-type enzymes. c. Conduct a small-scale assay with the target substrate and this compound. d. Use a sensitive analytical method (e.g., LC-MS) to detect any trace amounts of the desired product.
Protocol 2: Gene Library Generation by Error-Prone PCR
Objective: To introduce random mutations into the gene of the selected parent enzyme to create a library of variants with potentially improved activity.
Materials:
-
Plasmid DNA containing the gene of the parent enzyme.
-
Taq DNA polymerase (or a polymerase blend with a higher error rate).
-
MnCl₂ (to increase the mutation rate).
-
Standard PCR reagents (dNTPs, primers, buffer).
Methodology:
-
Optimize Mutagenesis Conditions: Set up a series of PCR reactions with varying concentrations of MnCl₂ to achieve a desired mutation frequency (typically 1-3 amino acid changes per gene).
-
Perform Preparative epPCR: a. Set up a scaled-up PCR reaction using the optimized conditions. b. The reaction mixture should contain:
- Template plasmid DNA (10-100 ng)
- Forward and reverse primers (0.5 µM each)
- dNTPs (200 µM each)
- MgCl₂ (as per standard Taq buffer, typically 1.5-2.5 mM)
- MnCl₂ (optimized concentration, e.g., 50-400 µM)
- Taq DNA polymerase (2.5 units)
- PCR buffer c. Use a standard thermocycling program with a sufficient number of cycles (e.g., 25-30) to amplify the gene library.
-
Purify the PCR Product: Use a PCR purification kit to remove primers, dNTPs, and polymerase.
-
Clone the Library: Ligate the purified PCR product into an expression vector and transform into competent E. coli cells.
Caption: Workflow for creating a library of enzyme variants via error-prone PCR.
Protocol 3: High-Throughput Screening of Enzyme Variants
Objective: To rapidly screen the generated library of enzyme variants to identify those with improved difluoromethylation activity. A colorimetric or fluorometric assay is ideal for this purpose.
Example Assay Concept (Fluorogenic Product):
This hypothetical assay assumes the substrate becomes fluorescent upon difluoromethylation.
Materials:
-
96-well microtiter plates.
-
Lysis buffer (e.g., with lysozyme).
-
Reaction buffer.
-
Non-fluorescent substrate.
-
This compound (in a suitable solvent, e.g., DMSO).
-
A plate reader capable of measuring fluorescence.
Methodology:
-
Colony Picking and Inoculation: a. Use a colony picker to inoculate individual colonies from the library plates into 96-well deep-well plates containing growth medium. b. Grow the cultures overnight with shaking.
-
Protein Expression: Induce protein expression by adding an inducer (e.g., IPTG) and incubate for several hours.
-
Cell Lysis: a. Pellet the cells by centrifugation. b. Resuspend the cell pellets in lysis buffer and incubate to release the enzymes.
-
Enzymatic Reaction: a. Add the cell lysate to a new 96-well plate containing the reaction buffer and the non-fluorescent substrate. b. Initiate the reaction by adding a solution of this compound. c. Incubate the reaction for a set period at a controlled temperature.
-
Fluorescence Measurement: a. Stop the reaction (e.g., by adding a quenching agent or by pH change). b. Measure the fluorescence in each well using a plate reader at the appropriate excitation and emission wavelengths.
-
Hit Identification: Identify the wells with the highest fluorescence signal as "hits" containing potentially improved enzyme variants.
-
Confirmation: Isolate the plasmids from the hit wells, sequence the genes to identify the mutations, and re-assay the purified enzymes to confirm the improved activity.
Conclusion
The development of an enzymatic method for difluoromethylation using this compound represents a significant challenge but also a substantial opportunity in the field of biocatalysis. The protocols and conceptual framework outlined in these application notes provide a strategic approach to this challenge. By combining the power of directed evolution with rational enzyme selection and high-throughput screening, it is feasible to engineer a novel biocatalyst for this important transformation, ultimately enabling more efficient and selective synthesis of valuable difluoromethylated compounds.
Troubleshooting & Optimization
Technical Support Center: Difluoromethylation with CHFI₂
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diiodo-difluoromethane (CHFI₂) for difluoromethylation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges, particularly low reaction yields, and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My difluoromethylation reaction with CHFI₂ is resulting in a low yield or no desired product. What are the common causes and how can I troubleshoot this?
A1: Low yields in difluoromethylation reactions using CHFI₂ often stem from several factors related to the generation and reactivity of the key intermediate, difluorocarbene (:CF₂). Here is a systematic guide to troubleshooting:
-
Initial Checks:
-
Reagent Quality: Ensure the purity of your CHFI₂. Impurities can interfere with the reaction. While CHFI₂ is less sensitive to moisture than some other difluoromethylating agents, it's good practice to handle it in a dry environment.[1]
-
Inert Atmosphere: Many reactions involving reactive intermediates like carbenes are sensitive to oxygen.[1] Ensure your glassware is properly dried and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Reaction Temperature and Time: Monitor the reaction progress using appropriate analytical techniques like TLC or NMR. Suboptimal temperature or insufficient reaction time can lead to incomplete conversion. Conversely, prolonged reaction times at elevated temperatures might cause product decomposition.[1]
-
-
Problem-Specific Troubleshooting:
-
If starting material is unreacted: This suggests inefficient generation of difluorocarbene from CHFI₂. The method of carbene generation is crucial. For instance, if using a base, ensure the base is strong enough and used in the correct stoichiometry. If using a metal catalyst, ensure its activity and proper activation.
-
If starting material is consumed, but no desired product is formed (decomposition or multiple spots on TLC): This indicates that side reactions are dominating. Difluorocarbene is highly reactive and can participate in undesired pathways such as dimerization or insertion into solvent C-H bonds.
-
Q2: I am observing the formation of multiple byproducts in my reaction. What are the likely side reactions with CHFI₂ and how can I minimize them?
A2: The primary reactive species generated from CHFI₂ is difluorocarbene (:CF₂). Its high reactivity can lead to several side reactions:
-
Difluorocarbene Dimerization: :CF₂ can dimerize to form tetrafluoroethylene (B6358150) (C₂F₄), which is a gaseous byproduct. This is more likely at higher concentrations of the carbene.
-
Solution: Try a slow addition of the base or catalyst used to generate the carbene from CHFI₂. This keeps the instantaneous concentration of :CF₂ low and favors the reaction with your substrate.
-
-
Insertion into Solvent C-H Bonds: Difluorocarbene can insert into C-H bonds of the solvent, leading to solvent-adduct byproducts.
-
Solution: Choose a solvent with minimal reactive C-H bonds. For example, solvents like carbon tetrachloride or benzene (B151609) are less prone to insertion than alkanes or ethers.
-
-
Reaction with Nucleophiles: If your reaction mixture contains other nucleophilic species (e.g., water, alcohols), :CF₂ can react with them, leading to undesired byproducts.
-
Solution: Ensure all reagents and solvents are anhydrous.[1]
-
Q3: How does the choice of substrate affect the yield of difluoromethylation with CHFI₂?
A3: The nature of the substrate is critical for successful difluoromethylation with difluorocarbene.
-
Electron-Rich vs. Electron-Poor Substrates: Difluorocarbene is electrophilic and reacts more readily with electron-rich substrates. For example, in the case of alkenes, electron-rich double bonds will react faster to form difluorocyclopropanes.
-
Steric Hindrance: Sterically hindered substrates can be challenging for difluorocarbene to access, leading to lower yields.[1] Consider if the target site for difluoromethylation is sterically accessible.
Troubleshooting Guide: Low Yields
This guide provides a structured approach to addressing low yields in your difluoromethylation experiments with CHFI₂.
| Observation | Potential Cause | Suggested Solution |
| No reaction, starting material recovered | Inefficient generation of difluorocarbene (:CF₂) from CHFI₂. | - Verify the activity of the base or catalyst. - Increase the reaction temperature in increments. - Consider a different method for carbene generation (e.g., different base or metal catalyst). |
| Complex mixture of products, little desired product | Dominance of side reactions (e.g., carbene dimerization, solvent insertion). | - Use a higher dilution to disfavor dimerization. - Employ slow addition of the carbene precursor or catalyst. - Switch to a less reactive solvent. |
| Low conversion of starting material | Insufficient reaction time or suboptimal temperature. | - Monitor the reaction over a longer period. - Gradually increase the reaction temperature. |
| Product decomposes during workup | Instability of the difluoromethylated product to acidic or basic conditions. | - Use neutral workup conditions (e.g., washing with brine). - Purify the product quickly and at low temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Difluorocyclopropanation of an Alkene using CHFI₂
This protocol describes a general method for the difluorocyclopropanation of an alkene using CHFI₂ and a base.
Materials:
-
Alkene (1.0 mmol, 1.0 equiv)
-
Diiodo-difluoromethane (CHFI₂) (1.5 mmol, 1.5 equiv)
-
Potassium tert-butoxide (KOtBu) (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (B28343) (10 mL)
-
Anhydrous glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the alkene (1.0 mmol) and anhydrous toluene (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flame-dried flask, prepare a solution of CHFI₂ (1.5 mmol) in anhydrous toluene (2.5 mL) and a solution of KOtBu (2.0 mmol) in anhydrous toluene (2.5 mL).
-
Add the CHFI₂ solution to the dropping funnel and the KOtBu solution to another dropping funnel (or use a syringe pump for slow addition).
-
Slowly and simultaneously add the CHFI₂ and KOtBu solutions to the stirred alkene solution over 1-2 hours.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (10 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Logical Troubleshooting Workflow for Low Yields
The following diagram illustrates a logical workflow for troubleshooting low yields in difluoromethylation reactions with CHFI₂.
Caption: A step-by-step guide to troubleshooting low yields.
Signaling Pathway: Generation and Reaction of Difluorocarbene
This diagram illustrates the generation of difluorocarbene from CHFI₂ and its subsequent desired reaction versus common side reactions.
Caption: Reaction pathways of difluorocarbene from CHFI₂.
References
Side reactions and byproduct formation with difluoroiodomethane
Welcome to the Technical Support Center for reactions involving difluoroiodomethane (CHF₂I). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side reactions and byproduct formation, ensuring optimal experimental outcomes.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Low or No Yield of the Desired Difluoromethylated Product
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Poor Reagent Quality | This compound can degrade over time, especially if not stored properly. Impurities in other reagents or solvents can also interfere with the reaction. | Ensure this compound is fresh or has been stored under recommended conditions (-20°C, protected from light and moisture). Use high-purity, anhydrous solvents and reagents.[1] |
| Suboptimal Reaction Temperature | The temperature can significantly impact the reaction rate and the formation of side products. | Monitor the reaction temperature closely. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, for reactions prone to decomposition, lower temperatures may be required.[1] |
| Incorrect Stoichiometry | The ratio of reactants, catalysts, and additives is crucial for optimal performance. | Carefully calculate and measure all reagents. It may be necessary to perform a stoichiometric optimization for your specific substrate. |
| Atmospheric Contamination | Many reactions involving this compound are sensitive to oxygen and moisture. | Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) using properly dried glassware and anhydrous solvents.[1] |
| Inefficient Stirring | In heterogeneous reactions, poor mixing can lead to low conversion rates. | Ensure vigorous and efficient stirring throughout the reaction. |
Issue 2: Presence of Unexpected Peaks in Analytical Data (GC-MS, NMR)
Potential Byproducts and Their Formation Pathways:
| Unexpected Peak/Byproduct | Potential Formation Pathway | Suggested Mitigation Strategies |
| Products of Enolization (for ketone/ester substrates) | In the presence of a base, α-protons of carbonyl compounds can be abstracted, leading to enolate formation and subsequent side reactions.[1] | Use a non-nucleophilic base, perform the reaction at low temperatures (-78 °C), or consider using a difluoromethylating agent that does not require strongly basic conditions.[1] |
| Hydrolysis Products | This compound and some difluoromethylated products can be sensitive to moisture, leading to hydrolysis.[1] | Use anhydrous solvents and reagents, and perform the reaction under a dry, inert atmosphere.[1] For products prone to hydrolysis, use a non-aqueous workup. |
| Defluorination Products | Under certain conditions, particularly in radical reactions, the difluoromethyl group can lose one or more fluorine atoms. | Optimize reaction conditions, such as the choice of radical initiator and solvent, to minimize over-reduction. |
| Difluorocarbene Adducts | The difluoromethyl anion can undergo α-elimination to form difluorocarbene (:CF₂), a highly reactive intermediate that can lead to various byproducts.[2] | Carefully control the reaction temperature and the rate of addition of reagents to minimize the concentration of the difluoromethyl anion. |
| Wurtz Coupling Products | In reactions involving organometallic reagents like Grignard or organolithium reagents, coupling of the alkyl/aryl groups can occur. | This is a common side reaction with organometallic reagents. Optimizing the addition rate and temperature might help, but it is often an inherent byproduct. |
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: this compound is a volatile and light-sensitive compound. It should be stored at a low temperature (recommended at -20°C) in a tightly sealed container, protected from light and moisture.[1] It is also an irritant to the skin, eyes, and respiratory system, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[1]
Q2: What are the most common side reactions observed with this compound?
A2: The most common side reactions depend on the reaction type. For nucleophilic reactions, especially with carbonyl compounds, enolization is a major issue.[1] In radical reactions, defluorination can occur. Hydrolysis of the reagent or product is a general concern in the presence of moisture.[1] Additionally, the formation of difluorocarbene can lead to a variety of unexpected byproducts.[2]
Q3: My difluoromethylation of an enolizable ketone is giving low yields and many byproducts. What can I do?
A3: This is a common challenge. The basic conditions often used for nucleophilic difluoromethylation can promote the deprotonation of the ketone, leading to enolate formation and subsequent side reactions.[1] To mitigate this, you can try the following:
-
Lower the reaction temperature: Performing the reaction at -78°C can help suppress enolization.[1]
-
Use a non-nucleophilic base: This can favor the generation of the difluoromethyl anion over enolate formation.[1]
-
Consider alternative reagents: Reagents that work under less basic or even neutral/acidic conditions, such as those for radical difluoromethylation, might be more suitable for your substrate.[1]
Q4: I am observing the formation of Wurtz coupling products in my reaction with an organometallic reagent. How can I avoid this?
A4: Wurtz-type coupling is an inherent side reaction when using highly reactive organometallic reagents like Grignard or organolithium reagents. While it may not be possible to eliminate it completely, you can try to minimize it by controlling the reaction conditions, such as slow addition of the reagents at a low temperature.
Experimental Protocols
General Protocol for a Radical Difluoromethylation of a Heterocycle
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
This compound (1.5 - 2.0 equiv)
-
Radical initiator (e.g., AIBN or (NH₄)₂S₂O₈, 0.1 - 0.2 equiv)
-
Anhydrous solvent (e.g., DMSO, DMF, or MeCN)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Stir bar
Procedure:
-
To an oven-dried reaction vessel containing a stir bar, add the heterocyclic substrate and the radical initiator.
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Add this compound to the reaction mixture via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (typically 60-100 °C).
-
Stir the reaction mixture for the required time, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
General Protocol for Workup and Purification
-
Quenching: Carefully quench the reaction mixture. For reactions sensitive to water, a non-aqueous workup may be necessary. For radical reactions, quenching with a thiosulfate solution can remove any remaining iodine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent. The choice of solvent will depend on the polarity of your product. For highly polar compounds, multiple extractions may be required.
-
Washing and Drying: Wash the combined organic layers with brine to remove any residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator. Be cautious if your product is volatile.
-
Purification: The most common method for purification is flash column chromatography.[3] For very polar compounds, techniques like reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) may be more effective.[4][5][6][7]
Analytical Methods for Byproduct Identification
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for separating and identifying volatile byproducts. A typical GC method would involve a temperature ramp to separate compounds based on their boiling points, followed by mass spectrometry for identification. Isomeric byproducts may require specialized chiral columns for separation.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are essential for characterizing the structure of both the desired product and any byproducts. For quantitative analysis, an internal standard can be added to the crude reaction mixture before workup.[1] Proper sample preparation, including the use of deuterated solvents and filtering any solid particles, is crucial for obtaining high-quality spectra.[10][11][12]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Enantioselective Difluoromethylation of Amino Acids via Difluorocarbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. waters.com [waters.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. depts.washington.edu [depts.washington.edu]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 12. organomation.com [organomation.com]
Technical Support Center: Optimization of Reaction Conditions for Difluoroiodomethane
Welcome to the Technical Support Center for the synthesis and application of difluoroiodomethane (CH₂FI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common experimental issues, and ensuring the safe and effective use of this valuable difluoromethylating agent.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound are the Finkelstein reaction and the use of difluorocarbene precursors.
-
Finkelstein Reaction: This method involves the exchange of a halogen. A common route is the reaction of iodoform (B1672029) (CHI₃) with a fluoride (B91410) source, such as mercury(I) fluoride (Hg₂F₂) or silver(I) fluoride (AgF).[1]
-
Difluorocarbene Precursors: Difluorocarbene (:CF₂) can be generated in situ and then trapped with an iodide source. A widely used precursor is sodium chlorodifluoroacetate (ClCF₂COONa), which thermally decarboxylates to produce difluorocarbene.[2] Other precursors include compounds like FSO₂CF₂CO₂H that react with potassium iodide to yield this compound in high yields.[3]
Q2: What are the key safety precautions when working with this compound?
A2: this compound is a volatile and reactive compound that requires careful handling.
-
Toxicity and Irritation: It is irritating to the skin, eyes, and respiratory system.[1]
-
Handling: All manipulations should be performed in a well-ventilated fume hood.[1]
-
Storage: It should be stored in a tightly sealed container in a cool, dry place, with a recommended storage temperature of -20°C.[1]
-
Reactivity: It can react with strong bases and nucleophiles.[1]
Q3: My difluoromethylation reaction yield is low. What are the potential causes?
A3: Low yields in difluoromethylation reactions can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: Ensure the this compound is pure and has not decomposed. It is a volatile liquid and should be handled with care.
-
Moisture and Atmosphere: Many difluoromethylation reactions are sensitive to moisture and oxygen. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[4]
-
Reaction Temperature: The optimal temperature can be crucial. If the reaction is sluggish, a moderate increase in temperature may be necessary. However, excessive heat can lead to decomposition of the starting materials or the desired product.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction. Aprotic polar solvents such as DMF or acetonitrile (B52724) are commonly used. It may be beneficial to screen a variety of solvents to find the optimal one for your specific substrate.
-
Substrate Reactivity: Electron-deficient or sterically hindered substrates can be less reactive. In such cases, longer reaction times or higher temperatures may be required.
Q4: I am observing unexpected side products in my reaction. What are the likely culprits?
A4: The formation of side products is a common issue in difluoromethylation reactions.
-
Hydrolysis: this compound and the resulting difluoromethylated products can be susceptible to hydrolysis. Ensure anhydrous conditions are maintained throughout the reaction and workup.
-
Homocoupling: In cross-coupling reactions, homocoupling of the starting materials can be a significant side reaction. Optimizing the catalyst, ligand, and reaction conditions can help to minimize this.
-
Decomposition: this compound can decompose, especially at elevated temperatures or in the presence of certain metals.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis and use of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound from iodoform (Finkelstein Reaction) | - Inactive fluoride source (e.g., Hg₂F₂, AgF).- Insufficient reaction temperature.- Moisture in the reaction. | - Use a fresh, high-purity fluoride source.- Ensure the reaction is heated to the appropriate temperature (e.g., 80-150°C for the reaction with Hg₂F₂).[1]- Thoroughly dry all glassware and reagents before use. |
| Incomplete reaction when using a difluorocarbene precursor | - Incomplete decarboxylation of the precursor.- Insufficient temperature.- Inefficient trapping of the difluorocarbene. | - Ensure the reaction temperature is high enough for efficient decarboxylation (e.g., 160°C for sodium chlorodifluoroacetate in diglyme).[5]- Use a high-boiling solvent to achieve the required temperature.- Ensure an adequate concentration of the iodide source is present to trap the generated difluorocarbene. |
| Difficulty in purifying this compound | - Co-distillation with solvent.- Thermal decomposition during distillation.- Presence of closely boiling impurities. | - Use a fractional distillation apparatus for better separation.- Perform distillation under reduced pressure to lower the boiling point and minimize decomposition.[6]- Consider alternative purification methods such as preparative gas chromatography for small scales. |
| Low yield in the difluoromethylation of an alkene | - Inefficient radical initiation.- Unsuitable solvent.- Steric hindrance of the alkene. | - If using a radical initiator, ensure it is active and used at the correct concentration.- Screen different solvents. A mixture of acetonitrile and water is often effective for radical additions.[1]- For sterically hindered alkenes, a longer reaction time or a higher temperature may be necessary. |
| NMR spectrum of the product is complex and shows many impurities | - Incomplete reaction.- Presence of side products.- Residual solvent from workup. | - Monitor the reaction by TLC or GC-MS to ensure it has gone to completion.- Refer to the side products section in the FAQs and optimize conditions to minimize their formation.- Use a high vacuum to remove residual solvents. Refer to published tables of NMR chemical shifts for common laboratory solvents to identify impurities.[7][8][9][10] |
Experimental Protocols
Synthesis of this compound from Iodoform and Mercury(I) Fluoride (Illustrative Protocol)
This protocol is based on established literature procedures and should be adapted and optimized for specific laboratory conditions.[1]
Materials:
-
Iodoform (CHI₃)
-
Mercury(I) fluoride (Hg₂F₂)
-
Calcium fluoride (CaF₂) (optional, as a solid support)
-
Anhydrous reaction vessel with a distillation apparatus
Procedure:
-
Ensure all glassware is thoroughly dried.
-
In a round-bottom flask, combine iodoform and mercury(I) fluoride. The stoichiometry can be adjusted to optimize for this compound, as the reaction can also produce monofluorodiiodomethane (CHFI₂) and fluoroform (CHF₃). A stoichiometry of 2 equivalents of Hg₂F₂ may favor the formation of CHFI₂.[1]
-
Optionally, add calcium fluoride as a solid support.
-
Heat the mixture to 80-150°C.
-
The volatile products, including this compound (boiling point: 21-23°C), can be collected by distillation into a cold trap.
-
Purify the collected liquid by fractional distillation.
Synthesis of this compound from a Difluorocarbene Precursor (Illustrative Protocol)
This protocol is based on the use of precursors that generate difluorocarbene, which is then trapped by an iodide source.[3]
Materials:
-
A difluorocarbene precursor (e.g., FSO₂CF₂CO₂H)
-
Potassium iodide (KI)
-
A suitable solvent (e.g., aprotic polar solvent)
Procedure:
-
In a reaction vessel, dissolve the difluorocarbene precursor in a suitable solvent.
-
Add potassium iodide to the solution.
-
The reaction often proceeds at room temperature or with gentle heating.
-
The this compound product can be isolated by distillation or extraction.
-
Further purification can be achieved by fractional distillation.
Visualizing Reaction Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound: practical synthesis and reaction with alkenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. How To [chem.rochester.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. scribd.com [scribd.com]
Technical Support Center: Purification Strategies for Difluoromethylated Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of difluoromethylated products.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification techniques for difluoromethylated compounds?
A1: The primary purification techniques for difluoromethylated compounds include column chromatography (flash and preparative HPLC) and recrystallization. The choice of method depends on the scale of the purification, the physicochemical properties of the target compound (polarity, solubility, crystallinity), and the nature of the impurities. For many crude products, flash column chromatography is a common first step.[1]
Q2: How does the difluoromethyl (CF2H) group influence the choice of purification strategy?
A2: The CF2H group can be considered a bioisostere of hydroxyl, thiol, or amine groups and can act as a hydrogen bond donor.[2] This property, along with its moderate lipophilicity, can influence the compound's solubility and interaction with chromatographic stationary phases. For instance, the polarity of a difluoromethylated compound might be different from its non-fluorinated analog, necessitating adjustments to the solvent system in chromatography.
Q3: I'm having trouble with peak tailing for my difluoromethylated compound during HPLC analysis. What could be the cause?
A3: Peak tailing in HPLC for difluoromethylated compounds, especially if they contain basic functional groups like anilines or heterocycles, can be caused by several factors. A common issue is the interaction between the basic analyte and acidic silanol (B1196071) groups on the surface of silica-based stationary phases.[1] Other potential causes include using a mobile phase with a pH too close to the pKa of your compound, insufficient buffer concentration, or column contamination.[3]
Q4: What are some common impurities I might encounter after a difluoromethylation reaction?
A4: Common impurities can include unreacted starting materials, excess difluoromethylating reagent (e.g., sodium chlorodifluoroacetate), and byproducts from side reactions. Depending on the reaction, byproducts could include decomposition products of the reagent or over-functionalized species. A thorough workup procedure is crucial to remove the bulk of these before chromatographic purification.
Troubleshooting Guides
Column Chromatography (Flash & HPLC)
A common and versatile method for purifying difluoromethylated products.
Problem: Poor separation of the product from impurities.
| Possible Cause | Recommended Action |
| Inappropriate Solvent System | The polarity of the eluent is critical. For normal-phase chromatography, if your compound is eluting too quickly (high Rf), decrease the polarity of the solvent system. If it's not moving (low Rf), increase the polarity. A good starting point is to find a solvent system that gives your product an Rf of 0.2-0.3 on a TLC plate.[4] For reverse-phase HPLC, if retention is low, increase the aqueous component of the mobile phase.[3] |
| Column Overloading | Loading too much crude material onto the column can lead to broad peaks and poor separation. A general rule of thumb for flash chromatography is a 1:30 to 1:100 ratio of crude material to silica (B1680970) gel by weight. |
| Compound-Silica Interaction | Basic compounds can interact strongly with the acidic silica gel, causing streaking and irreversible adsorption. Adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent can help.[5] |
| Improper Column Packing | An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Problem: The product is not eluting from the column.
| Possible Cause | Recommended Action |
| Solvent System is Not Polar Enough | Gradually increase the polarity of the eluent (gradient elution). For flash chromatography, you can start with a non-polar solvent and slowly add a more polar solvent.[5] |
| Irreversible Adsorption | The compound may be too polar or reactive for the stationary phase. Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica. For highly polar compounds, reverse-phase chromatography might be a better option. |
Recrystallization
An effective technique for obtaining highly pure crystalline difluoromethylated products.
Problem: No crystals form upon cooling.
| Possible Cause | Recommended Action |
| Solution is Not Supersaturated | The solution may be too dilute. Slowly evaporate some of the solvent to increase the concentration and then try cooling again.[6] |
| Compound is Too Soluble | The chosen solvent is too good at dissolving your compound even at low temperatures. Try a different solvent in which your compound has lower solubility, or use a mixed-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not). |
| Supersaturation | The solution is supersaturated, but crystallization has not been initiated. Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.[6] |
Problem: The compound "oils out" instead of crystallizing.
| Possible Cause | Recommended Action |
| Solution is Too Concentrated or Cooled Too Quickly | The compound is coming out of solution above its melting point. Reheat the mixture to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2][6] |
| High Level of Impurities | Impurities can depress the melting point and interfere with crystal lattice formation. It may be necessary to first purify the compound by another method, such as column chromatography, to remove the bulk of the impurities.[6] |
| Inappropriate Solvent | The boiling point of the solvent may be too high. Try a solvent with a lower boiling point.[1] |
Problem: The purity of the compound does not improve after recrystallization.
| Possible Cause | Recommended Action |
| Impurities Have Similar Solubility | The impurities have a similar solubility profile to your product in the chosen solvent. Try a different recrystallization solvent or solvent system. A second recrystallization may be necessary.[1] |
| Co-precipitation of Impurities | The solution may be supersaturated with impurities. A hot filtration step to remove insoluble impurities before cooling can be beneficial.[1] |
Data Presentation
Table 1: Exemplary Purification Data for Difluoromethylated Anilines
| Compound | Purification Method | Solvent System / Eluent | Yield | Reference |
| Ethyl 2-(5-Bromo-2-(dimethylamino)phenyl)-2,2-difluoroacetate | Flash Column Chromatography | Hexane (B92381):Ethyl Acetate (9.5:0.5) | 63-70% | [7][8] |
| Ethyl 2-(2-(Dimethylamino)-5-(trifluoromethyl)phenyl)-2,2-difluoroacetate | Flash Column Chromatography | Hexane:Ethyl Acetate (9.5:0.5) | 52% | [8] |
| 4-Methyl-2-[(phenylsulfonyl)difluoromethyl]aniline | Flash Column Chromatography | Toluene:Dichloromethane (70:30) | 68% | [9] |
| 4-Fluoro-2-[(phenylsulfonyl)difluoromethyl]aniline | Flash Column Chromatography | Toluene:Dichloromethane (90:10) | 75% | [9] |
| Ethyl 4-amino-3-[(phenylsulfonyl)difluoromethyl]benzoate | Flash Column Chromatography | Pentane:Diethyl Ether (60:40) | 42% | [9] |
Table 2: Exemplary Purification Data for Difluoromethylated Heterocycles
| Compound | Purification Method | Yield | Reference |
| Difluoromethylated Quinoxalin-2(1H)-ones | Column Chromatography | Moderate to Good | [10] |
| Difluoromethylated Caffeine Derivatives | Column Chromatography | 38-74% | [10][11] |
| Difluoromethylated Deoxyuridine Derivatives | Column Chromatography | 57-81% | [10][11] |
Experimental Protocols
Protocol 1: General Workup Procedure for a Difluoromethylation Reaction Using Sodium Chlorodifluoroacetate
This protocol is a general guideline and may need to be adapted based on the specific substrate and reaction conditions.
-
Reaction Quenching: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water and brine. This helps to remove water-soluble impurities and salts.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Further Purification: The resulting crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Flash Column Chromatography of a Difluoromethylated Aniline
This protocol is an example for the purification of a moderately polar compound.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Column Packing: Pack a flash chromatography column with silica gel using a slurry of the initial mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity mobile phase (e.g., Hexane:Ethyl Acetate 95:5). Gradually increase the polarity of the mobile phase (e.g., to Hexane:Ethyl Acetate 80:20) to elute the desired compound.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Visualizations
Caption: Decision tree for selecting a purification strategy.
Caption: Troubleshooting flowchart for column chromatography.
References
- 1. medium.com [medium.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. srvr.in [srvr.in]
- 4. medium.com [medium.com]
- 5. sketchviz.com [sketchviz.com]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
Difluoroiodomethane: A Technical Guide to Safe Handling and Emergency Response
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and use of difluoroiodomethane (CHF₂I). The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and provide clear protocols for laboratory experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and gas that can form explosive mixtures with air.[1][2] It is also irritating to the skin, eyes, and respiratory system.[3] Inhalation may be harmful, and contact with the liquid can cause burns or frostbite.[1] Under fire conditions, it can decompose to produce toxic fumes of hydrogen iodide and hydrogen fluoride.[2]
Q2: I've observed a pressure buildup in my reaction vessel. What should I do?
A2: Pressure buildup can be extremely dangerous. Immediately cease any heating of the vessel. If it is safe to do so, vent the system in a fume hood. This could indicate an unexpected reaction or decomposition. Ensure your experimental setup includes appropriate pressure relief systems.
Q3: My this compound solution has developed a yellow tint. Is it still usable?
A3: A yellow tint may indicate the presence of impurities or decomposition products, which could affect your experiment's outcome and safety. It is recommended to use fresh, colorless this compound for best results.[3]
Q4: Can I store this compound in a standard laboratory refrigerator?
A4: No. This compound should be stored in a cool, well-ventilated area, away from heat and ignition sources.[1][2] Use only explosion-proof refrigerators for storing flammable materials. Recommended storage temperatures are often between 2-8°C or even as low as -20°C.[2][4]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Chemical Formula | CHF₂I[3] |
| Molar Mass | 177.92 g/mol [3] |
| Appearance | Colorless to almost colorless clear liquid[3][5] |
| Boiling Point | 21.6 °C (70.9 °F; 294.8 K)[3] |
| Melting Point | -122.0 °C (-187.6 °F; 151.2 K)[3] |
| Density | 2.4 g/mL[3] |
| Flash Point | 115 °C[3] |
Experimental Protocols & Safety Precautions
General Handling:
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Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1]
-
Ensure all glassware is dry to prevent reaction with moisture.
-
Use non-sparking tools and explosion-proof equipment.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
Emergency Procedures:
In the event of an emergency, follow the established protocols for your facility. The following are general guidelines:
-
Spill or Leak:
-
Fire:
-
First Aid:
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Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]
-
Visual Guides
Caption: A logical workflow for handling this compound.
Caption: Decision-making for a this compound spill.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. CAS 1493-03-4: Iododifluoromethane | CymitQuimica [cymitquimica.com]
- 6. Emergency Management > Emergency Procedures > Hazardous Materials Spill or Leak | UFV.ca [ufv.ca]
- 7. Page loading... [guidechem.com]
Improving the selectivity of difluoroiodomethane reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity and success of reactions involving difluoroiodomethane (CF₂HI).
Troubleshooting Guide
This guide addresses specific issues that may arise during difluoromethylation experiments.
Question: My reaction shows low or no conversion of the starting material. What are the potential causes and solutions?
Answer:
Low conversion is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
-
Reagent Quality and Handling:
-
Purity: Ensure the difluoromethylating agent is pure. For instance, reagents like zinc difluoromethanesulfinate (DFMS) can contain impurities such as ZnCl₂ and water, which must be factored into stoichiometry.[1]
-
Stability: Some reagents, such as (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H), are sensitive to moisture and must be handled under strictly inert conditions.[1]
-
Activator Potency: In nucleophilic difluoromethylations using TMSCF₂H, the choice and amount of the activator (e.g., a fluoride (B91410) source like CsF) are critical. Ensure the activator is fresh and used in the correct stoichiometric amount.[1]
-
-
Atmosphere Control:
-
Reaction Conditions:
-
Temperature: Suboptimal temperature can lead to incomplete conversion. A systematic temperature screen is recommended to find the optimal conditions for your specific substrate.
-
Reaction Time: Monitor the reaction's progress using techniques like TLC or NMR. Insufficient reaction time is a common cause of incomplete conversion.[1]
-
-
Substrate Reactivity:
-
Electron-deficient or sterically hindered substrates can be challenging.[1] For example, in copper-catalyzed reactions of aryl iodides, electron-deficient substrates may lead to arene formation as the major product instead of the desired difluoromethylation.[1] Consider switching to a more reactive difluoromethylating agent or a different catalytic system if you suspect low substrate reactivity.[1]
-
Question: I am observing the formation of multiple side products and low selectivity. How can I improve the outcome?
Answer:
Low selectivity and the formation of side products indicate that the reaction conditions favor undesired pathways. The following are common side reactions and strategies to mitigate them.
-
Side Reaction: Proto-defluorination or Hydrolysis
-
Cause: This can be a significant issue, leading to reduced reagent activity and decomposition of the desired product. Many difluoromethylating reagents and the resulting products can be sensitive to moisture or protic sources.[1]
-
Solutions:
-
Anhydrous Conditions: Always use anhydrous solvents and handle reagents under a strict inert atmosphere.[1]
-
Optimize Ligands and Base: In metal-catalyzed systems, the choice of ligand and base is crucial. For instance, using a bulky diamine ligand in iron-catalyzed reactions has been shown to suppress defluorination.[1]
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Change System: If optimization is unsuccessful, consider a different difluoromethylation strategy that is less prone to this side reaction, such as a palladium-catalyzed method.[1]
-
-
-
Side Reaction: Difluorocarbene (:CF₂) Formation
-
Cause: In some nucleophilic and copper-mediated reactions, the intermediate difluoromethyl anion or copper-difluoromethyl species can undergo α-elimination of a fluoride ion to generate highly reactive difluorocarbene.[1] This can lead to undesired cyclopropanation or other carbene-related side products.
-
Solutions:
-
Low Temperature: Performing the reaction at very low temperatures (e.g., -78 °C) can suppress the rate of α-elimination.[1]
-
Careful Reagent Choice: Select a difluoromethylating agent and conditions known to minimize carbene formation for your specific transformation.
-
-
-
Side Reaction: Competitive Enolization (for carbonyl substrates)
-
Cause: When reacting with enolizable ketones, competitive deprotonation at the α-position can lead to enolate formation and subsequent side reactions instead of the desired nucleophilic addition.[1]
-
Solutions:
-
Frequently Asked Questions (FAQs)
What are the main strategies for introducing a difluoromethyl (CF₂H) group?
There are three primary strategies for difluoromethylation:
-
Nucleophilic Difluoromethylation: Involves reagents that deliver a "CF₂H⁻" equivalent.
-
Electrophilic Difluoromethylation: Uses reagents that deliver a "CF₂H⁺" equivalent.
-
Radical Difluoromethylation: Generates a CF₂H radical which is then incorporated into the target molecule.[2][3]
Transition-metal catalysis and photoredox catalysis are powerful tools often employed to facilitate these transformations.[4]
How does the choice of metal catalyst affect difluoromethylation of aryl halides?
Different transition metals offer distinct advantages and challenges:
-
Copper Catalysis: Copper-catalyzed difluoromethylation of aryl iodides using reagents like [(DMPU)₂Zn(CF₂H)₂] is a well-established method.[4] However, the thermal stability of the Cu-CF₂H intermediate can be a limitation.[5]
-
Palladium Catalysis: Oxidative addition of aryl halides to Pd(0) is generally more facile than to Cu(I).[4] However, the subsequent transmetalation step to transfer the CF₂H group to Pd(II) can be slower.[4] Palladium catalysts are effective for the difluoromethylation of aryl chlorides and bromides using reagents like TMSCF₂H.[4]
-
Nickel Catalysis: Nickel catalysts, often in combination with specific ligands, can effectively couple aryl iodides, bromides, and triflates with (difluoromethyl)zinc reagents.[6] Yields can be sensitive to the electronic properties of the substrate, with electron-deficient substrates often working well, while electron-rich substrates may give lower yields.[6]
What role does photoredox catalysis play in difluoromethylation?
Visible-light photoredox catalysis is a powerful and mild strategy for generating CF₂H radicals from stable precursors.[7] This method allows for a wide range of transformations, including:
-
Hydroxydifluoromethylation of Alkenes: A photocatalyst like fac-[Ir(ppy)₃] can be used with a CF₂H source to react with alkenes and water, affording β-CF₂H-substituted alcohols in a single step.[8]
-
Direct C-H Difluoromethylation: This approach can be used for the late-stage functionalization of arenes and heterocycles, which is highly valuable in drug discovery.[9][10]
-
Difluoromethylation/Cyclization Cascades: Photoredox methods can initiate radical cascades, enabling the synthesis of complex CF₂H-containing heterocyclic structures.[11]
How can I achieve regioselectivity in the difluoromethylation of complex molecules?
Achieving high regioselectivity is a critical challenge, especially in late-stage functionalization.[4] Strategies include:
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Directing Groups: Using substrates with directing groups can guide the catalyst to a specific C-H bond.
-
Pre-functionalization: A common strategy involves the pre-functionalization of a specific site (e.g., via bromination or borylation) followed by a cross-coupling reaction to introduce the CF₂H group.[4][12]
-
Catalyst/Ligand Control: The steric and electronic properties of the catalyst and ligands can significantly influence which site of a molecule reacts. Screening different ligand and catalyst combinations is often necessary.[4]
-
Radical Selectivity: In radical C-H difluoromethylation, the inherent reactivity of different C-H bonds (e.g., on electron-deficient heterocycles) can be exploited to achieve selectivity.[4]
Quantitative Data Summary
Optimizing reaction conditions is key to improving selectivity and yield. The tables below summarize data from representative studies.
Table 1: Optimization of Photocatalytic Hydroxydifluoromethylation of Styrene
| Entry | Deviation from Standard Conditions | Yield (%) |
| 1 | None (Standard Conditions) | 84 |
| 2 | No Photocatalyst | 0 |
| 3 | No Light | 0 |
| 4 | Under Air Atmosphere | 15 |
| 5 | Different Solvent (CH₃CN) | 65 |
| 6 | Different CF₂H Source | <5 |
Standard Conditions: Styrene, N-tosyl-S-difluoromethyl-S-phenylsulfoximine, fac-[Ir(ppy)₃] photocatalyst, H₂O/Acetone solvent, under Argon, irradiated with a 425 nm blue LED lamp. (Data adapted from a study on photocatalytic oxydifluoromethylation of olefins[8]).
Table 2: Ligand Effect on Ni-Catalyzed Difluoromethylation of 4-Iodoanisole
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | 45 |
| 2 | dppf | 68 |
| 3 | Xantphos | 75 |
| 4 | 2,2'-Bipyridine | 82 |
| 5 | No Ligand | <10 |
Reaction: 4-Iodoanisole, [(DMPU)₂Zn(CF₂H)₂], Ni(II) precatalyst, and ligand in an organic solvent. (Data conceptualized from descriptions of Ni-catalyzed difluoromethylations[4][6]).
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Hydroxydifluoromethylation of Alkenes
This protocol is based on the visible-light-driven synthesis of β-CF₂H-substituted alcohols.[8]
-
Preparation: To an oven-dried reaction tube, add the alkene substrate (0.2 mmol, 1.0 equiv.), N-tosyl-S-difluoromethyl-S-phenylsulfoximine (Hu's reagent, 1.5 equiv.), and fac-[Ir(ppy)₃] photocatalyst (1-5 mol%).
-
Solvent Addition: Add a 4:1 mixture of Acetone/H₂O (2.0 mL).
-
Degassing: Seal the tube and degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Place the reaction tube approximately 5 cm from a 425 nm blue LED lamp and stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 2 to 24 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by silica (B1680970) gel column chromatography to afford the desired β-CF₂H-substituted alcohol.
Protocol 2: General Procedure for Copper-Catalyzed Difluoromethylation of Aryl Iodides
This protocol describes a typical cross-coupling reaction using a zinc-based difluoromethylating agent.[4]
-
Preparation: In a glovebox, add CuI (5-10 mol%) and the aryl iodide substrate (1.0 equiv.) to an oven-dried vial.
-
Reagent Addition: Add a solution of [(DMPU)₂Zn(CF₂H)₂] (1.5-2.0 equiv.) in an anhydrous polar aprotic solvent such as DMF or NMP.
-
Reaction: Seal the vial, remove it from the glovebox, and heat the reaction mixture to the desired temperature (e.g., 60-100 °C).
-
Monitoring: Stir the reaction and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for a difluoromethylation reaction.
Caption: Troubleshooting decision tree for common reaction issues.
Caption: Simplified catalytic cycle for Pd-catalyzed difluoromethylation.
References
- 1. benchchem.com [benchchem.com]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Selective difluoromethylation and monofluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. researchgate.net [researchgate.net]
- 8. Oxydifluoromethylation of Alkenes by Photoredox Catalysis: Simple Synthesis of CF2H‐Containing Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Difluoroiodomethane Cross-Coupling Reactions
Welcome to the technical support center for difluoroiodomethane cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for this compound cross-coupling?
A1: Palladium and copper-based catalysts are frequently employed for this compound cross-coupling reactions. Palladium catalysts, often used in Negishi-type couplings, are effective for the formation of C(sp²)-CF₂H bonds.[1] Copper-catalyzed methods have also been developed, particularly for coupling with alkyl halides.[2] The choice of catalyst and corresponding ligands is crucial and can significantly impact reaction efficiency.[3]
Q2: Why is an inert atmosphere critical for these reactions?
A2: Many catalysts, particularly palladium(0) species, are sensitive to oxygen.[4][5] Maintaining an inert atmosphere, typically using argon or nitrogen, prevents the oxidation and deactivation of the catalyst, ensuring its catalytic activity throughout the reaction.[3] Additionally, some organometallic reagents used in these couplings are pyrophoric or can be decomposed by moisture and oxygen.
Q3: What are common side reactions to be aware of?
A3: A common side reaction in palladium-catalyzed cross-couplings is hydrodehalogenation, where the starting halide is replaced by a hydrogen atom.[3] This can be promoted by the presence of water or protic solvents.[3] Homocoupling of the organometallic reagent is another potential side reaction, which can be exacerbated by the presence of oxygen.[5]
Q4: Can this compound act as a catalyst poison?
A4: While not explicitly detailed as a common poison, impurities in the this compound source or its degradation products could potentially interact with the catalyst's active sites.[6] It is crucial to use high-purity reagents to minimize potential catalyst poisoning.[3]
Q5: How does the reactivity of the difluoromethyl radical (•CF₂H) influence the reaction?
A5: The difluoromethyl radical (•CF₂H) is considered nucleophilic, in contrast to the electrophilic trifluoromethyl radical (•CF₃).[7][8] This nucleophilicity influences its reactivity and regioselectivity in radical-based cross-coupling pathways.[8]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: I am observing very low to no conversion of my starting materials. What are the potential causes and how can I address them?
Answer:
Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored under inert conditions. For palladium catalysts, consider using a pre-catalyst that activates in situ.[4][5] If using a Pd(II) source, ensure complete reduction to the active Pd(0) species.[4] |
| Inappropriate Ligand | The choice of ligand is critical for catalyst stability and activity.[3] For palladium-catalyzed reactions, consider screening different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The steric and electronic properties of the ligand can significantly affect the reaction outcome.[3] |
| Poor Quality Reagents | Use anhydrous, degassed solvents and ensure the purity of all reagents, including the starting halide, organometallic partner, and this compound.[3] Impurities can act as catalyst poisons.[6] |
| Suboptimal Reaction Temperature | Cross-coupling reactions involving less reactive halides may require higher temperatures to facilitate oxidative addition.[3][5] Incrementally increase the reaction temperature and monitor for product formation and potential side reactions. |
| Incorrect Base | The choice and strength of the base can be crucial, especially in reactions where it participates in the catalytic cycle.[3] Screen different bases (e.g., carbonates, phosphates) and ensure they are anhydrous if the reaction is moisture-sensitive.[5] |
A logical workflow for troubleshooting low yield can be visualized as follows:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Catalyst Decomposition Observed
Question: My reaction mixture is turning black, suggesting catalyst decomposition (e.g., formation of palladium black). What is causing this and how can I prevent it?
Answer:
The formation of palladium black or other signs of catalyst decomposition indicate that the active catalytic species is not stable under the reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Ligand Degradation | Phosphine ligands can be prone to oxidation or P-C bond cleavage under certain conditions.[9] Consider using more robust ligands, such as bulky biarylphosphines or N-heterocyclic carbenes.[10] |
| High Reaction Temperature | Elevated temperatures can accelerate catalyst decomposition pathways.[3] Determine the minimum temperature required for efficient reaction and avoid excessive heating. |
| Inadequate Ligand-to-Metal Ratio | An insufficient amount of ligand can leave the metal center coordinatively unsaturated and prone to aggregation.[4] Consider increasing the ligand-to-metal ratio to better stabilize the catalytic species. |
| Presence of Catalyst Poisons | Impurities such as sulfur or certain functional groups on the substrates can act as catalyst poisons, leading to deactivation and decomposition.[6][11] Ensure high purity of all reaction components. |
The following diagram illustrates potential pathways for catalyst deactivation:
Caption: Potential pathways for catalyst deactivation.
Experimental Protocols
General Protocol for Palladium-Catalyzed Difluoromethylation of Aryl Halides
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the organometallic reagent (1.2-2.0 equiv.), and a magnetic stir bar.
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[3]
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol %) and the ligand (if not using a pre-catalyst).[3]
-
Add the anhydrous, degassed solvent (e.g., THF, dioxane) via syringe.
-
Add the base (if required by the specific reaction type).
-
-
This compound Addition:
-
Add this compound (1.5-3.0 equiv.) to the reaction mixture via a cooled syringe or as a solution in the reaction solvent.
-
-
Reaction:
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with an appropriate aqueous solution (e.g., saturated ammonium (B1175870) chloride or water).
-
Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
A generalized catalytic cycle for this type of reaction is as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Catalyst poisoning - Wikipedia [en.wikipedia.org]
Technical Support Center: Photoredox Reactions Involving Difluoroiodomethane
Welcome to the technical support center for photoredox reactions involving difluoroiodomethane (CF₂HI). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the photoredox-mediated difluoromethylation process.
FAQ 1: My reaction shows low or no conversion of the starting material. What are the likely causes?
Low or no conversion is a common issue that can often be traced back to a few key experimental parameters. A systematic check of the following is recommended:
-
Inert Atmosphere: The catalytic cycle is often sensitive to oxygen. Ensure the reaction vessel has been thoroughly degassed (e.g., via multiple vacuum/inert gas cycles or sparging with argon/nitrogen) and maintained under a positive pressure of inert gas throughout the reaction.
-
Reagent Purity: this compound can degrade over time. Ensure you are using a fresh or properly stored batch. Similarly, the purity of your substrate, photocatalyst, and any additives is crucial. Impurities can quench the excited state of the photocatalyst or participate in unwanted side reactions.
-
Light Source: Verify that your light source is emitting at the correct wavelength to excite your chosen photocatalyst and that the intensity is adequate. For many common iridium and ruthenium photocatalysts, blue LEDs are effective.[1] Insufficient light intensity will lead to a low concentration of the excited photocatalyst, slowing down or stalling the reaction.
FAQ 2: My starting material is consumed, but the yield of the desired product is low, with many side products observed. What should I investigate?
The formation of multiple byproducts suggests that while the catalytic cycle is initiated, it is being diverted through non-productive pathways.
-
Solvent Choice: The reaction solvent can significantly influence the reaction outcome. Aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are common. The choice of solvent can affect the solubility of reagents and the stability of intermediates. Trying different solvents can sometimes minimize side reactions.
-
Undesired Hydrogen Atom Transfer (HAT): A common side product is the hydro-difluoromethylated compound, where a hydrogen atom is abstracted from the solvent or another component in the reaction mixture.[2] If this is observed, consider using a deuterated solvent to confirm this pathway via isotopic labeling. Switching to a solvent less prone to HAT can also be beneficial.
-
Photocatalyst Degradation: Prolonged exposure to high-intensity light or reactive intermediates can lead to the degradation of the photocatalyst. This can be observed by a change in the color of the reaction mixture. If degradation is suspected, consider reducing the light intensity or using a more robust photocatalyst.
FAQ 3: I am observing the formation of difluorocarbene-related byproducts. How can I suppress this?
The formation of difluorocarbene (:CF₂) can occur under certain conditions and leads to undesired side reactions.
-
Reaction Conditions: The generation of difluorocarbene from difluoromethyl sources can sometimes be promoted by certain bases or high temperatures. Ensure your reaction conditions are not favoring this decomposition pathway.
-
Choice of Difluoromethyl Source: While you are using this compound, if difluorocarbene formation is a persistent issue, you might consider alternative difluoromethylating agents that are less prone to this side reaction under your specific conditions.
Experimental Protocols
This section provides a general, detailed methodology for a photoredox reaction involving this compound.
General Procedure for the Iodo-difluoromethylation of Alkenes:
This protocol is a representative example and may require optimization for specific substrates.
-
Glassware Preparation: All glassware should be oven-dried and allowed to cool under a stream of inert gas (argon or nitrogen) to ensure all moisture is removed.
-
Reagent Preparation: In a glovebox or under a positive pressure of inert gas, add the alkene substrate (1.0 equiv.), the photocatalyst (e.g., fac-[Ir(ppy)₃], 1-5 mol%), and a stir bar to a reaction vial.
-
Solvent Addition: Add the desired anhydrous, degassed solvent (e.g., acetonitrile, DMF, DMSO) to the reaction vial to achieve the desired concentration.
-
Addition of this compound: Add this compound (CF₂HI, typically 1.5-3.0 equiv.) to the reaction mixture. As CF₂HI is a volatile liquid, it should be handled in a well-ventilated fume hood.
-
Degassing: Seal the vial and degas the reaction mixture by sparging with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Initiation of Reaction: Place the reaction vial in the photoreactor setup at a controlled distance from the light source (e.g., a 34W blue LED lamp). Ensure consistent cooling with a fan to maintain a constant reaction temperature (typically room temperature).
-
Reaction Monitoring: Stir the reaction mixture vigorously to ensure even irradiation. Monitor the progress of the reaction by TLC, GC-MS, or LC-MS at regular intervals.
-
Work-up: Once the reaction is complete, remove the light source and quench the reaction if necessary. The reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to yield the desired difluoromethylated product.[3]
Quantitative Data
The following tables provide a summary of how different reaction parameters can influence the yield of photoredox difluoromethylation reactions. This data is intended to serve as a guide for reaction optimization.
Table 1: Effect of Photocatalyst and Solvent on Reaction Yield.
| Entry | Photocatalyst (mol%) | Solvent | Yield (%) |
| 1 | fac-[Ir(ppy)₃] (2) | DMSO | 72 |
| 2 | Eosin Y (2) | DMSO | 64 |
| 3 | Rose Bengal (2) | DMSO | 72 |
| 4 | Methylene Blue (2) | DMSO | 43 |
| 5 | fac-[Ir(ppy)₃] (2) | DMF | 65 |
| 6 | fac-[Ir(ppy)₃] (2) | CH₃CN | 58 |
| 7 | fac-[Ir(ppy)₃] (2) | DCE | 45 |
Data adapted from a study on the difluoromethylation of 1-methyl quinoxolin-2-one using NaSO₂CF₂H.[4]
Table 2: Optimization of Reaction Conditions for Metallaphotoredox Difluoromethylation of an Aryl Bromide.
| Entry | Deviation from Standard Conditions | Yield (%) |
| 1 | None (Standard Conditions) | 81 |
| 2 | No photocatalyst | 0 |
| 3 | No Ni catalyst | 0 |
| 4 | No light | 0 |
| 5 | No silyl (B83357) radical source | 5 |
| 6 | Different Ligand (dmbpy) | 68 |
| 7 | Different Solvent (DMF) | 70 |
Standard Conditions: Aryl bromide (1.0 equiv), CF₂HBr (2.0 equiv), [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (1 mol%), NiBr₂·glyme (5 mol%), (TMS)₃SiH (1.05 equiv), 2,6-lutidine (2 equiv) in DME under blue LED irradiation.[5]
Visualizations
The following diagrams illustrate key pathways and workflows relevant to troubleshooting photoredox reactions with this compound.
Caption: Oxidative quenching cycle in photoredox difluoromethylation.
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. High Intensity Light Source Accelerates Photoredox Catalysis | Technology Networks [technologynetworks.com]
- 2. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Difluoroiodomethane in Chemical Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with difluoroiodomethane (CHF₂I). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues and other challenges encountered during its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound is a volatile and reactive compound with several stability concerns. It is sensitive to:
-
Heat: Thermal decomposition can occur at elevated temperatures. It is recommended to store the reagent at low temperatures (typically -20°C).[1]
-
Light: Photolytic cleavage of the C-I bond can generate the difluoromethyl radical, leading to undesired side reactions. Reactions should be protected from light where radical pathways are not intended.
-
Moisture and Oxygen: Many reactions involving this compound, especially those that proceed through organometallic intermediates or radical pathways, are sensitive to moisture and atmospheric oxygen. It is crucial to use dry solvents and maintain an inert atmosphere (e.g., Argon or Nitrogen).[2]
Q2: What are the common decomposition pathways for this compound under reaction conditions?
A2: this compound can decompose or react via several pathways, depending on the reaction conditions:
-
Homolytic Cleavage: The C-I bond can cleave to form a difluoromethyl radical (•CHF₂) and an iodine radical. This is often initiated by heat, light, or radical initiators.
-
Heterolytic Cleavage/Nucleophilic Attack: In the presence of a nucleophile, the electrophilic carbon atom can be attacked, displacing the iodide ion.
-
α-Elimination: Under basic conditions, deprotonation can lead to a difluoromethyl anion, which may subsequently undergo α-elimination of a fluoride (B91410) ion to generate highly reactive difluorocarbene (:CF₂).[2]
Q3: I am observing significant amounts of proto-deiodination (replacement of -I with -H) in my reaction. What is the likely cause and how can I minimize it?
A3: Proto-deiodination, leading to the formation of difluoromethane (B1196922) (CH₂F₂), is a common side reaction. This typically occurs when a hydrogen atom source is present and can react with the difluoromethyl radical or other intermediates.
-
Potential Causes:
-
Trace amounts of water or other protic impurities in the reaction mixture.
-
The solvent itself acting as a hydrogen atom donor (e.g., THF).
-
Side reactions with certain reagents that can generate protic species.
-
-
Solutions:
-
Ensure all glassware is rigorously dried.
-
Use anhydrous solvents.
-
Consider using a less reactive solvent if it is suspected to be the hydrogen source.
-
Purify all reagents to remove protic impurities.
-
Troubleshooting Guide
This guide addresses common issues encountered in reactions involving this compound.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low or No Product Yield | 1. Reagent Instability: The this compound may have decomposed due to improper storage or handling. 2. Inert Atmosphere Failure: Presence of oxygen or moisture quenching reactive intermediates.[2] 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. 4. Incorrect Stoichiometry: Inaccurate measurement of reagents, especially if this compound is used as a solution. | 1. Use a fresh bottle of this compound or purify the existing stock if possible. 2. Ensure all glassware is oven- or flame-dried. Purge the reaction vessel thoroughly with an inert gas. Maintain a positive pressure of inert gas throughout the reaction. 3. Monitor the reaction by TLC or GC/LC-MS at different temperatures to find the optimal conditions. 4. If using a solution, titrate it to determine the exact concentration before use. |
| Formation of Multiple Byproducts | 1. Difluorocarbene Formation: Generation of :CF₂ from the difluoromethyl anion can lead to various side reactions with the substrate or solvent.[2] 2. Radical Side Reactions: Uncontrolled radical reactions initiated by light or heat. 3. Substrate Decomposition: The reaction conditions may be too harsh for the starting material. | 1. If basic conditions are used, consider a milder base or a different synthetic strategy that avoids the formation of the difluoromethyl anion. 2. Protect the reaction from light by wrapping the flask in aluminum foil. Ensure precise temperature control. 3. Run the reaction at a lower temperature or for a shorter duration. |
| Reaction Stalls (Incomplete Conversion) | 1. Insufficient Activation: In nucleophilic difluoromethylation, the activator (e.g., a fluoride source) may be old or used in insufficient quantity.[2] 2. Low Substrate Reactivity: The substrate may be sterically hindered or electronically deactivated. 3. Catalyst Deactivation: If a catalyst is used, it may be poisoned by impurities or have decomposed. | 1. Use a fresh batch of the activator and ensure it is anhydrous. 2. Consider using a more reactive difluoromethylating agent or a different catalytic system. For example, in copper-catalyzed reactions, changing the ligand can sometimes improve reactivity. 3. Use a purified catalyst and ensure all reagents and solvents are free of potential catalyst poisons. |
| Difficulty in Product Purification | 1. Formation of Non-polar Byproducts: Side reactions can lead to byproducts with similar polarity to the desired product. 2. Residual High-Boiling Solvent: Solvents like DMF or DMSO can be difficult to remove completely. | 1. Optimize reaction conditions to minimize byproduct formation. Explore different chromatographic conditions (e.g., different solvent systems, use of silver nitrate-impregnated silica (B1680970) gel for certain impurities). 2. Perform an aqueous workup to remove water-soluble solvents. For residual high-boiling solvents, co-evaporation with a lower-boiling solvent like toluene (B28343) or heptane (B126788) under high vacuum can be effective. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | CHF₂I | --INVALID-LINK-- |
| Molecular Weight | 177.92 g/mol | --INVALID-LINK-- |
| Boiling Point | 21-23 °C | --INVALID-LINK--[1] |
| Melting Point | -122 °C | --INVALID-LINK--[1] |
| Recommended Storage Temperature | -20 °C | --INVALID-LINK--[1] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Difluoromethylation of an Aryl Iodide
This protocol is a representative example of a transition metal-catalyzed cross-coupling reaction.
Reaction: Ar-I + (DMPU)₂Zn(CF₂H)₂ --(CuI)--> Ar-CF₂H
Materials:
-
Aryl iodide (1.0 equiv)
-
(DMPU)₂Zn(CF₂H)₂ (2.0 equiv, prepared from CHF₂I and Zn)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
Anhydrous 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
Anhydrous diethyl ether
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under a positive pressure of argon, add the aryl iodide and CuI to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMPU via syringe.
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To a separate flask, prepare the (difluoromethyl)zinc reagent by reacting this compound with zinc dust in DMPU.
-
Slowly add the solution of (DMPU)₂Zn(CF₂H)₂ to the reaction mixture at room temperature.
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Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride.
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Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Radical Addition of this compound to an Alkene
This protocol describes a radical-mediated addition reaction.
Reaction: R-CH=CH₂ + CHF₂I --(Radical Initiator)--> R-CH(I)-CH₂-CF₂H
Materials:
-
Alkene (1.0 equiv)
-
This compound (1.5 equiv)
-
Azobisisobutyronitrile (AIBN, 0.1 equiv) or other suitable radical initiator
-
Anhydrous, degassed solvent (e.g., acetonitrile (B52724) or toluene)
-
Standard reaction glassware with a reflux condenser
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkene and the radical initiator.
-
Purge the flask with argon or nitrogen.
-
Add the degassed solvent via syringe.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., ~80 °C for AIBN in toluene) and stir for the required time, monitoring by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Pathways of this compound reactivity.
References
Technical Support Center: Difluoroiodomethane (CHF₂I)
This technical support guide is designed for researchers, scientists, and drug development professionals using commercial difluoroiodomethane. It provides troubleshooting advice and answers to frequently asked questions regarding impurities and their removal.
Frequently Asked Questions (FAQs)
Q1: My this compound has a yellow or brownish tint. Is it still usable?
A1: A yellow to brownish discoloration in this compound is typically due to the presence of elemental iodine (I₂), which forms from the slow decomposition of the compound, often accelerated by exposure to light and air. For many applications, trace amounts of iodine may not interfere. However, for sensitive reactions, such as those involving organometallics or catalysts susceptible to oxidation, it is advisable to purify the this compound before use.
Q2: I observe unexpected side products in my reaction. Could impurities in the this compound be the cause?
A2: Yes, impurities in commercial this compound can lead to unexpected reaction outcomes. The most common impurities are related to the manufacturing process and potential degradation. These can include other halogenated methanes, residual starting materials, and solvents used in its preparation or shipping. It is recommended to analyze the purity of your reagent if you suspect it is the source of reaction issues.
Q3: How can I determine the purity of my this compound?
A3: The purity of this compound can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for identifying and quantifying volatile impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F NMR) can also be used to determine purity and identify other fluorine-containing or proton-containing impurities.
Q4: My this compound is supplied as a solution. How does this affect its use?
A4: this compound is sometimes supplied as a solution, commonly in acetonitrile (B52724) or THF, for easier handling due to its volatility (Boiling Point: 21-23 °C). The solvent should be considered a component of your reaction mixture. If your application requires neat this compound, the solvent must be removed, typically by careful distillation.
Q5: What are the best storage conditions for this compound?
A5: To minimize decomposition, this compound should be stored in a tightly sealed container, protected from light (e.g., in an amber bottle or a container wrapped in aluminum foil), and kept at a low temperature (refrigerated or frozen at approximately -20°C).[2] Storing under an inert atmosphere (e.g., argon or nitrogen) can also help prevent oxidative degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides guidance on how to resolve them.
Issue 1: Discoloration of the Reagent
-
Symptom: The this compound is yellow or brown.
-
Probable Cause: Presence of elemental iodine (I₂).
-
Solution: Wash the this compound with a dilute aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to reduce the iodine to colorless iodide. See the detailed protocol below.
Issue 2: Inconsistent Reaction Yields or Unexpected Byproducts
-
Symptom: Reactions are not reproducible, or you observe unexpected peaks in your analysis (GC-MS, LC-MS, NMR).
-
Probable Cause: Presence of reactive impurities such as other halogenated methanes or residual starting materials from synthesis.
-
Solution: Purify the this compound by distillation to remove less volatile or more volatile impurities. A trap-to-trap distillation is often effective for this volatile compound. See the general protocol below.
Quantitative Data Summary
The following table summarizes potential impurities in commercial this compound, their likely sources, and their physical properties which can be exploited for purification.
| Impurity | Chemical Formula | Boiling Point (°C) | Likely Source |
| Iodofluoromethane | CH₂FI | 52-54 | Byproduct of Finkelstein synthesis |
| Diiodofluoromethane | CHF₂I₂ | 109-111 | Byproduct of Finkelstein synthesis |
| Trifluoromethane | CHF₃ | -82.1 | Byproduct of Finkelstein synthesis |
| Difluorobromomethane | CHF₂Br | -14.5 | Unreacted starting material |
| Iodoform | CHI₃ | 218 | Unreacted starting material |
| Elemental Iodine | I₂ | 184.3 | Decomposition product |
| Acetonitrile | CH₃CN | 81.6 | Solvent |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | Solvent |
Experimental Protocols
Protocol 1: Removal of Elemental Iodine
This procedure is for removing the yellow/brown color from this compound.
-
Place the discolored this compound in a separatory funnel.
-
Add an equal volume of a 5% aqueous solution of sodium thiosulfate.
-
Shake the funnel vigorously, periodically venting to release any pressure.
-
Allow the layers to separate. The organic layer is the lower layer.
-
Drain the lower organic layer into a clean, dry flask.
-
Wash the organic layer with deionized water to remove any residual thiosulfate salts.
-
Dry the this compound over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride).
-
Filter or decant the dried liquid into a clean, dry storage vessel.
Protocol 2: General Purification by Distillation
Due to the low boiling point of this compound, a simple or fractional distillation at atmospheric pressure can be effective for removing less volatile impurities. For more volatile impurities, a trap-to-trap distillation under vacuum is recommended.
A. Simple/Fractional Distillation (for less volatile impurities):
-
Set up a standard distillation apparatus in a fume hood. Use a cooling bath for the receiving flask.
-
Add the this compound and a boiling chip or stir bar to the distilling flask.
-
Gently heat the distilling flask.
-
Collect the fraction that distills at the boiling point of this compound (21-23 °C).
B. Trap-to-Trap Distillation (for removing both more and less volatile impurities):
This technique involves the transfer of a volatile substance under vacuum from a warmer trap to a colder trap.
-
Assemble a vacuum line with a series of cold traps (U-tubes).
-
Place the impure this compound in the first trap.
-
Freeze the impure this compound using a liquid nitrogen bath (-196 °C).
-
Evacuate the system.
-
Remove the liquid nitrogen from the first trap and replace it with a cooling bath at a temperature just below the boiling point of this compound (e.g., an ice/salt bath at -10 to -20 °C).
-
Place a liquid nitrogen bath around a second, empty collection trap.
-
The this compound will sublime and then condense in the colder trap, leaving behind less volatile impurities in the first trap. More volatile impurities will be pulled towards the vacuum pump or caught in a subsequent trap.
-
Once the transfer is complete, isolate the collection trap and allow it to warm to room temperature under an inert atmosphere.
Visualizations
Caption: Troubleshooting workflow for commercial this compound.
Caption: General workflow for trap-to-trap distillation.
References
Validation & Comparative
A Comparative Guide to Difluoroiodomethane and Other Difluoromethylating Agents for Pharmaceutical Research
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The difluoromethyl group (-CF2H) has emerged as a critical functional group, prized for its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine groups. These properties can significantly enhance a molecule's metabolic stability and membrane permeability. This guide provides an objective comparison of difluoroiodomethane (CHF2I) with other prevalent difluoromethylating agents, supported by experimental data and detailed protocols to empower researchers in medicinal chemistry and drug development.
Performance Comparison of Difluoromethylating Agents
The selection of an appropriate difluoromethylating agent is contingent on several factors, including the substrate, desired functional group tolerance, and reaction conditions. These reagents are broadly classified based on their reaction mechanisms: nucleophilic, electrophilic, and radical difluoromethylation.
Table 1: Comparison of Common Difluoromethylating Agents
| Reagent/Precursor | Type | Typical Substrates | Representative Yields (%) | Advantages | Limitations |
| This compound (CHF2I) | Radical/Cross-coupling | Alkenes, Alkynes, Aryl halides | 54-93% | Versatile for C-C bond formation, good yields in cross-coupling. | Can be a gas at room temperature, requiring specific handling. |
| (Difluoromethyl)trimethylsilane (TMSCF2H) | Nucleophilic | Carbonyls, Imines, Aryl chlorides/bromides | up to 91% | Commercially available, versatile, mild reaction conditions. | Often requires an activator (e.g., fluoride (B91410) source). |
| Sodium Chlorodifluoroacetate (ClCF2CO2Na) | Difluorocarbene | Phenols, Thiols, Amines | 36-99% | Inexpensive, stable solid, generates difluorocarbene thermally. | Requires elevated temperatures, potential for side reactions. |
| Difluoromethyl Phenyl Sulfone (PhSO2CF2H) | Nucleophilic/Radical | Aldehydes, Imines, Alkyl halides | Moderate to good | Versatile reagent for both nucleophilic and radical pathways. | Can require strong bases or initiators. |
| N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | Electrophilic | N-heterocycles | Moderate to good | Effective for N-difluoromethylation. | Reagent synthesis can be complex. |
| Zinc Difluoromethanesulfinate (DFMS) | Radical | Heteroarenes | Good | Excellent functional group tolerance for late-stage functionalization. | Can require a photocatalyst or other radical initiator. |
Experimental Data: A Closer Look
The following tables provide a more detailed look at the performance of this compound and other agents in specific reaction types.
Table 2: Palladium-Catalyzed Cross-Coupling of this compound with Arylzinc Reagents
| Entry | Arylzinc Reagent | Product | Conversion (%) | Isolated Yield (%) |
| 1 | Diphenylzinc | 1-(Difluoromethyl)benzene | >99 | 93 |
| 2 | Bis(4-methylphenyl)zinc | 1-(Difluoromethyl)-4-methylbenzene | >99 | 89 |
| 3 | Bis(4-methoxyphenyl)zinc | 1-(Difluoromethyl)-4-methoxybenzene | >99 | 91 |
| 4 | Bis(4-chlorophenyl)zinc | 1-Chloro-4-(difluoromethyl)benzene | >99 | 85 |
Table 3: Difluoromethylation of Thiols using Sodium Chlorodifluoroacetate
| Entry | Thiol | Product | Isolated Yield (%) |
| 1 | 4-Methoxythiophenol | 1-(Difluoromethylthio)-4-methoxybenzene | 93 |
| 2 | 4-Methylthiophenol | 1-(Difluoromethylthio)-4-methylbenzene | 85 |
| 3 | 4-Chlorothiophenol | 1-Chloro-4-(difluoromethylthio)benzene | 88 |
| 4 | 2-Naphthalenethiol | 2-(Difluoromethylthio)naphthalene | 82 |
Table 4: Silver-Mediated Radical Difluoromethylation of Alkenes with TMSCF2H
| Entry | Alkene | Product | Isolated Yield (%) |
| 1 | Styrene | (3,3-Difluoroprop-1-ene-1,1-diyl)dibenzene | 85 |
| 2 | 4-Methylstyrene | 1,1'-(3,3-Difluoroprop-1-ene-1,1-diyl)bis(4-methylbenzene) | 82 |
| 3 | 4-Chlorostyrene | 1,1'-(3,3-Difluoroprop-1-ene-1,1-diyl)bis(4-chlorobenzene) | 75 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Negishi Cross-Coupling of this compound with Diarylzincs
-
Materials:
-
Diarylzinc reagent (0.4 mmol) in THF (0.3–0.5 M solution)
-
This compound (0.6 mmol) in THF (1.0–1.5 M solution)
-
Pd2(dba)3 (0.02 mmol)
-
Xantphos (0.044 mmol)
-
Anhydrous THF (1.5 mL)
-
-
Procedure:
-
To a flame-dried reaction tube under an inert atmosphere, add Pd2(dba)3 and Xantphos.
-
Add anhydrous THF and stir to dissolve the catalyst and ligand.
-
Add the solution of the diarylzinc reagent.
-
Add the solution of this compound.
-
Stir the reaction mixture at room temperature and monitor by 19F NMR.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Difluoromethylation of Thiols with Sodium Chlorodifluoroacetate
-
Materials:
-
Thiol (1.0 mmol)
-
Sodium chlorodifluoroacetate (2.0 mmol)
-
Potassium carbonate (1.0 mmol)
-
Anhydrous DMF (as solvent)
-
-
Procedure:
-
To a reaction vial, add the thiol, sodium chlorodifluoroacetate, and potassium carbonate.
-
Add anhydrous DMF.
-
Seal the vial and heat the reaction mixture to 95 °C.
-
Stir for the appropriate time, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Visualizing Difluoromethylation Strategies
The following diagrams illustrate the classification of difluoromethylating agents and a typical experimental workflow.
A Comparative Guide to Difluoromethylation Reactions: Mechanistic Insights and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethyl (-CF2H) group is a pivotal strategy in modern medicinal chemistry and drug development. Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine moieties can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates. This guide provides an objective comparison of the performance of difluoroiodomethane-mediated reactions against other prominent difluoromethylation methods, supported by experimental data, detailed protocols, and mechanistic diagrams.
Performance Comparison of Difluoromethylating Agents
The choice of a difluoromethylating agent is critical and depends on the substrate, desired functional group tolerance, and reaction conditions. Difluoromethylation reactions can be broadly categorized into radical, nucleophilic, and electrophilic pathways. This section provides a comparative overview of key reagents for each pathway.
| Reagent/Method | Mechanistic Pathway | Typical Substrates | Yield Range (%) | Advantages | Disadvantages |
| This compound (CHF₂I) | Radical | Alkenes, Alkynes, Heteroarenes | 40-85% | Readily available, versatile for radical additions. | Can require photolytic or thermal initiation, potential for side reactions. |
| (Difluoromethyl)trimethylsilane (TMSCF₂H) | Nucleophilic/Radical | Aldehydes, Ketones, Imines, Aryl halides | 30-99%[1] | Versatile for both nucleophilic and radical reactions, good functional group tolerance.[1] | Can require a stoichiometric activator for nucleophilic reactions.[1] |
| Zinc Difluoromethanesulfinate (DFMS) | Radical | Heteroarenes, α,β-unsaturated enones | 50-95% | Highly effective for C-H difluoromethylation, mild reaction conditions.[2] | Requires an oxidant (e.g., t-BuOOH).[3] |
| Hu's Reagent (PhSO(NTs)CF₂H) | Electrophilic | Thiols, Amines, Indoles | 60-95% | Effective for heteroatom difluoromethylation. | Can have limited scope for C-difluoromethylation. |
Mechanistic Pathways and Visualizations
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams illustrate the key mechanistic pathways for difluoromethylation.
Radical Difluoromethylation with this compound
Radical difluoromethylation often proceeds via a chain mechanism, initiated by the homolytic cleavage of the C-I bond in this compound. The resulting difluoromethyl radical can then add to unsaturated bonds or participate in C-H functionalization.
References
A Comparative Guide to 19F NMR Analysis for Confirming Difluoromethylation
For researchers, scientists, and drug development professionals, the successful incorporation of a difluoromethyl (-CHF2) group into a molecule is a critical step in the synthesis of many modern pharmaceuticals and agrochemicals. Confirming this addition is paramount. While several analytical techniques can provide evidence of difluoromethylation, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful and direct method. This guide provides an objective comparison of 19F NMR with other common analytical techniques for the confirmation of difluoromethylation, supported by experimental data and detailed protocols.
The Decisive Signature: Why 19F NMR Excels
The fluorine-19 isotope is an ideal nucleus for NMR spectroscopy.[1] With 100% natural abundance and a high gyromagnetic ratio, it provides high sensitivity, often comparable to that of proton (1H) NMR.[2][3] A key advantage of 19F NMR is its vast chemical shift range, which is significantly larger than that of 1H NMR, minimizing the likelihood of signal overlap and simplifying spectral analysis, especially in complex molecules.[3] Furthermore, the absence of endogenous fluorine in most biological and synthetic systems results in clean spectra with minimal background interference.[1][3]
In the context of difluoromethylation, the -CHF2 group provides a distinct and easily interpretable signal in the 19F NMR spectrum. This signal typically appears as a doublet of doublets or a triplet, arising from coupling to the geminal proton (2JHF) and any adjacent protons. The observation of this characteristic pattern, with its specific chemical shift and coupling constants, provides unambiguous evidence of the -CHF2 moiety.
Performance Comparison: 19F NMR vs. Alternative Techniques
While 19F NMR is a primary tool, a comprehensive analysis for structure elucidation always involves a combination of techniques. The following table summarizes the performance of 19F NMR in comparison to other common methods for the specific task of confirming difluoromethylation.
| Technique | Strengths for Confirming Difluoromethylation | Limitations for Confirming Difluoromethylation | Typical Data for a -CHF2 Group |
| 19F NMR | Direct detection: Unambiguously confirms the presence of the C-F bond. High sensitivity and resolution: Provides clear, often baseline-separated signals.[1][2] Structural information: Coupling patterns (e.g., to 1H) confirm the -CHF2 structure. Low background: No interference from the sample matrix or solvents.[1][3] | Requires access to a multinuclear NMR spectrometer. | Chemical Shift (δ): -80 to -130 ppm (highly dependent on the electronic environment). Coupling Constants (J): 2JHF ≈ 50-60 Hz. |
| 1H NMR | Readily available and routine. The proton of the -CHF2 group gives a characteristic signal. | The signal can be complex and may overlap with other signals in the spectrum. Does not directly confirm the presence of fluorine. | Chemical Shift (δ): 5.5 - 7.5 ppm (a triplet or doublet of doublets). Coupling Constants (J): 2JHF ≈ 50-60 Hz. |
| 13C NMR | Provides information about the carbon skeleton. The carbon of the -CHF2 group shows a characteristic splitting pattern due to C-F coupling. | Lower sensitivity compared to 1H and 19F NMR.[4] The signal can be weak and difficult to detect, especially for quaternary carbons. | Chemical Shift (δ): 110 - 125 ppm (a triplet due to one-bond C-F coupling). Coupling Constants (J): 1JCF ≈ 230-250 Hz. |
| Mass Spectrometry (MS) | High sensitivity: Can detect very small amounts of product. Molecular weight confirmation: Confirms the addition of the -CHF2 group by the change in molecular weight. | Indirect evidence: Does not directly prove the C-F bond formation or the specific structure of the fluorinated group. Fragmentation: Can be complex and may not always show a clear loss of the -CHF2 group. Isobaric interferences: Different structures can have the same mass.[5] | Provides the molecular ion peak corresponding to the difluoromethylated product. |
Experimental Protocols
General Sample Preparation for NMR Analysis
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of the purified difluoromethylated compound.
-
Choose a Deuterated Solvent: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6) to a final volume of 0.5-0.7 mL. The choice of solvent should be based on the solubility of the compound and its chemical stability.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For quantitative analysis (qNMR), add a known amount of an internal standard containing a fluorine signal that does not overlap with the analyte signals.
19F NMR Spectroscopy Protocol
-
Instrument Setup:
-
Use a multinuclear NMR spectrometer equipped with a broadband or fluorine-specific probe.
-
Tune and match the probe for the 19F frequency.
-
-
Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence is typically used. For quantitative measurements, an inverse-gated decoupling sequence should be employed to suppress the Nuclear Overhauser Effect (NOE).
-
Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured.
-
Transmitter Frequency Offset (O1p): Center the spectral width around the expected chemical shift of the -CHF2 group (approximately -100 ppm).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative analysis. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time of the fluorine nuclei.
-
Number of Scans (NS): 16-64 scans are generally adequate for a moderately concentrated sample.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply baseline correction.
-
Reference the spectrum. For 19F NMR, CFCl3 is the primary reference (0 ppm), but secondary standards are often used.
-
1H and 13C NMR Spectroscopy Protocols
Standard protocols for acquiring 1H and 13C NMR spectra should be followed. For 13C NMR of difluoromethylated compounds, a larger number of scans may be necessary to obtain a good signal-to-noise ratio for the carbon of the -CHF2 group due to its lower sensitivity and splitting by fluorine.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for confirming difluoromethylation and the logical relationship in comparing analytical techniques.
Caption: Experimental workflow for the confirmation of a difluoromethylation reaction.
Caption: Logical comparison of analytical methods for difluoromethylation confirmation.
Conclusion
While a suite of analytical techniques is essential for the complete characterization of a novel compound, 19F NMR spectroscopy provides the most direct and unequivocal evidence for the successful installation of a difluoromethyl group. Its high sensitivity, large chemical shift dispersion, and the characteristic signal of the -CHF2 moiety make it an indispensable tool for researchers in synthetic and medicinal chemistry. By combining the definitive information from 19F NMR with supportive data from 1H NMR, 13C NMR, and mass spectrometry, scientists can confidently confirm the outcome of their difluoromethylation reactions and proceed with their research and development endeavors.
References
- 1. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 2. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. One moment, please... [chemistrysteps.com]
- 5. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallographic Analysis of Difluoromethylated Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of a difluoromethyl (-CF2H) group into bioactive molecules is a widely adopted strategy in medicinal chemistry to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. Understanding the precise three-dimensional atomic arrangement of these modified compounds is crucial for rational drug design. X-ray crystallography provides the definitive method for elucidating these structural details.
This guide offers a comparative framework for the X-ray crystallographic analysis of difluoromethylated compounds versus their non-fluorinated methyl analogues. It provides a detailed examination of the crystallographic parameters of p-nitrotoluene as a benchmark and outlines the experimental protocols required to obtain and analyze corresponding data for its difluoromethylated counterpart, 1-(difluoromethyl)-4-nitrobenzene (B1298652).
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters. Data for p-nitrotoluene is sourced from published crystallographic studies[1]. The corresponding data for 1-(difluoromethyl)-4-nitrobenzene is presented as a template for data to be collected using the experimental protocols outlined in this guide, as a complete, published single-crystal X-ray structure was not identified in the searched literature.
Table 1: Crystal Data and Structure Refinement
| Parameter | Compound 1: p-Nitrotoluene | Compound 2: 1-(Difluoromethyl)-4-nitrobenzene |
| Chemical Formula | C₇H₇NO₂ | C₇H₅F₂NO₂ |
| Formula Weight | 137.14 g/mol | 173.12 g/mol |
| Crystal System | Orthorhombic | To be determined |
| Space Group | Pcab | To be determined |
| Unit Cell Dimensions | ||
| a (Å) | 6.43 | To be determined |
| b (Å) | 14.07 | To be determined |
| c (Å) | 15.66 | To be determined |
| α (°) | 90 | To be determined |
| β (°) | 90 | To be determined |
| γ (°) | 90 | To be determined |
| Volume (ų) | 1418.5 | To be determined |
| Z (Molecules/Unit Cell) | 8 | To be determined |
| Data Collection | ||
| Radiation (λ, Å) | Not specified | Mo Kα (0.71073) |
| Temperature (K) | Not specified | 100(2) |
| 2θ range for data collection (°) | Not specified | e.g., 4.0 to 55.0 |
| Refinement | ||
| R-factor (R1) | 0.107 | To be determined |
| Weighted R-factor (wR2) | Not specified | To be determined |
| Goodness-of-fit (S) | Not specified | To be determined |
| CCDC Deposition No. | 728953 (implied) | To be determined |
Table 2: Key Geometric Parameters (Bond Lengths and Angles)
| Parameter | Compound 1: p-Nitrotoluene (Å or °) | Compound 2: 1-(Difluoromethyl)-4-nitrobenzene (Å or °) |
| Bond Lengths | ||
| C(aromatic)-C(methyl/difluoromethyl) | 1.511 | To be determined |
| C-F1 | N/A | To be determined |
| C-F2 | N/A | To be determined |
| C-H (on methyl/difluoromethyl) | Not reported | To be determined |
| C(aromatic)-N | 1.472 | To be determined |
| N-O1 | 1.226 | To be determined |
| N-O2 | 1.226 | To be determined |
| Bond Angles | ||
| C(aromatic)-C-H | Not reported | To be determined |
| C(aromatic)-C-F | N/A | To be determined |
| F-C-F | N/A | To be determined |
| F-C-H | N/A | To be determined |
| O-N-O | 123.4 | To be determined |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality single crystals and accurate crystallographic data.
Crystallization
The goal is to grow single crystals of suitable size (typically 0.1-0.3 mm in all dimensions) and quality, free from defects.
Materials:
-
Compound of interest (e.g., 1-(difluoromethyl)-4-nitrobenzene), purity >95%
-
A selection of solvents and anti-solvents (e.g., ethanol, ethyl acetate, hexane, dichloromethane, toluene)
-
Small glass vials (e.g., 1-4 mL)
-
Beakers or jars for setting up diffusion chambers
Recommended Method: Slow Evaporation & Vapor Diffusion
-
Solubility Screening: Determine the solubility of the compound in various solvents to find a solvent in which it is moderately soluble.
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a small, clean vial.
-
Cover the vial with a cap containing a few small pinholes to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free location for several days to weeks. Monitor periodically for crystal growth.
-
-
Vapor Diffusion (Anti-solvent method):
-
Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane).
-
Place this vial, uncapped, inside a larger, sealed container (e.g., a beaker covered with parafilm).
-
Add a larger volume of an "anti-solvent" (in which the compound is poorly soluble, e.g., hexane) to the outer container.
-
Over several days, the vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
X-ray Data Collection
This protocol is based on a standard modern single-crystal X-ray diffractometer.
Instrumentation:
-
Single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE) equipped with a microfocus X-ray source (Mo Kα radiation, λ = 0.71073 Å) and a photon-counting detector.
-
Cryogenic cooling system (e.g., Oxford Cryosystems).
Procedure:
-
Crystal Mounting:
-
Select a high-quality single crystal under a microscope.
-
Mount the crystal on a suitable loop (e.g., nylon) with a minimal amount of cryoprotectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
-
Data Collection Strategy:
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images using a combination of φ and ω scans to cover a complete and redundant sphere of reciprocal space.
-
Typical exposure times range from 5 to 60 seconds per frame, depending on the crystal's diffracting power.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.
-
Apply corrections for Lorentz, polarization, and absorption effects.
-
Merge symmetry-equivalent reflections to generate a final dataset of unique reflections.
-
Structure Solution and Refinement
Software:
-
Structure Solution: Programs utilizing direct methods, such as SHELXS or Olex2.
-
Structure Refinement: Full-matrix least-squares refinement program, such as SHELXL[2][3].
Procedure:
-
Structure Solution: Use direct methods to solve the phase problem and obtain an initial model of the crystal structure.
-
Structure Refinement:
-
Refine the initial model against the experimental diffraction data using full-matrix least-squares on F².
-
Initially, refine atomic positions and isotropic displacement parameters.
-
Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
In the final stages, refine non-hydrogen atoms with anisotropic displacement parameters.
-
The refinement is complete when the R-factors converge, and the residual electron density map is flat.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystallographic analysis of a small organic molecule.
This guide provides the necessary framework and detailed protocols for conducting a comparative X-ray crystallographic analysis of difluoromethylated compounds. By applying these methods, researchers can gain critical insights into the structural impact of difluoromethyl substitution, thereby facilitating the data-driven design of next-generation pharmaceuticals and agrochemicals.
References
A Comparative Guide to Isotopic Labeling Studies with Difluoroiodomethane
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the difluoromethyl (CF₂H) group is a critical strategy in modern medicinal chemistry. This moiety can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity by acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. To understand the absorption, distribution, metabolism, and excretion (ADME) of such drug candidates and to enable advanced imaging techniques like Positron Emission Tomography (PET), isotopic labeling of the difluoromethyl group is essential.
This guide provides a comparative overview of isotopic labeling using difluoroiodomethane (CH₂F₂I) and contrasts it with other contemporary methods for introducing isotopically labeled difluoromethyl groups. While direct head-to-head quantitative comparisons in the literature are scarce, this guide synthesizes available data to offer a clear comparison of methodologies, supported by representative experimental protocols.
Comparison of Isotopic Difluoromethylation Reagents
The choice of reagent for introducing an isotopically labeled difluoromethyl group depends on the desired isotope (stable or radioactive), the substrate, and the stage of the synthesis. This compound can be used with stable isotopes like deuterium (B1214612) (D) and carbon-13 (¹³C), while other methods are tailored for radioisotopes like fluorine-18 (B77423) (¹⁸F).
| Reagent/Method | Isotope(s) | Mechanism | Key Advantages | Key Limitations |
| Isotopically Labeled this compound (e.g., D-CF₂I, ¹³C-CF₂I) | D, ¹³C | Nucleophilic/Radical | - Direct introduction of D- or ¹³C-labeled CF₂ group. - Potentially straightforward synthesis of the labeled reagent. | - Limited commercial availability of labeled reagent. - Reaction conditions may not be suitable for all substrates. |
| TMSCF₂H (Difluoromethyl)trimethylsilane | D, ¹³C | Nucleophilic (via :CF₂) | - Commercially available. - Mild reaction conditions. - Versatile for carbonyls and imines. | - Requires an activator (e.g., fluoride (B91410) source). - Indirect labeling method (requires labeled TMSCF₂H). |
| DFMS (Zn(SO₂CF₂H)₂) | D, ¹³C | Radical | - Excellent for late-stage functionalization of heterocycles.[1] - High functional group tolerance.[1] | - Reagent needs to be synthesized. - Radical nature may lead to multiple products. |
| Photoredox C-H ¹⁸F-Difluoromethylation | ¹⁸F | Radical | - High molar activity suitable for PET imaging.[2] - Very short reaction times (flow chemistry).[2][3] - Broad substrate scope including N-heteroaromatics.[2] | - Requires specialized photochemical equipment. - Primarily for radiolabeling, not stable isotopes. |
| C-F Bond Activation | ¹⁸F | Nucleophilic Fluorination | - Can use the final compound as the starting material.[4] - Good radiochemical yields and molar activities.[4] | - Two-step defluorination/radiofluorination process.[4] - Requires specific frustrated Lewis pair mediators.[4] |
Quantitative Performance of Difluoromethylation Methods
| Method | Substrate Type | Yield (%) | Reference |
| Photoredox C-H ¹⁸F-Difluoromethylation | N-Heteroaromatics (e.g., indole, pyridine) | 18 - 75% (RCY) | [2] |
| C-F Bond Activation for ¹⁸F-Labeling | Aryl-CF₂H and Aryl-CF₃ compounds | up to 35.2% (isolated activity yield) | [4] |
| Stereoselective Nucleophilic Difluoromethylation with Chiral Sulfoximine | Ketimines | 64 - 99% (chemical yield) | [5] |
| Radical Difluoromethylation with DFMS | Nitrogen-containing heteroarenes | Not specified, but described as efficient | [1] |
Experimental Protocols
The following sections provide detailed, representative methodologies for isotopic labeling.
Protocol 1: Deuterium Labeling via this compound (Generalized)
This protocol describes a generalized procedure for the introduction of a deuterated difluoromethyl group into a target molecule using deuterated this compound (D-CF₂I). The synthesis of D-CF₂I would be the initial step, which can be achieved through methods like the reaction of deuterated formic acid derivatives.
Materials:
-
Substrate (e.g., an aryl boronic acid)
-
Deuterated this compound (D-CF₂I)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Ligand (e.g., DPEphos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried reaction vessel, add the aryl boronic acid (1.0 equiv), tripotassium phosphate (B84403) (2.0 equiv), DPEphos (0.1 equiv), and Pd(PPh₃)₄ (0.1 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add anhydrous toluene (B28343) and a small amount of water.
-
Add a solution of deuterated this compound (D-CF₂I) (1.5 equiv) in a suitable solvent (e.g., acetonitrile) at room temperature.
-
Stir the mixture at 65 °C overnight. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the deuterated difluoromethylated compound.
Protocol 2: ¹⁸F-Difluoromethylation of N-Heteroaromatics via Photoredox Catalysis (Adapted from literature[2])
This protocol outlines a method for the late-stage introduction of a [¹⁸F]CHF₂ group into N-heteroaromatics, suitable for PET tracer synthesis.
Materials:
-
N-Heteroaromatic substrate (20 µmol)
-
[¹⁸F]CHF₂-reagent (synthesized separately, 30–40 MBq)
-
Photocatalyst (e.g., Ir(ppy)₃, 0.01 µmol)
-
Anhydrous DMSO
-
Flow reactor system with a transparent capillary
-
LED light source (e.g., 470 nm)
-
HPLC for purification
Procedure:
-
Prepare a solution of the N-heteroaromatic substrate and the photocatalyst in anhydrous DMSO.
-
Prepare a solution of the [¹⁸F]CHF₂-reagent in anhydrous DMSO.
-
Using a flow chemistry system, mix the two solutions and pass them through a capillary reactor.
-
Irradiate the capillary reactor with a 470 nm LED for a defined residence time (e.g., 2 minutes) at a controlled temperature (e.g., 35 °C).
-
Collect the reaction mixture from the outlet of the flow reactor.
-
Analyze the radiochemical yield (RCY) of the crude product by radio-TLC or radio-HPLC.
-
Purify the [¹⁸F]difluoromethylated product using preparative HPLC.
-
The final product's identity and molar activity should be confirmed by analytical HPLC and comparison with a non-radioactive standard.
Visualizing the Workflow
The following diagrams illustrate the generalized workflows for the two isotopic labeling strategies described above.
Caption: Generalized workflow for deuterium labeling using D-CF₂I.
Caption: Workflow for ¹⁸F-labeling using a photoredox flow method.
Conclusion
Isotopically labeled this compound serves as a potential reagent for introducing deuterated or ¹³C-labeled difluoromethyl groups into molecules of interest. Its application is conceptually straightforward, following established cross-coupling or radical reaction protocols. However, its utility is benchmarked against a growing number of alternative, often more specialized, reagents. For stable isotope labeling, radical precursors like DFMS or nucleophilic reagents like TMSCF₂H offer broad applicability, particularly for late-stage functionalization. For PET imaging, where high molar activity and rapid reaction times are paramount, advanced methods such as photoredox C-H activation or C-F bond activation for ¹⁸F-labeling are the current state-of-the-art.[2][4] The selection of an appropriate isotopic labeling strategy, therefore, requires careful consideration of the specific research goals, the nature of the target molecule, and the required isotope.
References
- 1. A new reagent for direct difluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine-18 Labeling of Difluoromethyl and Trifluoromethyl Groups via Monoselective C-F Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unveiling Reaction Pathways: A Kinetic Analysis of Difluoroiodomethane and its Analogue
A Comparative Guide for Researchers in Drug Development and Chemical Synthesis
In the intricate world of chemical kinetics, understanding the reaction pathways of halogenated methanes is paramount for applications ranging from atmospheric chemistry to the synthesis of novel pharmaceuticals. This guide provides a detailed kinetic analysis of the reaction pathways of difluoroiodomethane (CH2FI), a molecule of growing interest, by comparing its expected reactivity with the experimentally determined kinetics of a close structural analogue, difluoromethane (B1196922) (CH2F2). While experimental kinetic data for this compound remains scarce in publicly accessible literature, this guide leverages theoretical insights and extensive experimental data for difluoromethane to provide a robust comparative framework for researchers, scientists, and drug development professionals.
Performance Comparison: Unimolecular and Bimolecular Reactions
The reactivity of this compound is primarily dictated by the relatively weak C-I bond, suggesting that its unimolecular decomposition will be a dominant pathway at lower temperatures compared to analogues with stronger C-H or C-F bonds. In contrast, the primary reaction pathways for difluoromethane involve the breaking of a much stronger C-H bond. This fundamental difference in bond energies significantly influences their respective kinetic parameters.
Unimolecular Decomposition
The thermal decomposition of these molecules represents a key initiation step in many chemical processes. For difluoromethane, this proceeds via HF elimination. In the case of this compound, the significantly lower C-I bond dissociation energy suggests that C-I bond fission will be the primary unimolecular decomposition pathway.
Table 1: Comparison of Unimolecular Decomposition Kinetics
| Compound | Primary Decomposition Pathway | Rate Constant Expression (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Temperature Range (K) |
| This compound (CH2FI) | CH2FI → •CH2F + I• | Theoretically predicted to be faster than CH2F2 due to weaker C-I bond | Estimated to be lower than for CH2F2 | N/A |
| Difluoromethane (CH2F2) | CH2F2 → CHF + HF | k∞ = 2.34 × 10¹⁵ exp(-41550 K/T)[1] | 345.5[1] | 1577–2214[1] |
Bimolecular Reactions with Atmospheric Radicals
Reactions with hydroxyl (•OH) and chlorine (•Cl) radicals are crucial in determining the atmospheric lifetime and transformation of these compounds. These reactions typically proceed via hydrogen abstraction.
Table 2: Comparison of Bimolecular Reaction Kinetics with •OH Radicals
| Compound | Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K | Activation Energy (Ea) (kJ/mol) | Temperature Range (K) |
| This compound (CH2FI) | CH2FI + •OH → •CHFI + H₂O | No experimental data available | No experimental data available | N/A |
| Difluoromethane (CH2F2) | CH2F2 + •OH → •CHF₂ + H₂O | 1.10 x 10⁻¹⁴ | N/A | 298 |
Table 3: Comparison of Bimolecular Reaction Kinetics with •Cl Atoms
| Compound | Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K | Activation Energy (Ea) (kJ/mol) | Temperature Range (K) |
| This compound (CH2FI) | CH2FI + •Cl → •CHFI + HCl | No experimental data available | No experimental data available | N/A |
| Difluoromethane (CH2F2) | CH2F2 + •Cl → •CHF₂ + HCl | 3.7 x 10⁻¹⁵ | N/A | 298 |
Visualizing Reaction Pathways and Experimental Workflows
To provide a clearer understanding of the discussed chemical processes and experimental approaches, the following diagrams have been generated using Graphviz.
References
Unraveling the Reactive Nature of Difluoroiodomethane: A Computational and Experimental Comparison
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of small halogenated molecules like difluoroiodomethane (CH2FI) is paramount for applications ranging from atmospheric chemistry to plasma etching and pharmaceutical synthesis. This guide provides a comparative overview of the computational and experimental approaches used to validate the reaction mechanisms of CH2FI, drawing upon data from analogous halogenated methanes to illuminate its expected reactivity.
While specific comprehensive computational and experimental studies on the reaction mechanisms of this compound are limited in publicly available literature, a robust understanding can be constructed by examining closely related molecules. This guide will compare the expected primary reaction pathways of CH2FI—unimolecular decomposition and reaction with hydroxyl radicals—with established findings for similar species. We will also delve into the computational methodologies employed to model these reactions and the experimental techniques used for their validation.
Comparing Computational Approaches for Reaction Mechanism Elucidation
The study of chemical reaction mechanisms at a molecular level is greatly enhanced by computational chemistry. For molecules like this compound, ab initio (from first principles) calculations are essential for mapping out the potential energy surface (PES), which governs the pathways and energetics of a reaction.
A variety of computational methods are available, each with its own balance of accuracy and computational cost. For small molecules like CH2FI, high-level ab initio methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often used to obtain highly accurate energies for key points on the PES, such as reactants, transition states, and products. Density Functional Theory (DFT) offers a computationally less expensive alternative that can provide valuable insights into reaction pathways, though the choice of functional can significantly impact the accuracy of the results.
For unimolecular decomposition reactions, the rate constants are often calculated using statistical theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory. This theory relies on the calculated vibrational frequencies and the barrier height for the reaction, obtained from ab initio calculations, to predict the rate of decomposition as a function of temperature and pressure.
| Computational Method | Description | Typical Application for CH2FI | Analogous System Studied |
| Coupled Cluster (e.g., CCSD(T)) | A high-accuracy ab initio method for calculating electronic structure and energies. | Calculating benchmark energies for stationary points on the CH2FI potential energy surface. | F + CH4 reaction[1] |
| Density Functional Theory (DFT) | A quantum mechanical modeling method that uses functionals to approximate the exchange-correlation energy. | Exploring reaction pathways and calculating vibrational frequencies for CH2FI and its transition states. | Thermal decomposition of CHF2Cl[2] |
| RRKM Theory | A statistical theory used to calculate rate constants for unimolecular reactions. | Predicting the rate of unimolecular decomposition of CH2FI. | Unimolecular decomposition of CHF2Cl[2] |
Key Reaction Mechanisms of this compound
Based on studies of similar halogenated methanes, two primary reaction pathways are of significant interest for CH2FI: unimolecular decomposition and reaction with hydroxyl (OH) radicals, a key atmospheric oxidant.
Unimolecular Decomposition
The unimolecular decomposition of this compound is expected to proceed primarily through the fission of the weakest bond, which is the Carbon-Iodine (C-I) bond. This is due to the significantly lower bond dissociation energy of the C-I bond compared to the C-H and C-F bonds.
CH2FI → •CH2F + I•
The endothermicity of this reaction and the activation energy for the C-I bond cleavage are critical parameters that can be predicted with high accuracy using computational methods. For comparison, the thermal decomposition of trifluoroiodomethane (CF3I) has been studied extensively, with the primary dissociation channel being the C-I bond fission.[3] Theoretical studies on the unimolecular decomposition of difluorochloromethane (CHF2Cl) also show that the initial step is the cleavage of the weakest carbon-halogen bond.[2]
Reaction with Hydroxyl Radicals
In atmospheric chemistry, the reaction with the hydroxyl radical (•OH) is a dominant degradation pathway for many organic compounds. For CH2FI, the reaction is expected to proceed via hydrogen abstraction to form a difluoroiodomethyl radical and water.
CH2FI + •OH → •CHFI + H2O
Computational studies on the reactions of OH radicals with other fluorinated methanes, such as CH2F2 and CHF3, have shown that hydrogen abstraction is the primary reaction channel.[4][5] The rate constant for this reaction is a crucial parameter for determining the atmospheric lifetime of CH2FI. Theoretical calculations can provide valuable estimates for this rate constant over a range of temperatures.
Experimental Validation of Reaction Mechanisms
Experimental studies are essential to validate the predictions of computational models. For this compound, techniques such as photodissociation dynamics and shock tube pyrolysis can provide crucial data on reaction pathways, product branching ratios, and reaction kinetics.
Photodissociation Dynamics
Photodissociation experiments, often employing techniques like velocity map imaging, can provide detailed insights into the dynamics of bond cleavage. By exciting the molecule with a laser of a specific wavelength, researchers can induce dissociation and measure the kinetic energy and angular distribution of the resulting fragments. For CH2FI, photodissociation in the UV region would primarily lead to the cleavage of the C-I bond. The distribution of the resulting •CH2F and I• fragments would provide direct experimental validation of the computationally predicted potential energy surface for this dissociation channel.
Shock Tube Pyrolysis
Shock tubes are used to study chemical reactions at high temperatures and pressures. By rapidly heating a gas mixture with a shock wave, the thermal decomposition of a molecule can be initiated. The products of the reaction can then be detected using various analytical techniques, such as mass spectrometry or laser absorption spectroscopy. A shock tube study of CH2FI pyrolysis would provide experimental data on the major and minor decomposition products and the overall rate of decomposition at different temperatures. This data would be invaluable for validating the reaction mechanisms and rate constants predicted by computational models.[6][7]
Visualizing Reaction Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a key reaction pathway and a typical experimental workflow.
References
- 1. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 2. Theoretical study of the unimolecular decomposition of difluorochloromethane (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Spectroscopic Techniques for Monitoring Difluoroiodomethane Reactions
For Researchers, Scientists, and Drug Development Professionals
The real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, elucidating mechanisms, and optimizing process parameters. For reactions involving the highly reactive and versatile reagent difluoroiodomethane (CH₂FI), a range of spectroscopic techniques can be employed for in-situ analysis. This guide provides a comparative overview of the most effective spectroscopic methods for monitoring CH₂FI reactions, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
Comparison of Spectroscopic Techniques
The choice of spectroscopic technique for monitoring a this compound reaction is dependent on several factors, including the nature of the reactants and products, the reaction conditions, and the specific information required (e.g., reaction rate, detection of intermediates, or structural elucidation of products). The following table summarizes the key characteristics and applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
| Spectroscopic Technique | Principle | Strengths | Weaknesses | Typical Applications for CH₂FI Reactions |
| ¹⁹F NMR Spectroscopy | Measures the resonance of fluorine-19 nuclei in a magnetic field. Chemical shifts are highly sensitive to the local electronic environment. | - High sensitivity and 100% natural abundance of ¹⁹F.[1][2] - Large chemical shift dispersion minimizes signal overlap.[3] - Provides detailed structural information about fluorine-containing reactants, intermediates, and products.[1] - Quantitative analysis is readily achievable.[4] | - Lower temporal resolution compared to other techniques. - Requires a specialized NMR spectrometer. - Sample must be in a deuterated solvent for locking, though external lock systems can mitigate this.[5] | - Monitoring the consumption of CH₂FI and the formation of difluoromethylated products. - Determining reaction kinetics and in-situ yields.[4] - Characterizing the structure of novel difluoromethylated compounds. |
| In-situ FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. Provides a "fingerprint" of the functional groups present in the reaction mixture. | - Excellent for tracking changes in functional groups (e.g., C-F, C-I, C-N bonds). - Fast data acquisition allows for real-time monitoring of rapid reactions.[6] - Can be used with immersion probes for direct analysis in the reaction vessel. | - Spectra can be complex with overlapping peaks, especially in solution. - Less sensitive than NMR for structural elucidation of complex molecules. - Water and other polar solvents can have strong IR absorbance, potentially obscuring important signals. | - Following the disappearance of CH₂FI and the appearance of product-related vibrational bands. - Studying the kinetics of reactions, such as those with amines.[7] - Investigating the thermal decomposition of CH₂FI. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by molecules, which corresponds to electronic transitions. | - Simple, rapid, and cost-effective. - High sensitivity for compounds with chromophores. - Well-suited for determining reaction rates by monitoring the change in absorbance of a reactant or product.[8] | - Provides limited structural information. - Only applicable if the reactants, intermediates, or products have a distinct UV-Vis absorption profile. - Broad absorption bands can lead to overlapping signals. | - Monitoring reactions where CH₂FI or a reaction partner has a chromophore. - Studying the kinetics of photochemical reactions involving CH₂FI. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. Can be used to identify reactants, products, and transient intermediates. | - Extremely high sensitivity, capable of detecting low-concentration intermediates.[1][5][9] - Provides molecular weight information, aiding in the identification of unknown products and byproducts. - Can be coupled with separation techniques like gas chromatography (GC-MS) for complex mixture analysis. | - Typically an ex-situ technique, requiring sample extraction from the reaction mixture. - Ionization process can sometimes lead to fragmentation, complicating data interpretation. - Quantification can be challenging without appropriate standards. | - Identifying short-lived radical intermediates in CH₂FI reactions. - Elucidating reaction mechanisms by trapping and identifying transient species.[5][9] - Analyzing the final product mixture to confirm the identity of difluoromethylated compounds. |
Experimental Protocols
Monitoring a Difluoromethylation Reaction using In-situ ¹⁹F NMR Spectroscopy
This protocol is adapted from the general principles of monitoring reactions of fluorinated compounds.[10]
Objective: To monitor the reaction of an N-heterocycle with a difluoromethylating agent derived from sodium chlorodifluoroacetate, a precursor that can generate a species chemically similar to those involved in CH₂FI reactions.
Materials:
-
N-heterocycle (e.g., pyrazole)
-
Sodium chlorodifluoroacetate
-
Solvent (e.g., DMF)
-
NMR tube
-
¹⁹F NMR Spectrometer
Procedure:
-
In an NMR tube, dissolve the N-heterocycle and sodium chlorodifluoroacetate in deuterated DMF.
-
Acquire an initial ¹⁹F NMR spectrum to identify the starting materials. The difluoromethylating reagent will have a characteristic signal.
-
Initiate the reaction by placing the NMR tube in the spectrometer pre-heated to the desired reaction temperature.
-
Acquire ¹⁹F NMR spectra at regular time intervals.
-
Process the spectra to identify the appearance of new signals corresponding to the difluoromethylated product. The ¹⁹F signal of the -CHF₂ group will typically appear as a doublet of doublets due to coupling with the proton and the other fluorine atom.[2]
-
Integrate the signals of the starting material and the product over time to determine the reaction kinetics.
Data Analysis: The concentration of the reactant and product can be determined from the integral values of their respective ¹⁹F NMR signals. Plotting the concentration versus time allows for the determination of the reaction rate and order.
Kinetic Analysis of a Reaction with an Amine using In-situ FTIR Spectroscopy
This protocol is based on established methods for monitoring reactions between anhydrides and amines using FTIR.[7]
Objective: To determine the reaction kinetics of this compound with a primary or secondary amine.
Materials:
-
This compound (CH₂FI)
-
Amine (e.g., butylamine)
-
Anhydrous solvent (e.g., dichloromethane)
-
In-situ FTIR spectrometer with an ATR probe
Procedure:
-
Set up the in-situ FTIR spectrometer with the ATR probe immersed in the reaction vessel containing the anhydrous solvent.
-
Record a background spectrum of the solvent.
-
Add the amine to the reaction vessel and record its FTIR spectrum. Note the characteristic N-H stretching and bending vibrations.[11]
-
Inject a known concentration of this compound into the reaction mixture to initiate the reaction.
-
Continuously record FTIR spectra at regular intervals.
-
Monitor the decrease in the intensity of the N-H vibrational bands of the amine and the C-I stretching band of this compound, and the appearance of new bands corresponding to the C-N bond and potentially C-F vibrations of the product.
Data Analysis: The change in the absorbance of a characteristic peak for the amine or this compound over time can be used to calculate the reaction rate. According to the Beer-Lambert law, absorbance is proportional to concentration. By plotting the natural logarithm of the reactant concentration versus time (for a pseudo-first-order reaction), the rate constant can be determined from the slope of the line.
Visualizing Reaction Monitoring Workflows
The following diagrams illustrate the general workflows for monitoring this compound reactions using spectroscopic techniques.
Caption: General workflow for in-situ spectroscopic monitoring of a CH₂FI reaction.
Caption: Workflow for identifying intermediates in a CH₂FI reaction using Mass Spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FTIR-ATR spectroscopy for monitoring polyanhydride/anhydride-amine reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. analyzetest.com [analyzetest.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Difluoroiodomethane
For researchers and scientists handling difluoroiodomethane (CHF₂I), ensuring its safe disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the proper management and disposal of this compound waste, emphasizing safety, compliance, and operational best practices. Adherence to these protocols is vital to mitigate the inherent risks associated with this flammable and hazardous chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a controlled laboratory environment.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2][3]
-
Personal Protective Equipment (PPE) : Wear appropriate personal protective equipment, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[1][2]
-
Ignition Sources : Keep this compound away from heat, sparks, open flames, and other ignition sources as it is a flammable liquid and vapor.[2][4] Use non-sparking tools and explosion-proof electrical equipment.[2][4]
-
Spill Management : In the event of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material such as sand or vermiculite (B1170534) and place it in a sealed container for disposal.[1]
Quantitative Safety Data
A summary of key quantitative safety data for this compound is presented below for quick reference.
| Property | Value | Source |
| Molecular Formula | CHF₂I | [5] |
| Molecular Weight | 177.92 g/mol | [5] |
| Boiling Point | 21.6 °C | [5] |
| Melting Point | -122.0 °C | [5] |
| Density | 2.4 g/mL | [5] |
| Flash Point | 115 °C | [5] |
| GHS Hazard Statements | H225, H226, H280, H311, H315, H319, H332, H335, H370, H373 | [2][4] |
Disposal Procedures
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[4] However, for small quantities in a laboratory setting, a chemical neutralization procedure may be considered by trained professionals.
-
Containerization : Collect this compound waste in a clearly labeled, sealed, and compatible container. Ensure the container is in good condition and properly sealed to prevent leaks.
-
Labeling : Label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., flammable, toxic).
-
Storage : Store the waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
-
Arranging Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal in accordance with local, state, and federal regulations. Some suppliers may also accept the return of empty cylinders for disposal.[6]
This procedure should only be performed by experienced chemists in a controlled laboratory setting with appropriate safety measures in place. This method is based on the principle of basic hydrolysis of haloforms.
Experimental Protocol: Basic Hydrolysis of this compound
Objective : To neutralize small quantities of this compound through basic hydrolysis.
Materials :
-
This compound waste
-
Ethanol (95%)
-
Potassium hydroxide (B78521) (KOH)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Ice bath
-
pH paper or pH meter
Procedure :
-
Setup : Assemble the three-necked flask with a magnetic stirrer, dropping funnel, and a condenser in a chemical fume hood.
-
Preparation of Base : Prepare a 15% solution of potassium hydroxide (KOH) in 95% ethanol. For example, dissolve 15g of KOH in 85mL of 95% ethanol.
-
Cooling : Place the flask in an ice bath to control the reaction temperature.
-
Addition of this compound : Slowly add the this compound waste to the stirred, cooled ethanolic KOH solution via the dropping funnel. The reaction may be exothermic, so maintain a slow and controlled addition rate.
-
Reaction : After the addition is complete, allow the mixture to stir in the ice bath for several hours, or until the reaction is complete (as determined by an appropriate analytical method, if available).
-
Neutralization : Once the reaction is complete, neutralize the resulting solution with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 7. Monitor the pH using pH paper or a pH meter.
-
Waste Disposal : The final neutralized solution should be collected in a hazardous waste container and disposed of through your institution's EHS department, as it will contain iodide salts and organic byproducts.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for this compound disposal.
By following these detailed procedures and safety precautions, laboratory professionals can effectively manage and dispose of this compound waste, ensuring a safe working environment and minimizing environmental impact. Always consult your institution's specific safety protocols and EHS guidelines.
References
Personal protective equipment for handling Difluoroiodomethane
Essential Safety and Handling Guide for Difluoroiodomethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of this compound (CHF₂I). Adherence to these guidelines is essential to ensure a safe laboratory environment.
Hazard Identification and Quantitative Data
This compound is a colorless to almost colorless clear liquid that is flammable and poses several health risks.[1] It is crucial to understand its properties to handle it safely.
| Property | Value | Source |
| Molecular Formula | CHF₂I | [1][2] |
| Molar Mass | 177.920 g/mol | [1][3] |
| Appearance | Colorless clear liquid | [1] |
| Density | 2.4 g/mL | [1] |
| Boiling Point | 21.6 °C (70.9 °F; 294.8 K) | [1] |
| Melting Point | -122.0 °C (-187.6 °F; 151.2 K) | [1] |
| Flash Point | 115 °C | [1] |
| GHS Hazard Statements | H226 (Flammable liquid and vapor), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [4][5][6] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[7] | Protects against splashes and vapors that can cause serious eye irritation.[4][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A flame-resistant lab coat worn over cotton clothing. Closed-toe shoes.[7] | Prevents skin contact, which can be harmful and cause irritation.[4][6] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is required.[7] | Minimizes inhalation of harmful vapors that can cause respiratory irritation.[4][5] |
Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety.
3.1. Preparation
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Spill Kit: Ensure a spill kit containing absorbent materials (e.g., sand, earth, vermiculite) is readily accessible.[4]
3.2. Handling
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, as the vapor is flammable.[5]
-
Transfer: Use non-sparking tools for all transfers.[5] Conduct all manipulations of this compound inside a chemical fume hood.
-
Avoid Incompatibles: Keep away from heat, sparks, open flames, and hot surfaces.[5] Avoid contact with strong bases and nucleophiles.[8]
-
Container Management: Keep containers securely sealed when not in use.[4]
3.3. Storage
-
Location: Store in a cool, well-ventilated, and locked area.[6][9]
-
Conditions: Keep the container tightly closed and protected from light and heat.[9][10] Store at temperatures between 2-8°C.[5][10]
-
Cylinder Safety: Protect cylinders from physical damage. Store full and empty cylinders separately.[5]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect all waste materials containing this compound in a suitable, labeled, and sealed container.
-
Authorized Disposal: Dispose of the waste through an authorized hazardous or special waste collection point, in accordance with local, state, and federal regulations.[5] Do not dispose of it in drains or waterways.[4]
-
Empty Containers: Empty containers may still contain hazardous residues and should be treated as hazardous waste.
Emergency Procedures
Immediate and appropriate action is vital in an emergency.
5.1. Spills
-
Evacuate: Clear the area of all personnel and move upwind.[4][5]
-
Ventilate: Increase ventilation in the area.
-
Containment: For small spills, contain and absorb the spill with sand, earth, or other inert material.[4]
-
Cleanup: Place the absorbed material into a suitable, labeled container for disposal.[4] Do not use combustible materials, such as sawdust.
-
Decontaminate: Wash the spill area thoroughly.
5.2. Exposure
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][9]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with plenty of water.[9] If skin irritation occurs, get medical advice.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6] If eye irritation persists, get medical advice.[6]
-
Ingestion: Do not induce vomiting. Call a poison center or doctor immediately.
5.3. Fire
-
Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Firefighting Procedures: Wear self-contained breathing apparatus and full protective clothing.[5] Containers may explode when heated.[5]
Visual Workflows
The following diagrams illustrate the key processes for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
Caption: Steps for responding to emergencies involving this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Difluoro(iodo)methane | CHF2I | CID 2775155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
